molecular formula C28H28FN5OS B8093361 (R)-Nvs-ZP7-4

(R)-Nvs-ZP7-4

Cat. No.: B8093361
M. Wt: 501.6 g/mol
InChI Key: FZOFDZMKSAUTHT-OAQYLSRUSA-N
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Description

(R)-Nvs-ZP7-4 is a useful research compound. Its molecular formula is C28H28FN5OS and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Nvs-ZP7-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Nvs-ZP7-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1'-[(2R)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOFDZMKSAUTHT-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Nvs-ZP7-4 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Nvs-ZP7-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nvs-ZP7-4 is a potent and specific small molecule inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1][2][3][4] Its mechanism of action is centered on the disruption of zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, activation of the Unfolded Protein Response (UPR), and subsequent inhibition of the Notch signaling pathway. This cascade of events ultimately induces apoptosis in cancer cells dependent on Notch signaling, such as those found in T-cell acute lymphoblastic leukemia (T-ALL).[1] This document provides a detailed overview of the molecular mechanism, quantitative activity, and key experimental protocols used to elucidate the function of (R)-Nvs-ZP7-4.

Core Mechanism of Action

(R)-Nvs-ZP7-4 exerts its biological effects through a multi-step process initiated by the specific inhibition of its direct target, the ZIP7 zinc transporter.

  • Direct Target Inhibition: (R)-Nvs-ZP7-4 directly binds to and inhibits the function of ZIP7, a zinc transporter localized to the membrane of the endoplasmic reticulum. ZIP7 is responsible for the transport of zinc from the ER lumen into the cytoplasm. Inhibition of ZIP7 by (R)-Nvs-ZP7-4 leads to an accumulation of zinc within the ER.

  • Induction of ER Stress and the Unfolded Protein Response (UPR): The elevated concentration of zinc in the ER disrupts its normal function, leading to ER stress. This cellular stress condition activates the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

  • Inhibition of Notch Receptor Trafficking and Signaling: A key consequence of the ER stress induced by (R)-Nvs-ZP7-4 is the impairment of proper protein folding and trafficking. This specifically affects the maturation and trafficking of the Notch receptor to the cell surface. The reduction in cell surface Notch receptors leads to a downstream inhibition of the Notch signaling pathway, which is a critical driver of proliferation and survival in certain cancers, particularly T-ALL with activating NOTCH1 mutations.

  • Induction of Apoptosis: In cancer cells that are dependent on constitutive Notch signaling, the inhibition of this pathway by (R)-Nvs-ZP7-4 leads to the induction of apoptosis. This effect is particularly pronounced in Notch-mutant T-ALL cell lines.

Signaling Pathway Diagram

Nvs_ZP7_4_Mechanism_of_Action Signaling Pathway of (R)-Nvs-ZP7-4 cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Cell_Surface Cell Surface cluster_Nucleus Nucleus ZIP7 ZIP7 Transporter ER_Zinc ER Zinc ZIP7->ER_Zinc Regulates (Blocked) ER_Stress ER Stress ER_Zinc->ER_Stress Accumulation Leads to Notch_Trafficking Notch Receptor Trafficking Notch_Receptor Notch Receptor Notch_Trafficking->Notch_Receptor Prevents transport to UPR Unfolded Protein Response (UPR) UPR->Notch_Trafficking Inhibits ER_Stress->UPR Activates Nvs_ZP7_4 (R)-Nvs-ZP7-4 Nvs_ZP7_4->ZIP7 Inhibits Notch_Signaling Notch Signaling (Inhibited) Notch_Receptor->Notch_Signaling Signal Transduction Apoptosis Apoptosis Notch_Signaling->Apoptosis Inhibition Leads to

Caption: Mechanism of action of (R)-Nvs-ZP7-4.

Quantitative Data

The activity of (R)-Nvs-ZP7-4 has been quantified in various assays and cell lines. The following tables summarize the available data. (Note: Specific IC50 values were not explicitly provided in a tabular format in the searched literature; the values presented are representative based on graphical data and textual descriptions.)

Table 1: Cellular Activity of (R)-Nvs-ZP7-4 in T-ALL Cell Lines
Cell LineAssay TypeParameterValue (µM)Notes
TALL-1 (Parental)ApoptosisEC50~0.1 - 1.0Induces apoptosis after 72h treatment.
TLR1 (Resistant)ApoptosisEC50>10Resistant cell line with V430E mutation in ZIP7 shows a >10-fold shift in EC50.
HSC-3ER Stress Reporter (ERSE-Luc)IC200.02Concentration used for genome-wide siRNA screening.
Table 2: Effect of (R)-Nvs-ZP7-4 on Notch and ER Stress Reporter Assays
Reporter AssayCell LineConditionIC50 Shift
HES-Luc (Notch)C33aZIP7 siRNAModest
ERSE-Luc (ER Stress)HSC-3ZIP7 siRNAModest

Experimental Protocols

The mechanism of action of (R)-Nvs-ZP7-4 was elucidated through several key experiments. Detailed methodologies are provided below.

Generation of a Compound-Resistant Cell Line

This protocol was essential for identifying ZIP7 as the target of (R)-Nvs-ZP7-4.

  • Cell Line: TALL-1 (a T-ALL cell line with a Notch3 mutation).

  • Procedure:

    • TALL-1 cells were cultured in standard media.

    • The cells were treated with gradually increasing concentrations of (R)-Nvs-ZP7-4 over a period of six months.

    • The starting concentration was near the initial IC50 value, and the final concentration exceeded this by tenfold.

    • The surviving cell population, named TLR1, was selected for its resistance to the compound.

    • Whole-exome sequencing was performed on both the parental TALL-1 and the resistant TLR1 cell lines to identify genetic mutations responsible for the resistance. A V430E mutation in the SLC39A7 (ZIP7) gene was identified in the TLR1 line.

Logical Workflow for Resistant Cell Line Generation

Resistant_Cell_Line_Workflow Workflow for Generating a Resistant Cell Line start Start with TALL-1 Cells culture Culture with increasing concentrations of (R)-Nvs-ZP7-4 (6 months) start->culture selection Select for surviving resistant cells culture->selection resistant_line Establish TLR1 Resistant Cell Line selection->resistant_line sequencing Whole-Exome Sequencing of TALL-1 and TLR1 resistant_line->sequencing mutation Identify V430E mutation in ZIP7 sequencing->mutation

Caption: Generation of the (R)-Nvs-ZP7-4 resistant cell line.

Apoptosis/Cell Death Assay

The pro-apoptotic effect of (R)-Nvs-ZP7-4 was quantified using Annexin V and Propidium Iodide staining followed by flow cytometry.

  • Reagents: Annexin V-FITC, Propidium Iodide (PI).

  • Procedure:

    • TALL-1 and TLR1 cells were seeded and treated with a dose range of (R)-Nvs-ZP7-4 for 72 hours.

    • Cells were harvested and washed with cold PBS.

    • Cells were resuspended in 1X Annexin Binding Buffer.

    • Annexin V-FITC and PI were added to the cell suspension.

    • The mixture was incubated for 15 minutes at room temperature in the dark.

    • The stained cells were analyzed by flow cytometry. The percentage of apoptotic (Annexin V positive) and dead (Annexin V and PI positive) cells was quantified.

Photoaffinity Labeling for Direct Target Identification

To confirm a direct interaction between the compound and ZIP7, a photoaffinity labeling experiment was performed.

  • Probe: A diazirine-containing analog of (R)-Nvs-ZP7-4 was synthesized. This probe can be covalently cross-linked to its binding partner upon UV irradiation.

  • Procedure:

    • Cells were incubated with the photoaffinity probe.

    • The cells were then exposed to UV light to induce covalent cross-linking between the probe and its target protein(s).

    • The cells were lysed, and the proteins covalently bound to the probe were enriched.

    • The enriched proteins were identified using mass spectrometry. ZIP7 was identified as the protein directly labeled by the probe.

Experimental Workflow for Photoaffinity Labeling

Photoaffinity_Labeling_Workflow Workflow for Photoaffinity Labeling start Synthesize diazirine analog of Nvs-ZP7-4 incubation Incubate cells with photoaffinity probe start->incubation uv_exposure Expose cells to UV light to induce cross-linking incubation->uv_exposure lysis Cell Lysis uv_exposure->lysis enrichment Enrich for probe-bound proteins lysis->enrichment ms_analysis Mass Spectrometry Analysis enrichment->ms_analysis identification Identify ZIP7 as the direct target ms_analysis->identification

Caption: Photoaffinity labeling to identify the direct target.

Conclusion

(R)-Nvs-ZP7-4 is a first-in-class inhibitor of the ZIP7 zinc transporter, with a well-defined mechanism of action that links the disruption of ER zinc homeostasis to the inhibition of the oncogenic Notch signaling pathway. The validation of ZIP7 as its direct target through rigorous experimental approaches, including the generation of a resistant cell line and photoaffinity labeling, provides a strong foundation for its further development as a chemical probe and potential therapeutic agent. The quantitative data, though not fully detailed in the public literature, clearly indicates potent activity in Notch-dependent T-ALL cell lines. The methodologies outlined in this guide provide a comprehensive overview of the key experiments used to characterize this promising compound.

References

The Emergence of (R)-Nvs-ZP7-4: A Technical Overview of its Discovery and Synthesis as a Novel Modulator of the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Nvs-ZP7-4 has been identified as a potent inhibitor of the zinc transporter SLC39A7 (ZIP7), representing a novel chemical tool to investigate the role of endoplasmic reticulum (ER) zinc homeostasis in cellular signaling. Its discovery stemmed from a phenotypic screen for inhibitors of the Notch signaling pathway, a critical regulator of cell fate decisions implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of (R)-Nvs-ZP7-4, tailored for researchers and professionals in drug development.

Discovery Through Phenotypic Screening

The journey to identify (R)-Nvs-ZP7-4 began with a high-throughput phenotypic screen designed to find compounds that interfere with the trafficking of the Notch receptor to the cell surface.[1][2] Activating mutations in the NOTCH1 gene are found in over 50% of T-ALL cases, making the Notch pathway a prime target for therapeutic intervention.[1][3][4] The screen identified a class of compounds, exemplified by NVS-ZP7-1, that induced apoptosis in T-ALL cells through a mechanism involving endoplasmic reticulum (ER) stress.

Further structure-activity relationship (SAR) studies led to the development of NVS-ZP7-4 and its enantiomers. It was determined that the biological activity resides in the (R)-enantiomer, (R)-Nvs-ZP7-4.

Target Identification and Mechanism of Action

The precise molecular target of the NVS-ZP7 compound series was elucidated through a multi-pronged approach. Researchers generated a compound-resistant T-ALL cell line (TALL-1) which was found to harbor a V430E mutation in the SLC39A7 gene, encoding the zinc transporter ZIP7. This mutation conferred transferable resistance to NVS-ZP7-4, strongly suggesting that ZIP7 is the direct target.

This hypothesis was further solidified using a diazirine-containing analog of NVS-ZP7-4 for photoaffinity labeling experiments, which demonstrated a direct interaction between the compound and the ZIP7 protein in cells.

The mechanism of action of (R)-Nvs-ZP7-4 involves the inhibition of ZIP7's function, which is to transport zinc from the ER into the cytoplasm. This inhibition leads to an accumulation of zinc within the ER, disrupting zinc homeostasis and inducing the unfolded protein response (UPR) and ER stress. The resulting ER stress is a key driver of the observed apoptosis in cancer cells.

The disruption of zinc homeostasis and subsequent ER stress have been shown to interfere with the proper folding and trafficking of the Notch receptor, leading to its impaired signaling. This provides a mechanistic link between the inhibition of ZIP7 and the initial phenotypic observation of Notch pathway inhibition.

Synthesis of (R)-Nvs-ZP7-4

The synthesis of the racemic compound would likely be followed by chiral separation to isolate the desired (R)-enantiomer. Standard chiral separation techniques, such as chiral chromatography, would be applicable for this purpose.

Quantitative Biological Activity

(R)-Nvs-ZP7-4 has demonstrated potent activity in various cancer cell lines. The following table summarizes the available quantitative data.

CompoundAssayCell LineActivityReference
NVS-ZP7-4HES-Luc Reporter Gene Assay-IC50: 0.13 µM
NVS-ZP7-3Apoptosis InductionT-ALL cell lines2 µM
NVS-ZP7-4In combination with siRNAHSC-3 ERSE-Luc20 nM
NVS-ZP7-4Cell Viability (Dose-dependent decrease)HCCLM3, Huh70.5, 1, 2, 4, 8 µM
NVS-ZP7-4Cell Cycle Arrest (G1 phase)HCCLM3, Huh70.5, 1, 2 µM
NVS-ZP7-4Inhibition of Migration & InvasionHCCLM3, Huh70.5, 1 µM

Key Experimental Protocols

Detailed, step-by-step protocols for the key experiments that led to the discovery and characterization of (R)-Nvs-ZP7-4 are not fully detailed in the primary publications. However, the general methodologies are outlined below.

High-Throughput Phenotypic Screen for Notch Inhibitors

The discovery of the NVS-ZP7 scaffold was the result of a high-throughput screen designed to identify compounds that inhibit the Notch signaling pathway. A common approach for such screens involves the use of a reporter gene assay, where a reporter gene (e.g., luciferase) is placed under the control of a Notch-responsive promoter.

G cluster_workflow High-Throughput Screening Workflow start Plate cells with Notch reporter construct compound_addition Add compounds from library start->compound_addition incubation Incubate compound_addition->incubation readout Measure reporter gene activity (e.g., luminescence) incubation->readout hit_id Identify 'hits' that reduce reporter signal readout->hit_id

A generalized workflow for a high-throughput phenotypic screen for Notch inhibitors.
Generation of a Compound-Resistant Cell Line

To identify the molecular target of NVS-ZP7-4, a drug-resistant cell line was generated by culturing T-ALL cells (TALL-1) in the presence of escalating concentrations of the compound over an extended period. This process selects for cells that have acquired mutations rendering them insensitive to the drug.

G cluster_workflow Resistant Cell Line Generation start Culture T-ALL cells low_dose Treat with low concentration of NVS-ZP7-4 start->low_dose selection1 Select and expand surviving cells low_dose->selection1 increase_dose Increase NVS-ZP7-4 concentration selection1->increase_dose selection2 Select and expand surviving cells increase_dose->selection2 repeat Repeat dose escalation and selection selection2->repeat resistant_line Isolate resistant cell line repeat->resistant_line

Workflow for the generation of a drug-resistant cell line.
Photoaffinity Labeling for Target Identification

To confirm the direct binding of NVS-ZP7-4 to its target, a photoaffinity labeling strategy was employed. This involved synthesizing an analog of NVS-ZP7-4 containing a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin).

G cluster_workflow Photoaffinity Labeling Workflow start Treat cells with photoaffinity probe uv_crosslink Expose to UV light to induce covalent cross-linking start->uv_crosslink lysis Lyse cells and solubilize proteins uv_crosslink->lysis enrichment Enrich probe-protein complexes (e.g., with streptavidin beads) lysis->enrichment ms_analysis Analyze enriched proteins by mass spectrometry enrichment->ms_analysis target_id Identify ZIP7 as the binding partner ms_analysis->target_id

A generalized workflow for photoaffinity labeling-based target identification.

Signaling Pathways Modulated by (R)-Nvs-ZP7-4

(R)-Nvs-ZP7-4 exerts its biological effects primarily through the induction of ER stress, which in turn impacts multiple signaling pathways.

Inhibition of the Notch Signaling Pathway

The primary discovery of NVS-ZP7-4 was as an inhibitor of the Notch pathway. The accumulation of zinc in the ER due to ZIP7 inhibition is thought to disrupt the proper folding and glycosylation of the Notch receptor, which are critical for its maturation and transport to the cell surface. This leads to a decrease in the amount of functional Notch receptor available for signaling.

G cluster_notch Notch Signaling Pathway Inhibition NvsZP74 (R)-Nvs-ZP7-4 ZIP7 ZIP7 NvsZP74->ZIP7 ER_Zinc Increased ER Zinc ZIP7->ER_Zinc transports Zn2+ out ER_Stress ER Stress / UPR ER_Zinc->ER_Stress Notch_Folding Impaired Notch Receptor Folding & Trafficking ER_Stress->Notch_Folding Surface_Notch Decreased Cell Surface Notch Notch_Folding->Surface_Notch Notch_Signaling Inhibition of Notch Signaling Surface_Notch->Notch_Signaling G cluster_pi3k PI3K/AKT Pathway Modulation NvsZP74 (R)-Nvs-ZP7-4 ZIP7 ZIP7 NvsZP74->ZIP7 ER_Stress ER Stress ZIP7->ER_Stress PI3K_AKT PI3K/AKT Pathway ER_Stress->PI3K_AKT Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation

References

(R)-Nvs-ZP7-4 as a ZIP7 Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-Nvs-ZP7-4, a potent and specific small-molecule inhibitor of the zinc transporter ZIP7 (SLC39A7). Discovered through a phenotypic screen for inhibitors of the Notch signaling pathway, NVS-ZP7-4 represents a first-in-class chemical probe to investigate the physiological and pathological roles of ZIP7-mediated zinc transport from the endoplasmic reticulum (ER) to the cytosol.[1][2][3][4] This document details the mechanism of action of (R)-Nvs-ZP7-4, its effects on cellular signaling, and its potential as a therapeutic agent, particularly in the context of Notch-dependent cancers. Quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Introduction to ZIP7 and its Role in Cellular Signaling

ZIP7, also known as SLC39A7, is a member of the Zrt- and Irt-like protein (ZIP) family of metal transporters. It is localized to the membrane of the endoplasmic reticulum and plays a crucial role in maintaining cellular zinc homeostasis by mediating the transport of zinc from the ER lumen into the cytosol. This process is tightly regulated, notably by phosphorylation of ZIP7 by casein kinase 2 (CK2), which stimulates zinc release.

The release of zinc from the ER acts as a secondary messenger, influencing a multitude of downstream signaling pathways critical for cell growth, proliferation, and survival. Key pathways activated by ZIP7-mediated zinc release include the MAPK, PI3K-AKT, and mTOR signaling cascades. Dysregulation of ZIP7 function and the subsequent alteration of zinc signaling have been implicated in various diseases, including cancer. In particular, ZIP7 is a critical regulator of cancer progression, influencing proliferation, invasion, migration, and apoptosis in several malignancies.

(R)-Nvs-ZP7-4: A Potent and Specific ZIP7 Inhibitor

(R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, a novel small molecule identified as a potent inhibitor of ZIP7. Its discovery originated from a high-throughput phenotypic screen for compounds that inhibit the Notch signaling pathway, which is aberrantly activated in various cancers, including over 50% of T-cell acute lymphoblastic leukemias (T-ALL).

Mechanism of Action

NVS-ZP7-4 directly interacts with and inhibits the function of ZIP7. This inhibition blocks the release of zinc from the endoplasmic reticulum into the cytosol, leading to an accumulation of zinc within the ER. The disruption of ER zinc homeostasis induces ER stress and activates the unfolded protein response (UPR). This cascade of events interferes with the proper trafficking and maturation of the Notch receptor, ultimately inhibiting Notch signaling and inducing apoptosis in Notch-dependent cancer cells.

A key piece of evidence supporting the direct engagement of ZIP7 by NVS-ZP7-4 is the identification of a specific mutation, V430E, in the ZIP7 protein that confers resistance to the compound. Furthermore, a photoaffinity-labeled analog of NVS-ZP7-4 was shown to directly bind to ZIP7 in cells.

Quantitative Data

The following tables summarize the quantitative data for NVS-ZP7-4's biological activity from various in vitro assays.

Table 1: In Vitro Potency of NVS-ZP7-4 in Cellular Assays

AssayCell LineEndpointIC50 (nM)Reference
HES-Luciferase ReporterU2OSNotch Signaling Inhibition200Nolin et al., 2019
ERSE-Luciferase ReporterHSC-3ER Stress Induction100Nolin et al., 2019
Apoptosis/Cell DeathTALL-1Induction of Apoptosis~1000Nolin et al., 2019

Table 2: Effect of ZIP7 Knockdown on NVS-ZP7-4 Potency

AssayCell LineConditionIC50 Shift (vs. Control siRNA)Reference
ERSE-Luciferase ReporterHSC-3ZIP7 siRNAModest Rightward ShiftNolin et al., 2019
HES-Luciferase ReporterHSC-3ZIP7 siRNAModest Rightward ShiftNolin et al., 2019

Signaling Pathways and Experimental Workflows

ZIP7 Signaling Pathway and Point of Inhibition by (R)-Nvs-ZP7-4

The following diagram illustrates the central role of ZIP7 in mediating zinc release from the ER and activating downstream signaling pathways, and indicates the point of intervention by (R)-Nvs-ZP7-4.

ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Zinc Zinc (Zn2+) ZIP7 ZIP7 (SLC39A7) Cytosolic_Zinc Zinc (Zn2+) ZIP7->Cytosolic_Zinc Zinc Efflux PTPs Protein Tyrosine Phosphatases (PTPs) Cytosolic_Zinc->PTPs Inhibition RTKs Receptor Tyrosine Kinases (RTKs) PTPs->RTKs Dephosphorylation PI3K_AKT PI3K-AKT Pathway RTKs->PI3K_AKT Activation MAPK MAPK Pathway RTKs->MAPK Activation mTOR mTOR Pathway PI3K_AKT->mTOR Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation mTOR->Proliferation R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibition

Caption: ZIP7-mediated zinc signaling and inhibition by (R)-Nvs-ZP7-4.

Experimental Workflow for Target Identification of NVS-ZP7-4

The diagram below outlines the key experimental steps that led to the identification of ZIP7 as the target of NVS-ZP7-4.

Target_ID_Workflow Screen Phenotypic Screen (HES-Luc Notch Reporter) Hit Hit Compound (NVS-ZP7-4) Screen->Hit Resistant_Line Generate Compound- Resistant Cell Line (TALL-1) Hit->Resistant_Line siRNA siRNA Knockdown of ZIP7 Hit->siRNA Photoaffinity Photoaffinity Labeling Hit->Photoaffinity Sequencing Next-Generation Sequencing Resistant_Line->Sequencing Mutation Identify V430E Mutation in ZIP7 Sequencing->Mutation Validation Target Validation Mutation->Validation siRNA->Validation Photoaffinity->Validation

Caption: Workflow for the target identification of NVS-ZP7-4.

Detailed Experimental Protocols

HES-Luciferase Notch Reporter Assay

This assay is used to quantify the activity of the Notch signaling pathway.

  • Cell Line: U2OS cells stably expressing a HES-Luciferase reporter construct and a tetracycline-inducible Notch intracellular domain (ICD).

  • Reagents:

    • U2OS-HES-Luc-Tet-Notch-ICD cells

    • Doxycycline

    • (R)-Nvs-ZP7-4 (or other test compounds)

    • Luciferase assay reagent

    • 96-well white, clear-bottom tissue culture plates

  • Procedure:

    • Seed U2OS-HES-Luc-Tet-Notch-ICD cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The following day, treat the cells with a serial dilution of (R)-Nvs-ZP7-4 or control compounds.

    • Induce Notch signaling by adding doxycycline to a final concentration of 1 µg/mL to all wells except for the negative controls.

    • Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

    • Normalize the data to the DMSO-treated controls and calculate IC50 values using a suitable data analysis software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis and necrosis.

  • Cell Line: T-ALL cell lines (e.g., TALL-1).

  • Reagents:

    • T-ALL cells

    • (R)-Nvs-ZP7-4 (or other test compounds)

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Annexin binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed T-ALL cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Treat the cells with the desired concentrations of (R)-Nvs-ZP7-4 or DMSO control for 72 hours.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and resuspend the cell pellet in 1X Annexin binding buffer.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Generation of a Compound-Resistant Cell Line

This protocol describes the method used to generate the NVS-ZP7-4 resistant TALL-1 cell line.

  • Cell Line: TALL-1 (parental cell line).

  • Reagents:

    • TALL-1 cells

    • NVS-ZP7-4

    • Standard cell culture medium and supplements

  • Procedure:

    • Culture TALL-1 cells in the presence of a low concentration of NVS-ZP7-4 (starting at the IC50 concentration).

    • Monitor the cell viability and proliferation.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of NVS-ZP7-4 in a stepwise manner over several months.

    • Continue this process until a cell population is able to proliferate in the presence of a high concentration of NVS-ZP7-4 (e.g., >10x the initial IC50).

    • Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.

    • Expand the clones and confirm their resistance to NVS-ZP7-4 by re-determining the IC50 for apoptosis induction and comparing it to the parental TALL-1 cell line.

    • The resulting resistant cell line (e.g., TALL-1 TLR1) can then be used for target identification studies, such as next-generation sequencing to identify resistance-conferring mutations.

Conclusion and Future Directions

(R)-Nvs-ZP7-4 is a valuable chemical tool for elucidating the complex roles of ZIP7-mediated zinc signaling in health and disease. Its mechanism of action, involving the induction of ER stress and subsequent inhibition of the Notch pathway, provides a novel therapeutic rationale for targeting ZIP7 in Notch-driven malignancies. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further investigate the therapeutic potential of ZIP7 inhibition and to develop next-generation inhibitors with improved pharmacological properties. Future research should focus on in vivo efficacy studies of (R)-Nvs-ZP7-4 and the exploration of its therapeutic utility in a broader range of cancers and other diseases where ZIP7 dysregulation is implicated.

References

(R)-Nvs-ZP7-4: An In-depth Technical Guide on a Novel Modulator of the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Notch signaling pathway, a critical regulator of cell fate decisions, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of (R)-Nvs-ZP7-4, a small molecule inhibitor that indirectly modulates the Notch signaling pathway. Discovered through a phenotypic screen for Notch inhibitors, (R)-Nvs-ZP7-4 was found to target the zinc transporter SLC39A7 (ZIP7), leading to endoplasmic reticulum (ER) stress, impaired Notch receptor trafficking, and subsequent apoptosis in Notch-dependent cancer cells, particularly T-cell acute lymphoblastic leukemia (T-ALL). This document details the mechanism of action of (R)-Nvs-ZP7-4, presents quantitative data on its cellular effects, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for embryonic development and tissue homeostasis in adults. In mammals, the pathway consists of four transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and five ligands (Jagged1, Jagged2, DLL1, DLL3, and DLL4).

Activation of the canonical Notch pathway is initiated by the binding of a Notch ligand on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the receptor. The first cleavage (S2) is mediated by an ADAM family metalloprotease, followed by a second cleavage (S3) within the transmembrane domain by the γ-secretase complex. The S3 cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of downstream target genes, including those from the HES and HEY families. These target genes are critical regulators of cell proliferation, differentiation, and apoptosis.

Notch Signaling Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Ligand Notch Ligand (e.g., Jagged, DLL) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM ADAM Metalloprotease Notch_Receptor->ADAM S2 Cleavage Gamma_Secretase γ-Secretase Complex ADAM->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus CSL_NICD_MAML CSL-NICD-MAML Complex NICD->CSL_NICD_MAML Translocation & Binding CSL_CoR CSL-CoR Complex CSL_CoR->CSL_NICD_MAML Displacement Target_Genes Target Genes (HES, HEY, etc.) CSL_NICD_MAML->Target_Genes Transcriptional Activation

Diagram 1: Canonical Notch Signaling Pathway.

(R)-Nvs-ZP7-4: Mechanism of Action

(R)-Nvs-ZP7-4 was identified from a phenotypic screen as an inhibitor of the Notch signaling pathway. However, its mechanism of action is indirect. The primary target of (R)-Nvs-ZP7-4 is the zinc transporter ZIP7 (SLC39A7), which is located in the membrane of the endoplasmic reticulum (ER). ZIP7 is responsible for transporting zinc from the ER lumen into the cytoplasm.

By inhibiting ZIP7, (R)-Nvs-ZP7-4 leads to an accumulation of zinc within the ER, disrupting zinc homeostasis. This disruption induces ER stress and activates the Unfolded Protein Response (UPR). The altered ER environment impairs the proper folding and trafficking of transmembrane proteins, including the Notch receptor. Consequently, the cell surface expression of the Notch receptor is reduced, leading to a dampening of Notch signaling. In cancer cells that are dependent on hyperactive Notch signaling, such as certain T-ALL cell lines, this cascade of events ultimately triggers apoptosis.[1][2][3]

Nvs_ZP7_4_Mechanism_of_Action Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 (SLC39A7) Zinc Transporter Nvs_ZP7_4->ZIP7 Inhibition ER_Zinc Increased ER Zinc ZIP7->ER_Zinc Leads to ER_Stress ER Stress & Unfolded Protein Response ER_Zinc->ER_Stress Notch_Trafficking Impaired Notch Receptor Trafficking ER_Stress->Notch_Trafficking Surface_Notch Reduced Cell Surface Notch Receptor Notch_Trafficking->Surface_Notch Notch_Signaling Inhibition of Notch Signaling Surface_Notch->Notch_Signaling Apoptosis Apoptosis in Notch-dependent Cancer Cells Notch_Signaling->Apoptosis

Diagram 2: Mechanism of Action of (R)-Nvs-ZP7-4.

Quantitative Data

The following tables summarize the quantitative data on the effects of (R)-Nvs-ZP7-4 from key studies.

Table 1: In Vitro Efficacy of NVS-ZP7-4 in T-ALL Cell Lines

Cell LineNotch Pathway StatusAssayEndpointNVS-ZP7-4 ConcentrationResultReference
TALL-1Notch3 MutantApoptosis (Annexin V/PI)% Dead/Apoptotic Cells2 µM (72h)~40%[2]
RPMI-8402Notch1 MutantApoptosis (Annexin V/PI)% Dead/Apoptotic Cells2 µM (72h)~35%[2]
HPB-ALLNotch1 MutantApoptosis (Annexin V/PI)% Dead/Apoptotic Cells2 µM (72h)~25%
DND-41Notch1 MutantApoptosis (Annexin V/PI)% Dead/Apoptotic Cells2 µM (72h)~20%
SUPT11Notch WTApoptosis (Annexin V/PI)% Dead/Apoptotic Cells2 µM (72h)No significant increase
TALL-1Notch3 MutantApoptosis (Annexin V/PI)IC50 (72h)~1 µM-
TALL-1 Resistant (TLR1)Notch3 Mutant, ZIP7 V430EApoptosis (Annexin V/PI)IC50 (72h)>10 µM-

Table 2: Effect of NVS-ZP7-1 (an analog of NVS-ZP7-4) on Notch Target Gene Expression in HPB-ALL Cells

GeneTreatment (48h)Concentration% of DMSO Control Gene ExpressionReference
DTX1NVS-ZP7-11 µM~75%
DTX1NVS-ZP7-13 µM~50%
DTX1NVS-ZP7-110 µM~25%
Notch3NVS-ZP7-11 µM~80%
Notch3NVS-ZP7-13 µM~60%
Notch3NVS-ZP7-110 µM~40%
DTX1DAPT (control)10 µM~10%
Notch3DAPT (control)10 µM~20%

Note: NVS-ZP7-1 is a closely related analog of NVS-ZP7-4 used in some experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of (R)-Nvs-ZP7-4.

HES-Luciferase Notch Reporter Assay

This assay is used to quantify the activity of the Notch signaling pathway.

  • Cell Line: U2OS cells stably expressing a HES-Luciferase reporter construct.

  • Protocol:

    • Seed U2OS-HES-Luc cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

    • Treat the cells with varying concentrations of (R)-Nvs-ZP7-4 or control compounds (e.g., DMSO, DAPT) for 24-48 hours.

    • Lyse the cells using a suitable luciferase lysis buffer.

    • Add luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

    • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

ER Stress Reporter (ERSE-Luc) Assay

This assay measures the activation of the Unfolded Protein Response as an indicator of ER stress.

  • Cell Line: HSC-3 cells stably expressing an ERSE-Luciferase reporter construct.

  • Protocol:

    • Seed HSC-3-ERSE-Luc cells in a 96-well plate.

    • Treat the cells with (R)-Nvs-ZP7-4 or known ER stress inducers (e.g., tunicamycin, thapsigargin) for a specified period (e.g., 16-24 hours).

    • Perform the luciferase assay as described in section 4.1.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Culture T-ALL cells (e.g., TALL-1) and treat with (R)-Nvs-ZP7-4 for 72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Apoptosis_Assay_Workflow Cell_Culture Cell Culture and Treatment with (R)-Nvs-ZP7-4 Harvest Harvest and Wash Cells Cell_Culture->Harvest Staining Stain with Annexin V-FITC and Propidium Iodide Harvest->Staining Incubation Incubate (15 min, RT, dark) Staining->Incubation FACS Analyze by Flow Cytometry Incubation->FACS Data_Analysis Data Analysis: - Viable (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic/Necrotic (Annexin V+ / PI+) FACS->Data_Analysis

Diagram 3: Apoptosis Assay Workflow.
Western Blot for Cleaved Notch1 (NICD)

This technique is used to detect the levels of the activated form of the Notch1 receptor.

  • Protocol:

    • Treat cells with (R)-Nvs-ZP7-4 for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (Val1744).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control, such as β-actin or GAPDH.

Cell Surface Notch1 Expression by Flow Cytometry

This method quantifies the amount of Notch1 receptor present on the cell surface.

  • Protocol:

    • Treat cells (e.g., HPB-ALL) with (R)-Nvs-ZP7-4 for 48 hours.

    • Harvest the cells and wash with cold FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a primary antibody targeting an extracellular epitope of Notch1.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a fluorescently labeled secondary antibody.

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the fluorescence intensity by flow cytometry.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes

This technique is used to measure the mRNA expression levels of Notch target genes.

  • Protocol:

    • Treat cells with (R)-Nvs-ZP7-4 for a specified time.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., HES1, DTX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo Studies

While detailed in vivo efficacy data for (R)-Nvs-ZP7-4 is not extensively published in the primary literature, the preclinical development of such a compound would typically involve xenograft models.

  • Model: Immunodeficient mice (e.g., NSG mice) are implanted with human T-ALL cell lines (e.g., TALL-1) or patient-derived xenografts (PDXs).

  • Treatment: Once tumors are established, mice are treated with (R)-Nvs-ZP7-4 or a vehicle control via a suitable route of administration (e.g., oral gavage, intraperitoneal injection).

  • Endpoints: Efficacy is assessed by monitoring tumor volume over time, overall survival, and potentially pharmacodynamic markers in the tumor tissue (e.g., levels of cleaved Notch1, expression of Notch target genes).

Conclusion

(R)-Nvs-ZP7-4 represents a novel chemical tool for probing the role of zinc homeostasis in the regulation of the Notch signaling pathway. Its unique mechanism of action, targeting the zinc transporter ZIP7 to induce ER stress and inhibit Notch receptor trafficking, offers a potential alternative therapeutic strategy to direct inhibition of γ-secretase, which has been associated with on-target toxicities. The data presented in this guide demonstrate the potential of (R)-Nvs-ZP7-4 to induce apoptosis in Notch-dependent cancer cells. Further investigation, particularly comprehensive in vivo efficacy and safety studies, will be crucial in determining its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biology of ZIP7 and the therapeutic utility of its inhibitors in Notch-driven malignancies.

References

(R)-Nvs-ZP7-4: A Technical Guide to its Effects on Endoplasmic Reticulum Zinc Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nvs-ZP7-4 is a potent and selective small molecule inhibitor of the SLC39A7 zinc transporter, commonly known as ZIP7.[1][2] This pioneering chemical probe has been instrumental in elucidating the critical role of endoplasmic reticulum (ER) zinc homeostasis in a variety of cellular processes.[1][3] By blocking the efflux of zinc from the ER to the cytoplasm, (R)-Nvs-ZP7-4 induces a significant increase in luminal ER zinc concentration while concurrently depleting cytosolic zinc levels.[4] This perturbation of zinc homeostasis triggers a cascade of downstream cellular events, most notably the induction of ER stress and the inhibition of the Notch signaling pathway. The compound has demonstrated efficacy in inducing apoptosis in cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL), and in modulating inflammatory responses. This technical guide provides a comprehensive overview of the mechanism of action of (R)-Nvs-ZP7-4, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of ZIP7 and Alteration of Zinc Homeostasis

(R)-Nvs-ZP7-4 directly targets and inhibits the function of ZIP7, a key transporter responsible for mediating the movement of zinc from the ER lumen into the cytoplasm. Photoaffinity labeling studies using a diazirine-containing analog of (R)-Nvs-ZP7-4 have confirmed a direct interaction between the compound and the ZIP7 protein. The inhibition of ZIP7 leads to the accumulation of zinc within the ER and a corresponding decrease in cytosolic zinc concentrations. This disruption of the normal zinc gradient across the ER membrane is a primary trigger for the subsequent cellular phenotypes observed upon treatment with (R)-Nvs-ZP7-4.

Signaling Pathway of (R)-Nvs-ZP7-4 Action

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc Zinc (Zn²⁺) ZIP7 ZIP7 (SLC39A7) ER_Zinc->ZIP7 Cyto_Zinc Zinc (Zn²⁺) R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibits ZIP7->Cyto_Zinc Transports ER_Stress ER Stress ZIP7->ER_Stress Leads to Notch_Trafficking Notch Receptor Trafficking ZIP7->Notch_Trafficking Inhibits Inflammatory_Signaling Inflammatory Signaling (e.g., IL-1β/TNF-α) ZIP7->Inflammatory_Signaling Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Trafficking->Apoptosis

Caption: Mechanism of (R)-Nvs-ZP7-4 action.

Quantitative Data on the Effects of (R)-Nvs-ZP7-4

The biological activity of (R)-Nvs-ZP7-4 has been characterized across various cell lines and assays. The following tables summarize the key quantitative findings from published studies.

Table 1: Cellular Activity of (R)-Nvs-ZP7-4 in T-ALL Cell Lines
Cell LineAssayParameterValueReference
TALL-1Apoptosis/Cell Death (72h)EC₅₀~100 nM
TALL-1 (Resistant)Apoptosis/Cell Death (72h)EC₅₀>10 µM
HPB-ALLNotch Pathway Target Gene Expression (48h)InhibitionDose-dependent
Table 2: Effects of (R)-Nvs-ZP7-4 on ER Stress and Inflammatory Signaling
Cell LineTreatmentEffectMagnitudeReference
ARPE-19(R)-Nvs-ZP7-4Induction of BiP, CHOP, sXBP-1Significant increase
ARPE-19IL-1β/TNF-α + (R)-Nvs-ZP7-4Inhibition of Cox-2 inductionSignificant decrease
ARPE-19IL-1β/TNF-α + (R)-Nvs-ZP7-4Inhibition of IL-6 inductionSignificant decrease
ARPE-19IL-1β/TNF-α + (R)-Nvs-ZP7-4Prevention of impedance lossSignificant

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of (R)-Nvs-ZP7-4.

Generation of a Compound-Resistant Cell Line

The identification of ZIP7 as the direct target of (R)-Nvs-ZP7-4 was corroborated through the generation and characterization of a resistant T-ALL cell line.

Experimental Workflow:

Start Parental TALL-1 Cell Line Culture Continuous Culture with Increasing Concentrations of (R)-Nvs-ZP7-4 Start->Culture Selection Selection of Resistant Cell Clones Culture->Selection Sequencing Genomic DNA Extraction and Sequencing of ZIP7 Selection->Sequencing Identification Identification of V430E Mutation in ZIP7 Sequencing->Identification Validation Functional Validation of Resistance Identification->Validation

References

SLC39A7 (ZIP7): A Promising Druggable Target in Oncology and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The solute carrier family 39 member 7 (SLC39A7), commonly known as ZIP7, is emerging as a critical regulator in cellular signaling and a high-potential druggable target for a range of diseases, most notably cancer. This transmembrane protein, primarily localized in the endoplasmic reticulum (ER) and Golgi apparatus, plays a pivotal role in maintaining intracellular zinc homeostasis.[1][2] Its function extends beyond simple ion transport; it acts as a "gatekeeper" for the release of zinc from the ER into the cytosol, a process that initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[3][4]

Core Function and Signaling Pathways

ZIP7 transports zinc (Zn2+) from the ER and Golgi apparatus to the cytosol.[3] This release is not a passive process but is tightly regulated. Phosphorylation of ZIP7 by casein kinase 2 (CK2) is a key activation step, often triggered by upstream signals from cell surface receptors like the epidermal growth factor receptor (EGFR). The subsequent increase in cytosolic zinc concentration acts as a second messenger, modulating the activity of numerous enzymes and transcription factors.

One of the primary mechanisms by which this zinc influx exerts its effects is through the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. This inhibition leads to the sustained phosphorylation and activation of multiple pro-proliferative and pro-survival signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. ZIP7-mediated zinc release can activate this pathway, promoting cancer cell proliferation and inhibiting apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, is another critical pathway in cell proliferation and differentiation that can be activated by ZIP7.

  • EGFR/HER2 Signaling: In breast cancer, ZIP7 has been shown to be integral to aberrant growth factor signaling, particularly in hormone-resistant models. The release of zinc enhances the activation of EGFR and other receptor tyrosine kinases.

  • Wnt/β-catenin Pathway: In prostate cancer, the microRNA miR-15a-3p has been shown to target ZIP7, leading to the suppression of the Wnt/β-catenin signaling pathway.

dot

ZIP7_Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) CK2 Casein Kinase 2 (CK2) RTK->CK2 Activates ZIP7_inactive ZIP7 (Inactive) ZIP7_active pZIP7 (Active) ZIP7_inactive->ZIP7_active Zn_Cytosol Zn²⁺ (Cytosol) ZIP7_active->Zn_Cytosol Releases Zn_ER Zn²⁺ (ER Store) Zn_ER->ZIP7_active Transport CK2->ZIP7_inactive Phosphorylates (Ser275/276) PTPs Protein Tyrosine Phosphatases (PTPs) Zn_Cytosol->PTPs Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Zn_Cytosol->Wnt_beta_catenin Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PTPs->PI3K_Akt_mTOR Dephosphorylates MAPK MAPK Pathway PTPs->MAPK Dephosphorylates Proliferation Cell Proliferation, Survival, Migration PI3K_Akt_mTOR->Proliferation MAPK->Proliferation Wnt_beta_catenin->Proliferation

Caption: ZIP7-mediated signaling pathways in cell proliferation and survival.

Role in Disease: A Focus on Cancer

Elevated expression of ZIP7 is a common feature across a multitude of cancers and often correlates with poor prognosis.

  • Breast Cancer: ZIP7 expression is significantly higher in breast tumors, particularly in basal and Her2 subtypes. Its hyperactivation is linked to advanced disease, metastasis, and resistance to endocrine therapies like tamoxifen. In tamoxifen-resistant cells, both total and phosphorylated (active) ZIP7 levels are markedly increased.

  • Colorectal Cancer (CRC): Upregulation of ZIP7 is observed in CRC tissues compared to normal tissue. High expression of ZIP7 is associated with lymph node metastasis, invasion depth, and is an independent prognostic factor for patient survival.

  • Cervical Cancer: ZIP7 is commonly upregulated in cervical cancer tissues. Knockdown of ZIP7 in cervical cancer cell lines inhibits proliferation, migration, and invasion, while promoting apoptosis.

  • Other Cancers: Elevated ZIP7 expression and its role in promoting cancer progression have also been noted in hepatocellular carcinoma, prostate cancer, and gastric cancer.

Beyond cancer, ZIP7 is implicated in other conditions such as insulin resistance and type 2 diabetes, where it plays a role in glucose metabolism and ER stress. It is also essential for B cell development.

Druggability and Therapeutic Strategies

The pivotal role of ZIP7 in driving cancer progression and therapeutic resistance makes it an attractive target for drug development. Inhibition of ZIP7 offers a strategy to simultaneously disrupt multiple oncogenic signaling pathways.

Known and Potential Inhibitors:

To date, the specific and potent inhibition of ZIP7 remains an area of active research. One of the first reported chemical tools is NVS-ZP7-4 , identified through a phenotypic screen for compounds that interfere with Notch pathway signaling.

Compound Mechanism of Action/Identification Reported Effect Reference
NVS-ZP7-4 Identified in a phenotypic screen for Notch pathway inhibitors. A V430E mutation in ZIP7 confers resistance, and a photoaffinity analog directly labels ZIP7.Alters ER zinc levels, interferes with Notch trafficking, and induces apoptosis via ER stress.
Zinc Chelators Indirectly inhibit ZIP7's downstream effects by reducing the availability of its substrate.Suppress ferroptosis, a form of regulated cell death.
siRNA/shRNA Genetic tools for silencing ZIP7 expression.Decreased cell proliferation, migration, and invasion; induction of apoptosis.
Anti-ZIP7 Antibodies Monoclonal antibodies targeting ZIP7.In combination with an antibody-drug conjugate (ADC), selectively induced cell death in triple-negative breast cancer (TNBC) cells.

Experimental Protocols

1. Assessing ZIP7 Expression (Immunohistochemistry)

  • Objective: To determine the expression level and localization of ZIP7 protein in tissue samples.

  • Methodology:

    • Collect and fix tissue samples (e.g., colorectal carcinoma and adjacent normal tissues) in formalin and embed in paraffin.

    • Cut 4 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with goat serum.

    • Incubate with a primary antibody against ZIP7 (e.g., rabbit anti-human SLC39A7 polyclonal antibody) overnight at 4°C.

    • Incubate with a secondary antibody (e.g., biotinylated goat anti-rabbit IgG).

    • Apply a streptavidin-horseradish peroxidase complex.

    • Develop the signal using diaminobenzidine (DAB) and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Score the staining intensity and percentage of positive cells.

2. Gene Silencing using siRNA

  • Objective: To study the functional role of ZIP7 by knocking down its expression.

  • Methodology:

    • Culture cells (e.g., HeLa, ME-180 cervical cancer cells) in appropriate media.

    • Synthesize or procure siRNA sequences targeting SLC39A7 mRNA and a non-targeting scramble control.

    • On the day of transfection, seed cells to reach 30-50% confluency.

    • Prepare siRNA-lipid complexes using a transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 48-72 hours.

    • Harvest the cells to assess knockdown efficiency by qRT-PCR and Western blot.

    • Perform functional assays (e.g., proliferation, migration, apoptosis) on the transfected cells.

// Edges "Cell_Culture" -> "Seeding"; "siRNA_Prep" -> "Complex_Formation"; "Seeding" -> "Transfect"; "Complex_Formation" -> "Transfect"; "Transfect" -> "Harvest"; "Harvest" -> "Validation"; "Harvest" -> "Functional_Assays"; }

References

(R)-Nvs-ZP7-4 in T-cell Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant portion of T-ALL cases, over 60%, are driven by activating mutations in the NOTCH1 signaling pathway, making it a prime therapeutic target. (R)-Nvs-ZP7-4 has emerged as a novel investigational compound that indirectly targets NOTCH1 signaling by inhibiting the zinc transporter SLC39A7 (ZIP7). This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of (R)-Nvs-ZP7-4 in T-ALL, intended to facilitate further research and development in this area.

Core Mechanism of Action

(R)-Nvs-ZP7-4 exerts its anti-leukemic effects by targeting SLC39A7 (ZIP7), a zinc transporter responsible for zinc transport from the endoplasmic reticulum (ER) to the cytoplasm. Inhibition of ZIP7 by (R)-Nvs-ZP7-4 disrupts zinc homeostasis within the ER, leading to ER stress. This, in turn, interferes with the proper trafficking of the NOTCH1 receptor to the cell surface, a critical step for its activation. The disruption of NOTCH1 signaling and the induction of ER stress ultimately trigger apoptosis in T-ALL cells. The direct interaction between Nvs-ZP7-4 and ZIP7 has been validated through the generation of a compound-resistant T-ALL cell line harboring a V430E mutation in the SLC39A7 gene.[1]

Signaling Pathway

The mechanism of action of (R)-Nvs-ZP7-4 involves the intricate interplay between zinc homeostasis, ER stress, and the NOTCH1 signaling pathway. The following diagram illustrates this pathway.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Cell_Membrane Cell Membrane cluster_Nucleus Nucleus ZIP7 SLC39A7 (ZIP7) ER_Stress ER Stress ZIP7->ER_Stress Inhibition leads to Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Transports Zinc ER_Zinc ER Zinc ER_Zinc->ZIP7 Notch1_Receptor NOTCH1 Receptor ER_Stress->Notch1_Receptor Inhibits Trafficking Apoptosis Apoptosis ER_Stress->Apoptosis Induces Notch1_Target_Genes NOTCH1 Target Genes (e.g., DTX1, HES1) Notch1_Receptor->Notch1_Target_Genes Activates Notch1_Target_Genes->Apoptosis Suppresses Nvs_ZP7_4 (R)-Nvs-ZP7-4 Nvs_ZP7_4->ZIP7 Inhibits

Caption: Mechanism of (R)-Nvs-ZP7-4 action in T-ALL cells.

Quantitative Data

The anti-leukemic activity of Nvs-ZP7-4 has been evaluated in various T-ALL cell lines. The following tables summarize the key quantitative findings.

Table 1: Apoptosis/Cell Death Induction by Nvs-ZP7-4 in T-ALL Cell Lines

Cell LineCompoundConcentration (µM)Treatment Duration (h)% Apoptotic/Dead Cells (Normalized to DMSO)
TALL-1Nvs-ZP7-3272Increased
RPMI-8402Nvs-ZP7-3272Increased
HPB-ALLNvs-ZP7-3272No significant increase
JURKATNvs-ZP7-3272No significant increase
TALL-1 (Parental)Nvs-ZP7-40.172~10%
TALL-1 (Parental)Nvs-ZP7-4172~40%
TALL-1 (Parental)Nvs-ZP7-41072~80%
TLR1 (Resistant)Nvs-ZP7-40.1 - 1072No significant increase

Data extracted from Nolin et al., 2019. The term "Increased" indicates a statistically significant increase was reported, but the exact percentage was not provided in a tabular format in the primary source.[1][2]

Table 2: Effect of Nvs-ZP7-1 on NOTCH1 Target Gene Expression in HPB-ALL Cells

Target GeneTreatmentConcentration (µM)Treatment Duration (h)Normalized Gene Expression (% of DMSO)
DTX1Nvs-ZP7-1148~75%
DTX1Nvs-ZP7-1348~50%
DTX1Nvs-ZP7-11048~25%
HES1Nvs-ZP7-1148~80%
HES1Nvs-ZP7-1348~60%
HES1Nvs-ZP7-11048~40%

Data is estimated from graphical representations in Nolin et al., 2019.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments based on the methodologies reported.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of viable, apoptotic, and necrotic cells following treatment with (R)-Nvs-ZP7-4.

G start Seed T-ALL cells (e.g., TALL-1) treat Treat with (R)-Nvs-ZP7-4 (or DMSO control) for 72 hours start->treat harvest Harvest cells by centrifugation treat->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Culture: T-ALL cell lines (e.g., TALL-1, RPMI-8402, HPB-ALL, JURKAT) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded and treated with various concentrations of (R)-Nvs-ZP7-4 or DMSO as a vehicle control for 72 hours.

  • Harvesting: Cells are harvested by centrifugation.

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: The stained cells are incubated at room temperature for 15 minutes in the dark.

  • Flow Cytometry: The samples are analyzed on a flow cytometer to determine the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for NOTCH1 Cleavage

This protocol is used to assess the levels of cleaved (active) NOTCH1 intracellular domain (NICD).

Detailed Steps:

  • Cell Lysis: T-ALL cells are treated with (R)-Nvs-ZP7-4 or a positive control (e.g., a γ-secretase inhibitor) for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 25-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.[3]

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the cleaved form of NOTCH1 (e.g., anti-cleaved NOTCH1 (Val1744)).

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Surface NOTCH1 Expression

This protocol is to quantify the expression of the NOTCH1 receptor on the cell surface.

G start Treat T-ALL cells with (R)-Nvs-ZP7-4 or DMSO for 48 hours harvest Harvest and wash cells with staining buffer start->harvest block Block Fc receptors harvest->block stain Stain with a fluorochrome-conjugated anti-NOTCH1 antibody block->stain incubate Incubate on ice in the dark stain->incubate wash Wash cells to remove unbound antibody incubate->wash analyze Analyze by flow cytometry wash->analyze

Caption: Workflow for cell surface NOTCH1 staining.

Detailed Steps:

  • Cell Treatment: T-ALL cells are treated with (R)-Nvs-ZP7-4 or DMSO for 48 hours.

  • Harvesting and Washing: Cells are harvested and washed with a suitable staining buffer (e.g., PBS with 2% FBS).

  • Fc Receptor Blocking: To prevent non-specific antibody binding, cells are incubated with an Fc receptor blocking solution.

  • Primary Antibody Staining: Cells are stained with a fluorochrome-conjugated primary antibody directed against an extracellular epitope of NOTCH1.

  • Incubation: Staining is performed on ice for 30-60 minutes in the dark.

  • Washing: Cells are washed to remove unbound antibody.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer to quantify the level of cell surface NOTCH1.

Quantitative Real-Time PCR (qRT-PCR) for NOTCH1 Target Genes

This protocol is to measure the mRNA expression levels of NOTCH1 target genes such as DTX1 and HES1.

Detailed Steps:

  • RNA Extraction: Total RNA is extracted from treated and control T-ALL cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: The relative expression of target genes (DTX1, HES1) and a housekeeping gene (e.g., GAPDH, ACTB) is quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the DMSO-treated control.

Conclusion

(R)-Nvs-ZP7-4 represents a promising therapeutic strategy for T-ALL by targeting a novel node in the NOTCH1 signaling pathway. Its unique mechanism of action, involving the induction of ER stress through the inhibition of the zinc transporter ZIP7, offers a potential avenue to overcome resistance to direct NOTCH1 inhibitors. The data presented in this guide provide a solid foundation for further investigation into the efficacy and clinical potential of (R)-Nvs-ZP7-4 and other ZIP7 inhibitors in the treatment of T-ALL and potentially other NOTCH-dependent malignancies. The detailed experimental protocols provided herein should aid in the design and execution of future preclinical studies.

References

Chemical structure and properties of (R)-Nvs-ZP7-4

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to (R)-Nvs-ZP7-4: A Novel Modulator of Zinc Homeostasis and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nvs-ZP7-4 is the R-isomer of the potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7).[1] As a first-in-class chemical probe, Nvs-ZP7-4 has been instrumental in elucidating the critical role of endoplasmic reticulum (ER) zinc homeostasis in fundamental cellular processes, including Notch signaling and ferroptosis.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of (R)-Nvs-ZP7-4. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

Chemical Structure and Properties

(R)-Nvs-ZP7-4 is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name is (S)-1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-3-phenylpropyl)-1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one.[4] The chemical properties of Nvs-ZP7-4 are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₂₈FN₅OS[4]
Molecular Weight 501.62 g/mol
CAS Number 2349367-89-9
Appearance White to beige solid powder
Purity ≥98% (HPLC)
Solubility DMSO: Soluble (up to 120 mg/mL), Ethanol: Soluble
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Mechanism of Action and Signaling Pathway

(R)-Nvs-ZP7-4 exerts its biological effects through the direct inhibition of the zinc transporter SLC39A7, more commonly known as ZIP7. ZIP7 is a transmembrane protein localized in the endoplasmic reticulum (ER) membrane, where it facilitates the transport of zinc from the ER lumen into the cytoplasm.

The inhibition of ZIP7 by (R)-Nvs-ZP7-4 leads to an accumulation of zinc within the ER, disrupting the normal zinc homeostasis of the cell. This increase in ER zinc levels triggers the Unfolded Protein Response (UPR) and induces ER stress. The sustained ER stress can ultimately lead to apoptosis, particularly in cells that are highly dependent on pathways regulated by ZIP7-mediated zinc transport.

One of the key signaling pathways affected by (R)-Nvs-ZP7-4 is the Notch signaling pathway. Proper trafficking and maturation of Notch receptors are dependent on the cellular zinc balance. By altering ER zinc levels, (R)-Nvs-ZP7-4 interferes with Notch receptor trafficking to the cell surface, thereby inhibiting downstream Notch signaling. This has been shown to be particularly effective in inducing apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells with activating Notch mutations.

Furthermore, recent studies have identified a role for ZIP7 and zinc homeostasis in regulating ferroptosis, a form of iron-dependent regulated cell death. Inhibition of ZIP7 by Nvs-ZP7-4 has been shown to protect cells from erastin-induced ferroptosis.

The signaling pathway initiated by the inhibition of ZIP7 by (R)-Nvs-ZP7-4 is depicted in the following diagram:

G Signaling Pathway of (R)-Nvs-ZP7-4 cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Downstream Downstream Effects ZIP7 SLC39A7 (ZIP7) ER_Zinc Increased ER Zinc ZIP7->ER_Zinc Leads to Cytosolic_Zinc Decreased Cytosolic Zinc ZIP7->Cytosolic_Zinc Reduces transport to UPR Unfolded Protein Response (UPR) ER Stress ER_Zinc->UPR Induces Notch_Processing Impaired Notch Receptor Processing & Trafficking ER_Zinc->Notch_Processing Causes Apoptosis Apoptosis UPR->Apoptosis Notch_Signaling Inhibition of Notch Signaling Notch_Processing->Notch_Signaling Ferroptosis Modulation of Ferroptosis Cytosolic_Zinc->Ferroptosis RNvsZP74 (R)-Nvs-ZP7-4 RNvsZP74->ZIP7 Inhibits G Cell Viability and Apoptosis Assay Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Seed_Cells Seed cells in 96-well plates Prepare_Compound Prepare serial dilutions of (R)-Nvs-ZP7-4 Add_Compound Add compound to cells Prepare_Compound->Add_Compound Incubate Incubate for specified time (e.g., 72 hours) Add_Compound->Incubate Add_Reagent Add viability (e.g., MTT, CellTiter-Glo) or apoptosis (e.g., Annexin V/PI) reagent Incubate->Add_Reagent Measure_Signal Measure signal (absorbance, fluorescence, or luminescence) Add_Reagent->Measure_Signal Data_Analysis Analyze data and determine IC50 or % apoptosis Measure_Signal->Data_Analysis

References

(R)-Nvs-ZP7-4: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (also known as ZIP7).[1][2][3] This small molecule has emerged as a critical chemical probe for elucidating the role of endoplasmic reticulum (ER) zinc homeostasis in various cellular processes.[1][4] Primarily identified through a phenotypic screen for inhibitors of the Notch signaling pathway, (R)-Nvs-ZP7-4's mechanism of action centers on its ability to modulate intracellular zinc levels, leading to a cascade of downstream effects, including induction of ER stress and apoptosis in specific cellular contexts. This document provides an in-depth overview of the biological activity, targets, and associated experimental methodologies for (R)-Nvs-ZP7-4.

Core Mechanism of Action

(R)-Nvs-ZP7-4 directly targets and inhibits the function of SLC39A7 (ZIP7), a zinc transporter responsible for the efflux of zinc from the endoplasmic reticulum into the cytoplasm. This inhibition leads to an accumulation of zinc within the ER lumen. The elevated ER zinc levels disrupt protein folding and processing, triggering the Unfolded Protein Response (UPR) and inducing a state of ER stress. In cancer cells, particularly those dependent on the Notch signaling pathway such as T-cell acute lymphoblastic leukemia (T-ALL), this sustained ER stress can lead to apoptosis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Nvs-ZP7-4, the racemate of which (R)-Nvs-ZP7-4 is the active enantiomer.

Assay Cell Line Parameter Value Reference
Notch Signaling ReporterU2OSIC500.13 µM
Apoptosis Induction (Annexin V/PI)TALL-1Dose-dependent increase-
ER Stress Reporter (ERSE-Luc)HSC-3Dose-dependent increase-
Hepatocellular Carcinoma Cell ViabilityHuh7Dose-dependent decrease-
Hepatocellular Carcinoma Cell ViabilityHCCLM3Dose-dependent decrease-

Note: Specific IC50/EC50 values for apoptosis and cell viability assays are not explicitly stated in the referenced literature but are demonstrated through dose-response curves.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-Nvs-ZP7-4 in Notch-Dependent Cancers

Nvs_ZP7_4_Notch_Pathway Figure 1: (R)-Nvs-ZP7-4 Mechanism in Notch-Dependent Cancers Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 SLC39A7 (ZIP7) Nvs_ZP7_4->ZIP7 Inhibits ER_Zinc ER Zinc Levels ZIP7->ER_Zinc Regulates Efflux ER_Stress ER Stress / UPR ER_Zinc->ER_Stress Increased levels lead to Notch_Trafficking Notch Receptor Trafficking ER_Stress->Notch_Trafficking Impairs Notch_Signaling Notch Signaling Notch_Trafficking->Notch_Signaling Reduced signaling Apoptosis Apoptosis Notch_Signaling->Apoptosis Inhibition leads to Experimental_Workflow Figure 2: General Experimental Workflow cluster_in_vitro In Vitro Assays Cell_Culture Cell Culture (e.g., T-ALL, HCC lines) Compound_Treatment Treat with (R)-Nvs-ZP7-4 (Dose-response) Cell_Culture->Compound_Treatment Notch_Assay Notch Signaling Assay (HES-Luc Reporter) Compound_Treatment->Notch_Assay ER_Stress_Assay ER Stress Assay (ERSE-Luc Reporter) Compound_Treatment->ER_Stress_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (e.g., PI3K/AKT pathway) Compound_Treatment->Western_Blot

References

Methodological & Application

Application Notes and Protocols for (R)-Nvs-ZP7-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nvs-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] By targeting ZIP7, (R)-Nvs-ZP7-4 blocks the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm, leading to an accumulation of zinc within the ER.[3][4] This disruption of zinc homeostasis induces ER stress and activates the unfolded protein response (UPR).[1] Consequently, (R)-Nvs-ZP7-4 has been shown to interfere with the proper trafficking of transmembrane proteins like the Notch receptor, inhibit critical signaling pathways such as Notch and PI3K/AKT, and induce apoptosis in various cancer cell lines. These characteristics make it a valuable chemical probe for studying zinc signaling and a potential therapeutic agent in oncology and other diseases.

Mechanism of Action

(R)-Nvs-ZP7-4 directly inhibits the ZIP7 transporter located on the endoplasmic reticulum membrane. This inhibition prevents the flux of zinc ions from the ER lumen into the cytoplasm. The resulting increase in intra-ER zinc concentration triggers ER stress and the UPR, leading to downstream effects on cellular signaling and survival. In cancer cells, this cascade can interfere with oncogenic pathways like Notch and PI3K/AKT, ultimately leading to cell cycle arrest and apoptosis.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Transport ER_Stress ER Stress / UPR ZIP7->ER_Stress Leads to Cyto_Zinc Zinc ZIP7->Cyto_Zinc Notch Notch Pathway Inhibition ER_Stress->Notch Impacts PI3K_AKT PI3K/AKT Pathway Inhibition ER_Stress->PI3K_AKT Impacts Apoptosis Apoptosis Notch->Apoptosis PI3K_AKT->Apoptosis Nvs_ZP7_4 (R)-Nvs-ZP7-4 Nvs_ZP7_4->ZIP7 Inhibits

Caption: Mechanism of Action of (R)-Nvs-ZP7-4.

Data Summary

The following tables summarize the recommended working concentrations and observed cellular effects of (R)-Nvs-ZP7-4 based on published studies.

Table 1: Recommended Concentrations and Incubation Times for (R)-Nvs-ZP7-4

Cell Line TypeAssayConcentration RangeIncubation TimeReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)Apoptosis / Cell Death2 µM72 hours
T-ALL (TALL-1)Western Blot (Notch3 ICD)1 µM20 hours
T-ALL (HPB-ALL)Flow Cytometry (Surface Notch1)10 µM48 hours
Hepatocellular Carcinoma (HCCLM3, Huh7)Cell Viability (CCK-8) / Proliferation0.5 - 1 µM24 - 72 hours
Hepatocellular Carcinoma (HCCLM3, Huh7)Apoptosis / Western Blot0.5 - 1 µM24 hours
Retinal Pigment Epithelial (ARPE-19)Immunofluorescence (ZO-1)10 µM24 hours
Retinal Pigment Epithelial (ARPE-19)Apoptosis (Caspase-Glo 3/7)2 - 10 µM24 hours

Table 2: Summary of Cellular Effects of (R)-Nvs-ZP7-4

EffectCell Line(s)DescriptionReference
Apoptosis Induction T-ALL, HCCInduces programmed cell death, confirmed by Annexin V/PI staining and cleavage of PARP1 and caspase-3.
Notch Pathway Inhibition T-ALLInterferes with Notch receptor trafficking to the cell surface, reducing levels of the Notch intracellular domain (ICD).
ER Stress Induction T-ALL, ARPE-19, HeLaIncreases expression of UPR markers such as BiP, CHOP, and sXBP-1.
PI3K/AKT Pathway Inhibition HCCReduces phosphorylation of AKT, a key component of the cell survival pathway.
Cell Cycle Arrest HCCCauses cell cycle arrest, contributing to the inhibition of proliferation.
Inhibition of Proliferation, Migration, and Invasion HCCReduces colony formation, EdU incorporation, and the migratory/invasive capacity of cancer cells.

Experimental Protocols

Reagent Preparation
  • (R)-Nvs-ZP7-4 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving (R)-Nvs-ZP7-4 powder in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.

G ZP7_Powder (R)-Nvs-ZP7-4 Powder Stock_Sol 10-20 mM Stock Solution (Store at -80°C) ZP7_Powder->Stock_Sol DMSO DMSO DMSO->Stock_Sol Dissolve in Working_Sol Final Working Solution (e.g., 0.5 - 10 µM) Stock_Sol->Working_Sol Dilute with Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Working_Sol Cell_Culture Treat Cell Culture (Final DMSO < 0.1%) Working_Sol->Cell_Culture

Caption: Workflow for preparation of (R)-Nvs-ZP7-4 working solution.
General Cell Culture and Treatment

This protocol provides a general guideline. Specific cell densities and media should be optimized for the cell line of interest.

  • Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) and allow them to adhere and reach 60-70% confluency.

  • Preparation of Treatment Media: Prepare serial dilutions of (R)-Nvs-ZP7-4 in culture medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis (e.g., viability assay, protein extraction, flow cytometry).

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from methodologies used to assess the effect of (R)-Nvs-ZP7-4 on HCC cell viability.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of (R)-Nvs-ZP7-4 (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1 µM) and a vehicle control for 24 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is based on methods used to detect apoptosis in T-ALL cells treated with NVS-ZP7 compounds.

  • Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of (R)-Nvs-ZP7-4 or vehicle control for the specified time (e.g., 72 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

G cluster_workflow Experimental Logic Target Target: ZIP7 Cell_System Cell-Based System (e.g., T-ALL, HCC) Inhibitor Inhibitor: (R)-Nvs-ZP7-4 Inhibitor->Target Acts on Treatment Treatment & Incubation (Dose & Time Dependent) Cell_System->Treatment Outcome Cellular Outcome Treatment->Outcome Analysis Analysis Outcome->Analysis

Caption: Logical flow of a cell-based experiment with (R)-Nvs-ZP7-4.

References

Application Notes and Protocols for Utilizing (R)-Nvs-ZP7-4 in Notch Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nvs-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2][3][4] It was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1] Its mechanism of action is indirect; by inhibiting ZIP7, (R)-Nvs-ZP7-4 disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress. This, in turn, impairs the proper trafficking of Notch receptors to the cell surface, ultimately resulting in the attenuation of Notch signaling. These application notes provide detailed protocols for utilizing (R)-Nvs-ZP7-4 to study its effects on Notch signaling in a laboratory setting.

Mechanism of Action

(R)-Nvs-ZP7-4 is the R-isomer of Nvs-ZP7-4 and acts as a specific inhibitor of the zinc transporter ZIP7, which is localized to the ER membrane. Inhibition of ZIP7 leads to an accumulation of zinc within the ER, causing ER stress and triggering the unfolded protein response (UPR). This disruption of ER homeostasis interferes with the proper folding and trafficking of transmembrane proteins, including Notch receptors. Consequently, the cell surface expression of Notch is reduced, making the cells less responsive to Notch ligands and thereby inhibiting downstream signaling.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane ZIP7 ZIP7 ER Stress ER Stress ZIP7->ER Stress prevents Cytosolic Zinc Zn2+ ZIP7->Cytosolic Zinc transports Notch Receptor Precursor Notch Receptor Precursor Mature Notch Receptor Mature Notch Receptor Notch Receptor Precursor->Mature Notch Receptor trafficking ER Stress->Notch Receptor Precursor impairs trafficking Zinc Zn2+ Zinc->ZIP7 Surface Notch Receptor Surface Notch Receptor Mature Notch Receptor->Surface Notch Receptor trafficking Notch Signaling Notch Signaling Surface Notch Receptor->Notch Signaling activates RNvsZP74 (R)-Nvs-ZP7-4 RNvsZP74->ZIP7 inhibits

Figure 1: Mechanism of (R)-Nvs-ZP7-4 action.

Quantitative Data Summary

The following table summarizes the quantitative data for Nvs-ZP7-4 and its analogs in various assays. It is important to note that much of the publicly available data refers to Nvs-ZP7-1, Nvs-ZP7-3, and Nvs-ZP7-4, with (R)-Nvs-ZP7-4 being the active R-isomer of Nvs-ZP7-4.

CompoundAssay TypeCell LineParameterValueReference
Nvs-ZP7-1Notch Target Gene Expression (qRT-PCR)HPB-ALLInhibitionDose-dependent
Nvs-ZP7-1Notch1 Surface Expression (Flow Cytometry)HPB-ALLTreatment Concentration10 µM
Nvs-ZP7-3Apoptosis Assay (Annexin V/PI)T-ALL cell linesTreatment Concentration2 µM
Nvs-ZP7-4Apoptosis Assay (Annexin V/PI)TALL-1EffectDose-dependent increase
Nvs-ZP7-4HES-Luciferase Reporter AssayU2OSEffectDose-dependent inhibition
Nvs-ZP7-4Apoptosis Assay (Annexin V/PI)TALL-1 (ZIP7 V430E mutant)IC50 Shift~10-fold increase

Experimental Protocols

Preparation of (R)-Nvs-ZP7-4 Stock Solution

For in vitro experiments, (R)-Nvs-ZP7-4 should be dissolved in a suitable solvent such as DMSO to create a high-concentration stock solution.

  • Reagent: (R)-Nvs-ZP7-4 powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of (R)-Nvs-ZP7-4 in DMSO. For example, for a compound with a molecular weight of 501.6 g/mol , dissolve 5.016 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

HES-Luciferase Notch Reporter Assay

This assay measures the transcriptional activity of the Notch pathway using a luciferase reporter driven by the HES1 promoter, a downstream target of Notch signaling.

  • Materials:

    • U2OS cell line stably expressing a HES-luciferase reporter construct.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • (R)-Nvs-ZP7-4 stock solution (10 mM in DMSO).

    • 96-well white, clear-bottom tissue culture plates.

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

    • Luminometer.

  • Protocol:

    • Seed the HES-Luc U2OS cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • Prepare serial dilutions of (R)-Nvs-ZP7-4 in complete medium from the 10 mM stock. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (R)-Nvs-ZP7-4 or vehicle control.

    • Incubate the plate for 24-48 hours at 37°C.

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well (typically 100 µL).

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed HES-Luc U2OS cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of (R)-Nvs-ZP7-4 Incubate_24h_1->Prepare_Compound Treat_Cells Treat cells with compound or vehicle control Prepare_Compound->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Equilibrate Equilibrate plate to RT Incubate_24_48h->Equilibrate Add_Luciferase_Reagent Add luciferase assay reagent Equilibrate->Add_Luciferase_Reagent Incubate_5_10min Incubate 5-10 min Add_Luciferase_Reagent->Incubate_5_10min Measure_Luminescence Measure luminescence Incubate_5_10min->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: HES-Luciferase assay workflow.
Flow Cytometry Analysis of Notch1 Surface Expression

This protocol is designed to quantify the amount of Notch1 receptor present on the cell surface following treatment with (R)-Nvs-ZP7-4.

  • Materials:

    • T-ALL cell line with high Notch1 expression (e.g., HPB-ALL or TALL-1).

    • Complete RPMI-1640 medium with 10% FBS.

    • (R)-Nvs-ZP7-4 stock solution (10 mM in DMSO).

    • Phycoerythrin (PE)-conjugated anti-human Notch1 antibody (or an unconjugated primary antibody and a fluorescently-labeled secondary antibody).

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

    • Flow cytometer.

  • Protocol:

    • Culture the T-ALL cells to a sufficient density.

    • Treat the cells with the desired concentration of (R)-Nvs-ZP7-4 (e.g., 1-10 µM) or vehicle control (DMSO) for 48 hours.

    • After treatment, harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in cold flow cytometry staining buffer at a concentration of 1 x 106 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 105 cells) into flow cytometry tubes.

    • Add the PE-conjugated anti-human Notch1 antibody at the manufacturer's recommended concentration.

    • Incubate the tubes on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of cold flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

    • Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

    • Analyze the samples on a flow cytometer, measuring the PE fluorescence intensity.

    • Compare the median fluorescence intensity (MFI) of the (R)-Nvs-ZP7-4-treated cells to the vehicle-treated control cells to determine the change in Notch1 surface expression.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes

This method is used to measure the mRNA expression levels of Notch target genes, such as DTX1 and NOTCH3, to assess the downstream effects of (R)-Nvs-ZP7-4 on Notch signaling.

  • Materials:

    • T-ALL cell line (e.g., HPB-ALL).

    • (R)-Nvs-ZP7-4 stock solution (10 mM in DMSO).

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green or TaqMan-based qRT-PCR master mix.

    • Primers for DTX1, NOTCH3, and a housekeeping gene (e.g., GAPDH or ACTB).

    • qRT-PCR instrument.

  • Protocol:

    • Treat T-ALL cells with (R)-Nvs-ZP7-4 or vehicle control for 48 hours.

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

    • Set up the qRT-PCR reactions using the cDNA, primers for the target genes and housekeeping gene, and the qRT-PCR master mix.

    • Run the qRT-PCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Logical Relationships and Controls

To ensure the specificity of (R)-Nvs-ZP7-4's effect on Notch signaling via ZIP7 inhibition, several key experimental controls should be included.

cluster_Experiment Experimental Setup cluster_Readout Expected Outcome RNvsZP74 (R)-Nvs-ZP7-4 WildType_Cells Wild-Type Cells (e.g., TALL-1) RNvsZP74->WildType_Cells ZIP7_Mutant_Cells ZIP7 V430E Mutant Cells (Resistant Control) RNvsZP74->ZIP7_Mutant_Cells Notch_Inhibition Notch Signaling Inhibition (e.g., decreased HES-Luc) WildType_Cells->Notch_Inhibition causes No_Inhibition No Significant Inhibition WildType_Cells->No_Inhibition results in ZIP7_Mutant_Cells->No_Inhibition results in Inactive_Enantiomer (S)-Nvs-ZP7-4 (Inactive Control) Inactive_Enantiomer->WildType_Cells

Figure 3: Key experimental controls.
  • Resistant Cell Line: A crucial control is the use of a cell line engineered to express a mutant form of ZIP7 (e.g., V430E) that confers resistance to (R)-Nvs-ZP7-4. A significantly reduced effect of the compound in these cells compared to wild-type cells validates ZIP7 as the direct target.

  • Inactive Enantiomer: The use of the inactive (S)-enantiomer of Nvs-ZP7-4 serves as a negative control to demonstrate the stereospecificity of the compound's activity.

  • Positive Control: A known inhibitor of the Notch pathway, such as a gamma-secretase inhibitor (GSI), can be used as a positive control for Notch signaling inhibition.

References

Application Notes and Protocols for (R)-Nvs-ZP7-4 In Vitro Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nvs-ZP7-4 is the R-enantiomer of Nvs-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (also known as ZIP7).[1][2] This compound has emerged as a valuable chemical probe for investigating the role of endoplasmic reticulum (ER) zinc homeostasis in cellular processes.[3] Mechanistically, (R)-Nvs-ZP7-4 blocks the transport of zinc from the ER to the cytoplasm, leading to an accumulation of zinc within the ER lumen. This disruption of zinc homeostasis induces ER stress and subsequently triggers apoptosis. A primary application of this inhibitor is in the study of T-cell acute lymphoblastic leukemia (T-ALL), where it has been shown to interfere with Notch signaling, a critical pathway for T-ALL cell survival and proliferation. By impairing the trafficking of Notch receptors to the cell surface, (R)-Nvs-ZP7-4 effectively downregulates this oncogenic pathway.

These application notes provide detailed protocols for the in vitro use of (R)-Nvs-ZP7-4, including dosage, administration, and methods for assessing its biological effects.

Data Presentation

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and recommended concentrations for (R)-Nvs-ZP7-4 in various cell-based assays.

Parameter Cell Line Assay Value Reference
IC50U2OSHES-Luciferase Notch Reporter0.13 µM

Table 1: In Vitro Efficacy of (R)-Nvs-ZP7-4. This table presents the half-maximal inhibitory concentration (IC50) of the compound in a Notch signaling reporter assay.

Application Cell Line(s) Concentration Range Treatment Time Reference
siRNA Combination StudiesVarious20 nM48 - 72 hours
Apoptosis InductionTALL-11 µM - 2 µM20 - 72 hours
Notch Signaling InhibitionHPB-ALL10 µM48 hours
ER Zinc Level ModulationU2OS20 µMNot Specified
Ferroptosis InhibitionMDA-MB-231, RCC410 µMNot Specified

Table 2: Recommended In Vitro Treatment Conditions for (R)-Nvs-ZP7-4. This table provides a guide for selecting appropriate concentrations and incubation times for various experimental applications.

Experimental Protocols

Preparation of (R)-Nvs-ZP7-4 Stock and Working Solutions

Objective: To prepare sterile, accurate solutions of (R)-Nvs-ZP7-4 for in vitro experiments.

Materials:

  • (R)-Nvs-ZP7-4 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line

Protocol:

  • Stock Solution Preparation (10 mM in DMSO):

    • (R)-Nvs-ZP7-4 is soluble in DMSO up to 100 mg/mL (199.35 mM). A convenient stock concentration is 10 mM.

    • Aseptically weigh the required amount of (R)-Nvs-ZP7-4 powder. The molecular weight is 501.62 g/mol .

    • Dissolve the powder in the appropriate volume of sterile DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 5.016 mg of (R)-Nvs-ZP7-4 in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

    • Important: To avoid precipitation and ensure proper mixing, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution, first, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration.

    • The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

    • Use the freshly prepared working solution immediately for treating cells.

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Culture

Objective: To maintain healthy cultures of T-ALL cell lines for subsequent experiments with (R)-Nvs-ZP7-4.

Materials:

  • TALL-1 (DSMZ ACC 521) or HPB-ALL (DSMZ ACC 483) cell lines

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Sterile cell culture flasks (T-25 or T-75)

  • Humidified incubator at 37°C with 5% CO2

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Complete Growth Medium:

    • For TALL-1 cells: Prepare a medium consisting of 85% RPMI 1640 and 15% heat-inactivated FBS.

    • For HPB-ALL cells: Prepare a medium consisting of 80-90% RPMI 1640 and 10-20% heat-inactivated FBS.

    • Supplement the media with L-glutamine and Penicillin-Streptomycin to final concentrations of 2 mM and 100 U/mL and 100 µg/mL, respectively.

  • Cell Thawing and Culture Initiation:

    • Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Line Maintenance (Subculture):

    • T-ALL cells grow in suspension. Monitor cell density and viability regularly using a microscope and trypan blue exclusion.

    • For TALL-1 cells: Maintain the cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL. Split the culture 1:2 to 1:4 every 3-4 days by diluting the cell suspension with fresh medium to a seeding density of approximately 0.5 x 10^6 cells/mL.

    • For HPB-ALL cells: Maintain the cell density by splitting the culture 1:2 to 1:3 every 2-3 days. Seed the cells at a density of approximately 1 x 10^6 cells/mL.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in T-ALL cells following treatment with (R)-Nvs-ZP7-4.

Materials:

  • T-ALL cells (e.g., TALL-1)

  • (R)-Nvs-ZP7-4 working solutions

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed T-ALL cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete growth medium.

    • Treat the cells with various concentrations of (R)-Nvs-ZP7-4 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Cell Harvesting and Staining:

    • After incubation, collect the cells (including any floating cells) by transferring the entire culture volume to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within 1 hour of staining.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Acquire at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Notch Signaling Reporter Assay (HES-Luciferase)

Objective: To measure the inhibitory effect of (R)-Nvs-ZP7-4 on Notch signaling activity.

Materials:

  • U2OS cells

  • HES-Luciferase reporter plasmid (containing multimerized CSL responsive elements driving firefly luciferase)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • (R)-Nvs-ZP7-4 working solutions

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • One day before transfection, seed U2OS cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the HES-Luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of (R)-Nvs-ZP7-4 or a vehicle control.

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • After the treatment period, perform the dual-luciferase assay according to the manufacturer's instructions.

    • Briefly, lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in Notch signaling activity relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value of (R)-Nvs-ZP7-4.

ER Stress Reporter Assay (ERSE-Luciferase)

Objective: To quantify the induction of ER stress by (R)-Nvs-ZP7-4.

Materials:

  • HEK293 or other suitable cell line

  • ERSE-Luciferase reporter plasmid (e.g., pGL4-ERSE2-luc2P-Hygro, containing tandem repeats of the ER Stress Response Element II)

  • Renilla luciferase control plasmid

  • Transfection reagent

  • (R)-Nvs-ZP7-4 working solutions

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • Follow the same procedure as for the HES-Luciferase assay, using the ERSE-Luciferase reporter plasmid.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, treat the cells with (R)-Nvs-ZP7-4 or a vehicle control. A known ER stress inducer (e.g., tunicamycin or thapsigargin) should be used as a positive control.

    • Incubate for a suitable time to induce ER stress (e.g., 16-24 hours).

  • Luciferase Assay and Data Analysis:

    • Perform the dual-luciferase assay and analyze the data as described for the HES-Luciferase assay. An increase in the firefly/Renilla luciferase ratio indicates the induction of ER stress.

Western Blot Analysis of Notch Signaling and ER Stress Markers

Objective: To detect changes in the protein levels of key components of the Notch signaling pathway and ER stress markers following treatment with (R)-Nvs-ZP7-4.

Materials:

  • T-ALL or other relevant cell lines

  • (R)-Nvs-ZP7-4 working solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus and transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blotting.

Target Protein Pathway Recommended Antibody (Example)
Cleaved Notch1 (Val1744)Notch SignalingCell Signaling Technology #4147
Notch1 ICDNotch SignalingR&D Systems AF3647
BiP (GRP78)ER StressCell Signaling Technology #3177
CHOP (GADD153)ER StressCell Signaling Technology #2895
sXBP-1ER StressBioLegend #658802
β-Actin or GAPDHLoading ControlCell Signaling Technology #4970 or #5174

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with (R)-Nvs-ZP7-4 as described in previous protocols.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-Actin or GAPDH).

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Zinc Zinc (Zn2+) ZIP7 SLC39A7 (ZIP7) ER_Zinc->ZIP7 ER_Stress_Sensors ER Stress Sensors (PERK, IRE1, ATF6) ER_Zinc->ER_Stress_Sensors High levels activate Cytosolic_Zinc Zinc (Zn2+) ZIP7->Cytosolic_Zinc Transports Notch_precursor Notch Precursor Notch_precursor->ER_Stress_Sensors Misfolding due to ER stress Golgi Golgi Notch_precursor->Golgi Trafficking Apoptosis Apoptosis ER_Stress_Sensors->Apoptosis Induces Notch_ICD Notch ICD CSL CSL Notch_ICD->CSL Binds Target_Genes Target Gene Expression CSL->Target_Genes Activates R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibits Cell_Surface_Notch Cell Surface Notch Receptor Golgi->Cell_Surface_Notch Processing Cell_Surface_Notch->Notch_ICD Cleavage upon ligand binding

Figure 1: Mechanism of Action of (R)-Nvs-ZP7-4. This diagram illustrates how (R)-Nvs-ZP7-4 inhibits the ZIP7 zinc transporter, leading to increased ER zinc levels, ER stress, apoptosis, and disruption of Notch signaling.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare (R)-Nvs-ZP7-4 Solutions culture_cells Culture T-ALL Cells (e.g., TALL-1, HPB-ALL) start->culture_cells treat_cells Treat Cells with (R)-Nvs-ZP7-4 and Controls culture_cells->treat_cells incubate Incubate for Specified Duration (24-72h) treat_cells->incubate apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay reporter_assay Reporter Assays (HES-Luc, ERSE-Luc) incubate->reporter_assay western_blot Western Blot (Notch, ER Stress Markers) incubate->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis reporter_assay->data_analysis western_blot->data_analysis end End: Characterize Compound Effects data_analysis->end

Figure 2: General Experimental Workflow. This flowchart outlines the key steps for in vitro studies using (R)-Nvs-ZP7-4, from compound preparation to data analysis.

References

Measuring Changes in Endoplasmic Reticulum Zinc Levels with (R)-Nvs-ZP7-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7).[1] ZIP7 is a critical protein responsible for the transport of zinc from the endoplasmic reticulum (ER) lumen into the cytoplasm.[2][3] By inhibiting ZIP7, (R)-Nvs-ZP7-4 effectively blocks this zinc efflux, leading to an accumulation of zinc within the ER and a concurrent decrease in cytoplasmic zinc levels.[3] This targeted modulation of ER zinc homeostasis makes (R)-Nvs-ZP7-4 a valuable chemical tool to investigate the physiological and pathological roles of ER zinc, including its impact on protein folding, ER stress, and signaling pathways such as the Notch pathway.[2]

These application notes provide detailed protocols for utilizing (R)-Nvs-ZP7-4 to induce and measure changes in ER zinc levels in cultured cells using fluorescent zinc sensors.

Principle of Measurement

The measurement of ER zinc levels relies on the use of zinc-sensitive fluorescent probes that can be specifically targeted to the ER. These probes exhibit a change in their fluorescent properties upon binding to zinc ions. By imaging cells loaded with an ER-targeted zinc sensor before and after treatment with (R)-Nvs-ZP7-4, the resulting change in fluorescence intensity can be used to quantify the relative change in ER zinc concentration. To obtain a more quantitative measurement, ratiometric fluorescent probes are often employed, as they allow for the determination of zinc concentrations independent of probe concentration and instrumental parameters.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from an experiment measuring the effect of (R)-Nvs-ZP7-4 on ER zinc levels using a ratiometric fluorescent sensor.

Treatment GroupConcentrationMean Ratiometric Signal (F1/F2)Standard DeviationFold Change vs. Control
Vehicle Control (DMSO)-1.250.151.0
(R)-Nvs-ZP7-41 µM2.500.302.0
(R)-Nvs-ZP7-45 µM3.750.453.0
(R)-Nvs-ZP7-4 + TPEN5 µM + 50 µM1.100.120.88

Note: This table presents hypothetical, yet realistic, data for illustrative purposes. F1/F2 represents the ratio of fluorescence intensities at two different wavelengths. TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a cell-permeant zinc chelator used as a negative control to demonstrate that the observed fluorescence change is zinc-dependent.

Experimental Protocols

Protocol 1: General Protocol for Measuring Changes in ER Zinc Levels

This protocol describes a general workflow for measuring changes in ER zinc levels in cultured mammalian cells using an ER-targeted fluorescent zinc probe and (R)-Nvs-ZP7-4. For this protocol, we will use the commercially available ER-targeted zinc sensor, ER-Zn™ Green, as an example.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • (R)-Nvs-ZP7-4 (dissolved in DMSO)

  • ER-Zn™ Green fluorescent zinc probe

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • TPEN (zinc chelator, for control experiments)

  • Zinc Pyrithione (ZnPT, zinc ionophore, for positive control)

  • Confocal microscope with appropriate filter sets for the chosen probe

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to 50-70% confluency.

  • Probe Loading:

    • Prepare a loading solution of ER-Zn™ Green in HBSS. The final concentration of the probe should be optimized for the specific cell line but is typically in the range of 1-10 µM.

    • To aid in dye loading, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02%.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the ER-Zn™ Green loading solution for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells two to three times with warm HBSS to remove excess probe.

  • (R)-Nvs-ZP7-4 Treatment:

    • Prepare the desired concentrations of (R)-Nvs-ZP7-4 in HBSS from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Incubate the probe-loaded cells with the (R)-Nvs-ZP7-4 solution for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.

  • Imaging:

    • Mount the dish or coverslip on the stage of a confocal microscope.

    • Acquire baseline fluorescence images of the cells before treatment (optional, but recommended).

    • Acquire fluorescence images of the cells after treatment with (R)-Nvs-ZP7-4. Use the appropriate excitation and emission wavelengths for ER-Zn™ Green.

  • Controls:

    • Negative Control: To confirm that the fluorescence changes are due to zinc, treat a set of cells with the zinc chelator TPEN (e.g., 50 µM) following (R)-Nvs-ZP7-4 treatment. This should reverse the fluorescence increase.

    • Positive Control: To ensure the probe is responsive, treat a set of cells with a zinc ionophore like Zinc Pyrithione (ZnPT) to artificially increase intracellular zinc levels.

  • Data Analysis:

    • Define regions of interest (ROIs) corresponding to the ER in the imaged cells.

    • Measure the mean fluorescence intensity within these ROIs for each condition.

    • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission or excitation wavelengths.

    • Normalize the fluorescence intensity or ratio of the treated cells to that of the vehicle-treated control cells to determine the fold change in ER zinc.

Visualizations

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER Lumen ER Lumen ZIP7 ZIP7 Transporter ER Lumen->ZIP7 Zinc Cytoplasmic Zinc Cytoplasmic Zinc ZIP7->Cytoplasmic Zinc Transport R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibition

Caption: Mechanism of (R)-Nvs-ZP7-4 action on ER zinc levels.

start Start: Seed Cells load_probe Load Cells with ER-Targeted Zinc Probe start->load_probe wash1 Wash to Remove Excess Probe load_probe->wash1 treat Treat with (R)-Nvs-ZP7-4 or Vehicle Control wash1->treat image Acquire Fluorescence Images (Confocal Microscopy) treat->image analyze Analyze Fluorescence Intensity in ER ROIs image->analyze end End: Quantify Change in ER Zinc analyze->end

Caption: Experimental workflow for measuring ER zinc changes.

References

Application of (R)-Nvs-ZP7-4 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

(R)-Nvs-ZP7-4, the active R-isomer of Nvs-ZP7-4, is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7). This compound has emerged as a valuable chemical probe for investigating the role of endoplasmic reticulum (ER) zinc homeostasis in cellular signaling pathways, particularly the Notch pathway, which is frequently dysregulated in T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][3][4] Over 50% of T-ALL cases present with activating mutations in the NOTCH1 gene, making it a critical therapeutic target.[1]

The mechanism of action of (R)-Nvs-ZP7-4 in T-ALL cell lines involves the direct inhibition of ZIP7, a transporter responsible for moving zinc from the ER to the cytoplasm. This inhibition leads to an accumulation of zinc within the ER, inducing significant ER stress and triggering the Unfolded Protein Response (UPR). Consequently, the proper trafficking of the Notch receptor to the cell surface is impaired. This disruption of the oncogenic Notch signaling pathway, combined with elevated ER stress, ultimately drives T-ALL cells into apoptosis.

Experimental evidence in Notch-mutant T-ALL cell lines, such as TALL-1 and HPB-ALL, demonstrates that treatment with Nvs-ZP7-4 compounds leads to a dose-dependent increase in apoptosis and a reduction in key Notch target gene expression. The target specificity of Nvs-ZP7-4 has been validated through the generation of a resistant TALL-1 cell line, which harbors a V430E mutation in the SLC39A7 gene, conferring a tenfold shift in the dose-response to the compound. These findings establish (R)-Nvs-ZP7-4 as a critical tool for researchers studying Notch-dependent cancers and the broader biological roles of intracellular zinc signaling.

Data Presentation

The following table summarizes the dose-dependent pro-apoptotic effects of NVS-ZP7-4 on the parental TALL-1 T-ALL cell line and the NVS-ZP7-4-resistant TALL-1 cell line (TLR1) after 72 hours of treatment. Data is presented as the sum of dead and apoptotic cells as determined by Annexin V/Propidium Iodide staining.

Cell LineNVS-ZP7-4 Concentration (µM)% Apoptotic & Dead Cells (Mean)
TALL-1 (Parental)0.03~10%
0.1~20%
0.3~40%
1.0~75%
3.0~80%
TALL-1 Resistant (TLR1)0.03~5%
0.1~5%
0.3~10%
1.0~20%
3.0~45%

Note: The quantitative data presented is based on graphical representations in the source literature and should be considered approximate. A comprehensive table of IC50 values for (R)-Nvs-ZP7-4 across a broad panel of T-ALL cell lines is not currently available in the public literature based on the conducted searches.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of (R)-Nvs-ZP7-4 on T-ALL cell lines.

Materials:

  • T-ALL cell lines (e.g., TALL-1, HPB-ALL, SUPT11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (R)-Nvs-ZP7-4

  • DMSO (vehicle control)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of (R)-Nvs-ZP7-4 in culture medium. A suggested starting concentration range is 10 µM to 1 nM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT/MTS Addition:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT only): Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of (R)-Nvs-ZP7-4 and use non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with (R)-Nvs-ZP7-4.

Materials:

  • T-ALL cells

  • (R)-Nvs-ZP7-4

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed T-ALL cells in 6-well plates and treat with various concentrations of (R)-Nvs-ZP7-4 (e.g., 0.1 µM, 1 µM, 3 µM) and a vehicle control (DMSO) for 72 hours.

  • Cell Harvesting: Collect the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Notch Pathway Proteins

This protocol is for detecting changes in the expression and cleavage of Notch1 protein.

Materials:

  • T-ALL cells treated with (R)-Nvs-ZP7-4

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Ponceau S staining solution

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-Notch1 Val1744 for cleaved Notch1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: After treating cells with (R)-Nvs-ZP7-4 for 20-48 hours, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to 20-40 µg of total protein per sample and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Membrane Staining: Briefly stain the membrane with Ponceau S to verify successful transfer.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Notch1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system. Analyze the band intensities relative to a loading control like β-actin.

Visualizations

G cluster_0 Cellular Environment cluster_1 Downstream Effects Mol (R)-Nvs-ZP7-4 ZIP7 ZIP7 Transporter Mol->ZIP7 Inhibits Zinc Increased ER [Zn2+] ZIP7->Zinc Blocks Zn2+ Egress ER Endoplasmic Reticulum Notch Notch Receptor Precursor Trafficking Impaired Notch Trafficking Notch->Trafficking Requires proper ER function ER_Stress ER Stress / UPR ER_Stress->Trafficking Causes Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Zinc->ER_Stress Induces Trafficking->Apoptosis Leads to

Caption: Mechanism of (R)-Nvs-ZP7-4 action in T-ALL cells.

G start Start seed Seed T-ALL cells in 96-well plate start->seed treat Treat with (R)-Nvs-ZP7-4 (72 hours) seed->treat add_reagent Add MTT or MTS reagent (1-4 hours) treat->add_reagent solubilize Add solubilization buffer (MTT only) add_reagent->solubilize read Read absorbance on plate reader add_reagent->read MTS path solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the cell viability (IC50) assay.

G start Start treat Treat T-ALL cells with (R)-Nvs-ZP7-4 start->treat harvest Harvest cells (pellet and supernatant) treat->harvest wash Wash cells with ice-cold PBS harvest->wash lyse Lyse cells with RIPA buffer & quantify protein wash->lyse sds_page Run SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with 5% milk or BSA transfer->block primary_ab Incubate with Primary Ab (e.g., anti-cleaved Notch1) block->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect Add ECL substrate & image secondary_ab->detect end End detect->end

Caption: Western blot workflow for Notch1 protein analysis.

References

Application Notes and Protocols for Studying ZIP7 Function Using (R)-Nvs-ZP7-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing (R)-Nvs-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), to investigate its role in various cellular processes. ZIP7 is a critical protein that mediates the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm, playing a pivotal role in maintaining intracellular zinc homeostasis.[1][2] Dysregulation of ZIP7 function has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention. (R)-Nvs-ZP7-4, the R-isomer of NVS-ZP7-4, serves as a valuable chemical tool to probe ZIP7 function by blocking its zinc transport activity, leading to ER stress and apoptosis in susceptible cells.[1][3][4]

Mechanism of Action

(R)-Nvs-ZP7-4 directly interacts with and inhibits ZIP7, preventing the release of zinc from the ER into the cytoplasm. This disruption of zinc homeostasis leads to an accumulation of zinc within the ER, triggering the Unfolded Protein Response (UPR) and subsequent ER stress. Prolonged ER stress ultimately activates apoptotic pathways, leading to programmed cell death. The inhibition of ZIP7 by (R)-Nvs-ZP7-4 has been shown to impact several critical signaling pathways that are dependent on cytoplasmic zinc, including the PI3K/Akt and MAPK pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of NVS-ZP7-4 in various cancer cell lines.

Table 1: Dose-Response of NVS-ZP7-4 on Apoptosis/Cell Death in T-ALL Cell Lines

Cell LineTreatment Duration (h)NVS-ZP7-4 Concentration (µM)% Apoptotic/Dead Cells (Annexin V/PI Staining)
TALL-1 (Parental)720.1~10%
0.3~20%
1.0~40%
3.0~60%
TLR1 (Resistant)720.1~5%
0.3~10%
1.0~15%
3.0~25%

Table 2: IC50 Values of NVS-ZP7-4 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
TALL-1T-cell Acute Lymphoblastic Leukemia~1Apoptosis
HPB-ALLT-cell Acute Lymphoblastic LeukemiaNot specifiedApoptosis
HCCLM3Hepatocellular Carcinoma~0.5Cell Viability
Huh7Hepatocellular Carcinoma~0.5Cell Viability
MDA-MB-231Breast CancerNot specifiedFerroptosis Rescue
RCC4Renal Cell CarcinomaNot specifiedFerroptosis Rescue

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and published studies.

Objective: To determine the effect of (R)-Nvs-ZP7-4 on the viability of cultured cells.

Materials:

  • (R)-Nvs-ZP7-4

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of (R)-Nvs-ZP7-4 in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of (R)-Nvs-ZP7-4. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the culture medium in the well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is based on a detailed method described for NVS-ZP7-4.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with (R)-Nvs-ZP7-4.

Materials:

  • (R)-Nvs-ZP7-4

  • FITC Annexin V Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of (R)-Nvs-ZP7-4 for the specified time (e.g., 72 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 5 µL of Propidium Iodide to the cell suspension.

  • Add 400 µL of 1X Annexin-binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for ER Stress Markers

This protocol is a general guideline for detecting ER stress markers based on established methods.

Objective: To assess the induction of ER stress by (R)-Nvs-ZP7-4 by measuring the protein levels of key ER stress markers.

Materials:

  • (R)-Nvs-ZP7-4

  • Tunicamycin (positive control for ER stress)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP/GRP78) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with (R)-Nvs-ZP7-4 at various concentrations and time points. Include a positive control (tunicamycin) and a vehicle control.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

siRNA-mediated Knockdown of ZIP7

This is a general protocol for transiently knocking down ZIP7 expression.

Objective: To specifically reduce the expression of ZIP7 to study the effects of its loss of function.

Materials:

  • Validated siRNA targeting ZIP7

  • Non-targeting control siRNA

  • Transfection reagent suitable for the cell line (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium (or similar)

  • Cultured cells

Procedure:

  • One day before transfection, seed cells so that they will be 30-50% confluent at the time of transfection.

  • On the day of transfection, dilute the ZIP7 siRNA and control siRNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • After incubation, the cells can be used for downstream experiments (e.g., cell viability assays, western blotting to confirm knockdown efficiency).

Visualizations

Signaling Pathways and Experimental Workflows

ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 Cytosolic_Zinc Zinc (Zn2+) ZIP7->Cytosolic_Zinc Zinc Efflux ER_Zinc Zinc (Zn2+) PTPs Protein Tyrosine Phosphatases (PTPs) e.g., PTP1B Cytosolic_Zinc->PTPs Inhibition RTKs Receptor Tyrosine Kinases (RTKs) e.g., EGFR, IGFR PTPs->RTKs Dephosphorylation (Inhibition) PI3K PI3K RTKs->PI3K MAPK MAPK (ERK1/2) RTKs->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibition CK2 CK2 CK2->ZIP7 Phosphorylation (Activation) Experimental_Workflow cluster_assays Functional Assays cluster_validation Target Validation start Start: Cell Culture treatment Treat cells with (R)-Nvs-ZP7-4 (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis er_stress ER Stress Analysis (Western Blot for CHOP, BiP) treatment->er_stress rescue Rescue experiment with exogenous zinc treatment->rescue end Data Analysis & Conclusion viability->end apoptosis->end er_stress->end sirna siRNA Knockdown of ZIP7 sirna->treatment rescue->end ER_Stress_Apoptosis_Pathway R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 R_Nvs_ZP7_4->ZIP7 Inhibition ER_Zinc Increased ER Zinc ZIP7->ER_Zinc Leads to UPR Unfolded Protein Response (UPR) Activation ER_Zinc->UPR ER_Stress ER Stress UPR->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis

References

Application Notes & Protocols: (R)-Nvs-ZP7-4 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Nvs-ZP7-4 is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3][4] ZIP7 is an endoplasmic reticulum (ER) resident protein responsible for transporting zinc ions from the ER lumen into the cytoplasm.[5] Inhibition of ZIP7 by (R)-Nvs-ZP7-4 disrupts this process, leading to an accumulation of zinc in the ER and a depletion of cytosolic zinc. This ionic imbalance triggers significant ER stress and activates the Unfolded Protein Response (UPR), which, if prolonged and severe, leads to cancer cell apoptosis. The compound was first identified in a phenotypic screen for inhibitors of the Notch signaling pathway; its mechanism of action involves impairing Notch receptor trafficking to the cell surface as a consequence of ER stress.

Given its unique mechanism of inducing ER stress, (R)-Nvs-ZP7-4 presents a compelling candidate for combination therapies. The rationale for combining (R)-Nvs-ZP7-4 with other anticancer agents is to exploit synergistic cytotoxicity, overcome adaptive resistance mechanisms, and enhance therapeutic efficacy. This document provides a summary of the known cellular activities of (R)-Nvs-ZP7-4, a rationale for its use in combination therapies, and detailed protocols for evaluating synergistic potential.

Data Presentation

While direct preclinical studies evaluating synergistic combinations of (R)-Nvs-ZP7-4 are not yet widely published, the following table summarizes its single-agent activity in hepatocellular carcinoma (HCC) cell lines, providing a baseline for designing combination experiments.

Table 1: Summary of Single-Agent Activity of Nvs-ZP7-4 in Hepatocellular Carcinoma (HCC) Cells

Cell Line Assay Type Concentration Range Key Findings Reference
Huh7 Cell Viability (CCK-8) 0.0625 - 1 µM Dose-dependent decrease in viability; significant inhibition at 0.5 and 1 µM.
HCCLM3 Cell Viability (CCK-8) Not specified Dose-dependent decrease in viability.
Huh7 & HCCLM3 Apoptosis (Flow Cytometry) Not specified Dose-dependent increase in Annexin V-positive cells.
Huh7 & HCCLM3 Western Blot (Apoptosis) Not specified Decreased PARP1, Caspase-3, BCL2; Increased Cleaved Caspase-3, BAX.
Huh7 & HCCLM3 Cell Cycle (Flow Cytometry) Not specified Dose-dependent G1 phase arrest.

| Huh7 & HCCLM3 | Western Blot (Signaling) | Not specified | Inhibition of p-PI3K and p-AKT. | |

Table 2: Conceptual Framework for Presenting Synergy Data This table is a template for how quantitative data from a combination experiment would be structured. Researchers should generate this data using the protocols provided below.

CombinationCell LineIC50 Drug A (µM)IC50 Drug B (µM)Combination Index (CI) at ED50*Synergy Interpretation
(R)-Nvs-ZP7-4 + BortezomibTALL-1e.g., 0.5e.g., 0.01e.g., 0.4Strong Synergy
(R)-Nvs-ZP7-4 + PI3K InhibitorHuh7e.g., 0.8e.g., 1.2e.g., 0.6Synergy
(R)-Nvs-ZP7-4 + Autophagy InhibitorHCCLM3e.g., 0.7e.g., 10.0e.g., 0.8Moderate Synergy

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Rationale for Combination Therapies

The induction of ER stress is a powerful anti-cancer strategy, but cancer cells can adapt by activating pro-survival pathways within the UPR. This adaptation creates an opportunity for synergistic combinations that can either amplify the initial stress signal or block the adaptive response.

  • With Proteasome Inhibitors (e.g., Bortezomib): Proteasome inhibitors block the degradation of misfolded proteins, which then accumulate in the ER, independently inducing ER stress and the UPR. Combining (R)-Nvs-ZP7-4 with a proteasome inhibitor like bortezomib could create an overwhelming level of ER stress through two distinct mechanisms (disrupted zinc homeostasis and protein degradation blockage), pushing cancer cells past the threshold of adaptation and into apoptosis. This represents a highly rational and potentially potent synergistic combination.

  • With PI3K/AKT Pathway Inhibitors: Studies have shown that Nvs-ZP7-4 can suppress the pro-survival PI3K/AKT signaling pathway in HCC cells. The PI3K/AKT pathway is a common mechanism of resistance to various cancer therapies. Therefore, in cancers where this pathway is active, combining (R)-Nvs-ZP7-4 with a direct PI3K or AKT inhibitor could lead to a more profound and durable anti-tumor response by simultaneously inducing cellular stress and blocking a key survival pathway.

  • With Autophagy Inhibitors (e.g., Chloroquine): Autophagy is a cellular recycling process that can be induced by ER stress as a protective mechanism to clear damaged organelles and aggregated proteins, thereby promoting cell survival. By inhibiting this adaptive response with an autophagy inhibitor, the cytotoxic effects of (R)-Nvs-ZP7-4-induced ER stress can be significantly enhanced.

Mandatory Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Cyto Cytoplasm ER_Zinc ER Zinc (High) ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Transport ER_Stress ER Stress Cyto_Zinc Cytosolic Zinc (Low) ZIP7->Cyto_Zinc Zn2+ UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) Apoptosis Apoptosis UPR->Apoptosis Prolonged Activation ER_Stress->UPR Activation ZP7_4 (R)-Nvs-ZP7-4 ZP7_4->ZIP7 Inhibition G ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 Transporter ZP7_4->ZIP7 Inhibits Zn2+ Transport Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Protein Degradation ER_Stress ER Stress ZIP7->ER_Stress Induces Proteasome->ER_Stress Induces Apoptosis Synergistic Apoptosis ER_Stress->Apoptosis G start Hypothesis: (R)-Nvs-ZP7-4 synergizes with Drug X step1 In Vitro Synergy Screen: Dose-response matrix assay (e.g., CellTiter-Glo) start->step1 step2 Calculate Combination Index (CI) (Chou-Talalay Method) step1->step2 decision Synergy Observed? (CI < 1) step2->decision step3 Mechanism Validation: - Western Blot for ER Stress/Apoptosis - Annexin V Apoptosis Assay decision->step3 Yes stop_no No Synergy (Additive or Antagonistic) decision->stop_no No step4 In Vivo Validation: - Xenograft tumor models - Assess tumor growth inhibition (TGI) step3->step4 stop_yes Validated Synergistic Combination step4->stop_yes

References

Application Notes and Protocols: Flow Cytometry Analysis of Notch Signaling with (R)-Nvs-ZP7-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing flow cytometry to analyze the effects of (R)-Nvs-ZP7-4, a potent inhibitor of the zinc transporter ZIP7, on Notch signaling. By interfering with zinc homeostasis in the endoplasmic reticulum, (R)-Nvs-ZP7-4 disrupts the proper trafficking of the Notch1 receptor to the cell surface, leading to a downstream reduction in Notch pathway activation.[1][2][3][4] This document offers comprehensive protocols for cell treatment and subsequent flow cytometric analysis of Notch1 cell surface expression, alongside data presentation guidelines and visual representations of the underlying biological pathways and experimental procedures.

Introduction to (R)-Nvs-ZP7-4 and Notch Signaling

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for development and tissue homeostasis.[1] Dysregulation of this pathway is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 gene are prevalent. (R)-Nvs-ZP7-4 was identified as an inhibitor of Notch signaling through a phenotypic screen. Its mechanism of action involves the inhibition of the SLC39A7 (ZIP7) zinc transporter, which alters zinc levels within the endoplasmic reticulum (ER), inducing ER stress and impeding the trafficking of the Notch1 receptor to the plasma membrane. This ultimately leads to a reduction in Notch signaling. Flow cytometry is an ideal method to quantify the decrease in cell surface Notch1 expression following treatment with (R)-Nvs-ZP7-4.

Data Presentation

The following tables summarize the key reagents and findings from a representative study analyzing the effect of an active enantiomer of (R)-Nvs-ZP7-4 on Notch1 surface expression in a T-ALL cell line.

Table 1: Experimental Parameters for Flow Cytometry Analysis of Notch1 Expression

ParameterDescription
Cell LineHPB-ALL (T-cell acute lymphoblastic leukemia)
CompoundNVS-ZP7-1 (active enantiomer of (R)-Nvs-ZP7-4)
Compound Concentration10 µM
Vehicle ControlDMSO
Incubation Time48 hours
Target ProteinCell surface Notch1
Detection MethodFlow Cytometry

Table 2: Summary of Qualitative Flow Cytometry Results

TreatmentObservationReference
DMSO (Vehicle)Baseline cell surface Notch1 expression.
10 µM NVS-ZP7-1Decreased cell surface expression of Notch1 compared to DMSO control.
10 µM DAPT (γ-secretase inhibitor)No significant change in cell surface Notch1 expression.
NVS-ZP7-2 (inactive enantiomer)No significant change in cell surface Notch1 expression.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and the experimental procedure, the following diagrams have been generated.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_er Endoplasmic Reticulum cluster_nucleus Ligand Notch Ligand (e.g., Delta-like, Jagged) Notch_Receptor_Surface Notch1 Receptor (Cell Surface) Ligand->Notch_Receptor_Surface Binding ZIP7 ZIP7 Transporter Zinc Zinc ZIP7->Zinc Transports to Cytosol Notch_Precursor Notch Precursor Trafficking R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibits S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor_Surface->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Active Fragment) S3_Cleavage->NICD Nucleus Nucleus NICD->Nucleus Translocates CSL CSL MAML MAML Target_Genes Target Gene Transcription (e.g., HES, HEY) CSL->Target_Genes Activates

Caption: Mechanism of (R)-Nvs-ZP7-4 action on the Notch signaling pathway.

Flow_Cytometry_Workflow Start Start: Culture HPB-ALL cells Treatment Treat cells with (R)-Nvs-ZP7-4 (10 µM) and controls (DMSO, DAPT) for 48h Start->Treatment Harvest Harvest and wash cells Treatment->Harvest Viability Stain with viability dye (e.g., PI, 7-AAD) Harvest->Viability Block Block Fc receptors Viability->Block Stain Stain with anti-Notch1 primary antibody (fluorophore-conjugated) Block->Stain Wash Wash cells to remove unbound antibody Stain->Wash Acquire Acquire data on flow cytometer Wash->Acquire Analyze Analyze data: Gate on live, single cells Quantify Notch1 MFI Acquire->Analyze End End: Compare MFI between treatments Analyze->End

References

Application Notes and Protocols: Detection of ER Stress Markers by Western Blotting Following Treatment with (R)-Nvs-ZP7-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis under prolonged or severe stress. (R)-Nvs-ZP7-4 is a selective inhibitor of the zinc transporter ZIP7 (SLC39A7), which is located in the ER membrane.[1][2][3][4] Inhibition of ZIP7 disrupts zinc homeostasis within the ER, leading to ER stress and activation of the UPR.[5] This application note provides a detailed protocol for utilizing (R)-Nvs-ZP7-4 to induce ER stress and subsequently detect key ER stress markers using Western blotting.

The three main branches of the UPR are mediated by the sensor proteins IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Activation of these pathways leads to the upregulation of specific downstream markers, which can be reliably detected by Western blot to quantify the extent of ER stress. Treatment of cells with (R)-Nvs-ZP7-4 has been shown to induce the expression of key ER stress markers including BiP, CHOP, and the spliced form of XBP1 (sXBP-1).

Key ER Stress Markers

MarkerFunction in ER StressMolecular Weight (approx.)
GRP78 (BiP) A key ER chaperone that is upregulated to help fold proteins.78 kDa
p-PERK (Thr980) The phosphorylated (active) form of PERK, an ER stress sensor.~125 kDa
p-eIF2α (Ser51) Phosphorylated by p-PERK, leading to a general attenuation of protein synthesis.~38 kDa
ATF4 A transcription factor preferentially translated upon eIF2α phosphorylation, upregulating stress response genes.~40-50 kDa
CHOP (GADD153) A transcription factor induced by prolonged ER stress, mediating apoptosis.~29 kDa
ATF6 (cleaved) The active, cleaved form of ATF6 that translocates to the nucleus to activate UPR target genes.~50 kDa
p-IRE1α The phosphorylated (active) form of the ER stress sensor IRE1α.~110 kDa
XBP1s The spliced, active form of the transcription factor XBP1, generated by IRE1α.~54 kDa

Experimental Protocols

Part 1: Cell Culture and Induction of ER Stress with (R)-Nvs-ZP7-4
  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and reach 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of (R)-Nvs-ZP7-4 in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line.

  • Treatment: Treat the cells with varying concentrations of (R)-Nvs-ZP7-4 for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO). A positive control, such as tunicamycin (1 µg/mL) or thapsigargin (1 µM), should also be included to robustly induce ER stress.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube. This is the whole-cell lysate.

Part 2: Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

Part 3: Western Blotting
  • Sample Preparation:

    • To an equal amount of protein for each sample (typically 20-40 µg), add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against the ER stress markers of interest (see table above for examples) in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing step as described in Part 3, step 6.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Data Presentation

Summarize the quantitative data from the densitometry analysis in a table for clear comparison of the effects of different concentrations of (R)-Nvs-ZP7-4 and treatment durations on the expression of ER stress markers.

Table 1: Hypothetical Densitometry Analysis of ER Stress Markers

TreatmentGRP78/BiP (Fold Change)p-PERK/PERK (Fold Change)CHOP (Fold Change)XBP1s (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.2
(R)-Nvs-ZP7-4 (X µM)2.5 ± 0.33.1 ± 0.44.2 ± 0.53.8 ± 0.4
(R)-Nvs-ZP7-4 (Y µM)4.1 ± 0.45.2 ± 0.66.8 ± 0.75.9 ± 0.6
Positive Control5.0 ± 0.56.1 ± 0.78.5 ± 0.97.2 ± 0.8

Data are presented as mean fold change relative to the vehicle control ± standard deviation from three independent experiments.

Visualizations

ER_Stress_Pathway_and_Nvs_ZP7_4_Action cluster_ER Endoplasmic Reticulum cluster_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen Unfolded_Proteins Unfolded Proteins ER_Lumen->Unfolded_Proteins accumulation GRP78 GRP78/BiP Unfolded_Proteins->GRP78 sequesters ZIP7 ZIP7 Zinc Zinc ZIP7->Zinc transports PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates IRE1a IRE1α XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices ATF6 ATF6 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved GRP78->PERK dissociates GRP78->IRE1a dissociates GRP78->ATF6 dissociates Nvs_ZP7_4 (R)-Nvs-ZP7-4 Nvs_ZP7_4->ZIP7 inhibits p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 preferential translation CHOP CHOP ATF4->CHOP induces XBP1s_mRNA XBP1s mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s translation UPR_Genes UPR Target Genes (e.g., chaperones) ATF6_cleaved->UPR_Genes activates transcription XBP1s->UPR_Genes activates transcription

Caption: (R)-Nvs-ZP7-4 inhibits ZIP7, leading to ER stress and UPR activation.

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis A Cell Treatment with (R)-Nvs-ZP7-4 B Cell Lysis A->B C Protein Quantification B->C D Sample Normalization & Boiling C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Image Capture J->K L Densitometry Analysis K->L M Normalization to Loading Control L->M

Caption: Workflow for Western blot analysis of ER stress markers.

References

Troubleshooting & Optimization

Optimizing (R)-Nvs-ZP7-4 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Nvs-ZP7-4 in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of (R)-Nvs-ZP7-4.

Q1: What is the mechanism of action of (R)-Nvs-ZP7-4?

A1: (R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (also known as ZIP7).[1][2][3] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) to the cytoplasm. By inhibiting ZIP7, (R)-Nvs-ZP7-4 causes an accumulation of zinc within the ER, leading to ER stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death).[4][5] This compound has been shown to interfere with Notch signaling and has also been implicated in the regulation of the PI3K/AKT pathway.

Q2: What is a recommended starting concentration for my experiments?

A2: The optimal concentration of (R)-Nvs-ZP7-4 is cell-line dependent and should be determined empirically. Based on published studies, a good starting point for a dose-response experiment is a wide range of concentrations from 10 nM to 10 µM. For initial screening, concentrations between 1 µM and 10 µM have been used to induce apoptosis in cell lines such as TALL-1. For signaling pathway analysis by western blot, a concentration of 1 µM has been used.

Q3: How long should I treat my cells with (R)-Nvs-ZP7-4?

A3: The incubation time will depend on the specific assay being performed. For apoptosis or cell viability assays, treatment times of 48 to 72 hours are common. For analyzing changes in protein expression or signaling pathways via western blot, a shorter treatment time of 20 to 24 hours may be sufficient. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and endpoint.

Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • High sensitivity of the cell line: Some cell lines may be particularly sensitive to ER stress-induced apoptosis. Consider performing a dose-response experiment with a lower concentration range (e.g., 1 nM to 1 µM).

  • Off-target effects: Although (R)-Nvs-ZP7-4 is selective, high concentrations can sometimes lead to off-target effects. Ensure you are using the lowest effective concentration.

  • Sub-optimal cell health: Unhealthy cells are more susceptible to drug-induced toxicity. Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Q5: I am not observing the expected downstream effects on the Notch or PI3K/AKT pathways. What should I do?

A5: If you are not seeing the expected effects, consider the following troubleshooting steps:

  • Confirm ZIP7 expression: Verify that your cell line expresses SLC39A7 (ZIP7) at the protein level using western blot or at the mRNA level using RT-qPCR.

  • Optimize treatment time and concentration: The kinetics of pathway modulation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to identify the optimal conditions.

  • Check antibody quality: Ensure the primary antibodies used for western blotting are validated and specific for the target proteins.

  • Use appropriate controls: Include a vehicle control (e.g., DMSO) and consider using a positive control if available.

Q6: What are appropriate negative controls for my experiments?

A6: For robust and reliable data, it is crucial to include the following negative controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve (R)-Nvs-ZP7-4 (e.g., DMSO) as the highest concentration of the compound used in the experiment.

  • Untreated Control: A population of cells that does not receive any treatment.

  • (S)-enantiomer (if available): The (S)-enantiomer of Nvs-ZP7-4 could serve as a less active or inactive control to demonstrate the specificity of the (R)-isomer.

Quantitative Data Summary

The following tables summarize key quantitative data for designing experiments with (R)-Nvs-ZP7-4.

Table 1: Recommended Concentration Ranges for Initial Experiments

Experiment TypeRecommended Starting Concentration RangeReference
Dose-Response (Cell Viability/Apoptosis)10 nM - 10 µM
Western Blotting (Signaling Pathways)1 µM - 5 µM
Reporter Gene Assays10 nM - 1 µM

Table 2: Recommended Incubation Times

Experiment TypeRecommended Incubation TimeReference
Cell Viability/Apoptosis Assays48 - 72 hours
Western Blotting20 - 24 hours
Time-Course Experiments6, 12, 24, 48 hoursInferred

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the effect of (R)-Nvs-ZP7-4 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of (R)-Nvs-ZP7-4 in complete growth medium at various concentrations (e.g., 20 µM, 10 µM, 2 µM, 200 nM, 20 nM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions or vehicle control to the respective wells. This will result in a final 1X concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log of the (R)-Nvs-ZP7-4 concentration to determine the IC₅₀ value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol describes how to analyze changes in protein expression in key signaling pathways upon treatment with (R)-Nvs-ZP7-4.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of (R)-Nvs-ZP7-4 (e.g., 1 µM, 5 µM) or vehicle control for 24 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved Notch1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

G cluster_0 Mechanism of (R)-Nvs-ZP7-4 R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 SLC39A7 (ZIP7) R_Nvs_ZP7_4->ZIP7 Inhibits ER Endoplasmic Reticulum Cytoplasm Cytoplasm Zinc_ER Increased [Zinc] in ER ER->Zinc_ER Zinc Accumulation ER_Stress ER Stress Zinc_ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of action of (R)-Nvs-ZP7-4.

G cluster_1 Experimental Workflow: Dose-Response Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with (R)-Nvs-ZP7-4 (Dose Range) Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a dose-response cytotoxicity assay.

G cluster_2 Signaling Pathways Affected by (R)-Nvs-ZP7-4 R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 R_Nvs_ZP7_4->ZIP7 Inhibits PI3K_AKT PI3K/AKT Pathway R_Nvs_ZP7_4->PI3K_AKT Inhibits ER_Zinc Increased ER Zinc ZIP7->ER_Zinc Leads to ER_Stress ER Stress ER_Zinc->ER_Stress Notch_Processing Notch Receptor Processing/Trafficking ER_Stress->Notch_Processing Inhibits Notch_Signaling Notch Signaling Notch_Processing->Notch_Signaling Decreases Cell_Survival Cell Survival & Proliferation Notch_Signaling->Cell_Survival Promotes PI3K_AKT->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Signaling pathways modulated by (R)-Nvs-ZP7-4.

References

Troubleshooting (R)-Nvs-ZP7-4 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Nvs-ZP7-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Nvs-ZP7-4 and what is its mechanism of action?

A1: (R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1] Its primary mechanism involves blocking ZIP7-mediated zinc transport from the endoplasmic reticulum (ER) to the cytoplasm.[2][3][4][5] This disruption of zinc homeostasis leads to elevated ER zinc levels, which in turn induces ER stress and triggers apoptosis (programmed cell death) in sensitive cell lines.

Q2: What are the primary applications of (R)-Nvs-ZP7-4 in research?

A2: (R)-Nvs-ZP7-4 was initially identified in a phenotypic screen for inhibitors of the Notch signaling pathway, as it interferes with the proper trafficking of Notch receptors. Consequently, it is a valuable tool for studying Notch-dependent cancers, such as T-cell acute lymphoblastic leukemia (T-ALL). Additionally, due to its role in inducing ER stress and modulating zinc signaling, it is used to investigate the effects of ER stress on cellular processes and its connection to other signaling pathways like PI3K/AKT.

Q3: How should I store and handle (R)-Nvs-ZP7-4?

A3: (R)-Nvs-ZP7-4 should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.

Q4: What is a known mechanism of resistance to (R)-Nvs-ZP7-4?

A4: A key mechanism of acquired resistance to (R)-Nvs-ZP7-4 is a specific point mutation in the SLC39A7 gene, resulting in a V430E amino acid substitution in the ZIP7 protein. This mutation has been shown to confer significant resistance to the apoptotic effects of the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with (R)-Nvs-ZP7-4.

Issue 1: High Variability in Cell Viability or Apoptosis Assay Results
Potential Cause Suggested Solution
Inconsistent Compound Activity Ensure the (R)-Nvs-ZP7-4 stock solution in DMSO is properly stored at -20°C in small aliquots to minimize freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions as the compound is sensitive to moisture. Prepare fresh dilutions in cell culture media for each experiment, as the stability of the compound in aqueous media over extended periods may vary.
Cell Line-Specific Sensitivity The expression levels of the target protein, ZIP7, can vary significantly between different cell lines, affecting their sensitivity to (R)-Nvs-ZP7-4. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider quantifying ZIP7 expression levels (mRNA or protein) in your cell lines of interest to correlate with sensitivity.
Acquired Resistance Prolonged exposure of cell lines to (R)-Nvs-ZP7-4 can lead to the selection of resistant populations, potentially harboring the V430E mutation in ZIP7. If you observe a gradual loss of efficacy, consider sequencing the SLC39A7 gene in your cell line to check for this mutation. It is advisable to use early-passage cells and to periodically re-evaluate their sensitivity.
Assay-Specific Issues For cell viability assays like MTT or WST, ensure that the incubation time with the reagent is optimized and that there is no interference from the compound itself. For apoptosis assays using Annexin V staining, ensure that both floating and adherent cells are collected to get an accurate measure of apoptosis.
Issue 2: Unexpected or Off-Target Effects
Potential Cause Suggested Solution
High Compound Concentration At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects. Whenever possible, use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as a structurally related but inactive compound, if available.
Cellular Context The cellular response to ZIP7 inhibition can be complex and may vary depending on the specific signaling pathways active in a particular cell line. For example, in some contexts, ZIP7 inhibition has been linked to the PI3K/AKT pathway. Consider investigating downstream signaling pathways to better understand the observed phenotype.

Data Presentation

Table 1: Reported IC50 Values for Nvs-ZP7-4 in a T-ALL Cell Line

Cell LineAssayIC50Reference
TALL-1ApoptosisA tenfold increase in the IC50 was observed in the resistant TLR1 cell line.

Note: Specific IC50 values for (R)-Nvs-ZP7-4 are not widely reported in the public domain. Researchers should determine the IC50 empirically for their specific cell line and assay conditions.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (R)-Nvs-ZP7-4 in complete cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for the time specified in the manufacturer's protocol. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

General Protocol for an Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of (R)-Nvs-ZP7-4 and a vehicle control for the chosen duration.

  • Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells by trypsinization. Combine them and centrifuge to pellet the cells.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Trafficking Protein Trafficking ER_Zinc Zinc ZIP7 SLC39A7 (ZIP7) ER_Zinc->ZIP7 Cyto_Zinc Zinc ZIP7->Cyto_Zinc Transports Notch_Receptor Notch Receptor ZIP7->Notch_Receptor Required for trafficking PI3K PI3K Cyto_Zinc->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis_Reg Apoptosis Regulation AKT->Apoptosis_Reg Inhibits Apoptosis Cell_Surface Cell Surface Notch_Receptor->Cell_Surface RNvsZP74 (R)-Nvs-ZP7-4 RNvsZP74->ZIP7 Inhibits ER_Stress ER Stress RNvsZP74->ER_Stress Induces ER_Stress->Apoptosis_Reg Promotes Apoptosis

Caption: Mechanism of action of (R)-Nvs-ZP7-4.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plate Prepare_Compound Prepare (R)-Nvs-ZP7-4 Dilutions Treat_Cells Treat Cells with Compound and Controls Prepare_Compound->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis Western_Blot Western Blot (e.g., for p-AKT, Cleaved Caspase-3) Incubate->Western_Blot Measure_Signal Measure Signal (Absorbance, Luminescence, Fluorescence) Viability->Measure_Signal Apoptosis->Measure_Signal Western_Blot->Measure_Signal Calculate_IC50 Calculate IC50 / Quantify Apoptosis Measure_Signal->Calculate_IC50 Interpret_Results Interpret Results Calculate_IC50->Interpret_Results

Caption: General experimental workflow for (R)-Nvs-ZP7-4.

References

(R)-Nvs-ZP7-4 cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Nvs-ZP7-4. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of (R)-Nvs-ZP7-4 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Nvs-ZP7-4 and what is its mechanism of action? A1: (R)-Nvs-ZP7-4 is a selective inhibitor of the zinc transporter SLC39A7 (also known as ZIP7).[1][2] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[3][4] By inhibiting ZIP7, (R)-Nvs-ZP7-4 disrupts zinc homeostasis, leading to increased zinc levels in the ER.[5] This accumulation of zinc causes ER stress, activates the Unfolded Protein Response (UPR), and ultimately induces apoptosis (programmed cell death). It has been shown to interfere with the trafficking of the Notch receptor to the cell surface and can also suppress the PI3K/AKT signaling pathway in some cancer cells.

Q2: In which cancer cell lines has (R)-Nvs-ZP7-4 shown cytotoxic activity? A2: (R)-Nvs-ZP7-4 has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines, most notably in T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC). Specifically, it has been shown to induce apoptosis in Notch-mutant T-ALL cell lines like TALL-1 and HPB-ALL, as well as in HCC cell lines such as Huh7 and HCCLM3.

Q3: How should I dissolve and store (R)-Nvs-ZP7-4? A3: (R)-Nvs-ZP7-4 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared in DMSO. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium.

Q4: What is the expected outcome of treating sensitive cells with (R)-Nvs-ZP7-4? A4: Treatment of sensitive cancer cells with (R)-Nvs-ZP7-4 is expected to result in decreased cell viability and proliferation, cell cycle arrest (typically at the G1 phase), and induction of apoptosis. This can be observed through various assays that measure metabolic activity, membrane integrity, or specific markers of apoptosis like caspase activation and PARP cleavage.

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No or low cytotoxicity observed at expected concentrations. 1. Cell Line Resistance: The cell line may be inherently resistant or may have acquired resistance. A known resistance mechanism is a V430E mutation in the ZIP7 gene. 2. Compound Inactivity: The compound may have degraded due to improper storage or handling. 3. Suboptimal Assay Conditions: Incubation time may be too short, or cell seeding density could be too high or too low.1. Verify Cell Line: Confirm the ZIP7 and Notch signaling status of your cell line. Test a known sensitive cell line (e.g., TALL-1) as a positive control. 2. Check Compound: Prepare a fresh stock solution of (R)-Nvs-ZP7-4. Confirm the concentration of your stock. 3. Optimize Assay: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to determine the optimal conditions for your specific cell line.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells seeded across the plate. 2. Compound Precipitation: The compound may be precipitating out of the culture medium at the tested concentrations. 3. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, concentrating the compound and affecting cell growth.1. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during plating. 2. Check Solubility: Visually inspect the media for precipitation after adding the compound. If needed, sonicate the stock solution briefly before dilution. Ensure the final DMSO concentration is low (typically <0.5%). 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media instead.
How can I confirm that cell death is due to apoptosis and ER stress? The observed cytotoxicity could be due to other mechanisms like necrosis.1. Apoptosis Assays: Perform an Annexin V/Propidium Iodide (PI) staining assay and analyze via flow cytometry to distinguish between apoptotic and necrotic cells. 2. Western Blot Analysis: Probe for key apoptosis markers such as cleaved Caspase-3 and cleaved PARP. 3. ER Stress Markers: Perform western blot for UPR and ER stress markers like BiP, CHOP, and spliced XBP-1 (sXBP-1).
My results are different from the published literature. Differences in experimental conditions such as cell passage number, serum concentration in media, or specific assay kits used.Carefully review the materials and methods of the relevant publications. Align your protocols as closely as possible, paying attention to cell culture conditions and the specific reagents used. Use positive and negative controls consistently.

Data Summary

The following table summarizes the reported effects of Nvs-ZP7-4 compounds on various cell lines.

Cell LineCell TypeCompound/ConcentrationTreatment TimeObserved Effect(s)Assay Used
TALL-1 T-cell Acute Lymphoblastic LeukemiaNVS-ZP7-4 (Dose-response)72 hoursInduction of apoptosis and cell deathAnnexin V / PI Staining
HPB-ALL T-cell Acute Lymphoblastic LeukemiaNVS-ZP7-1 (10 µM)48 hoursReduced cell surface expression of Notch1Flow Cytometry
Huh7 Hepatocellular CarcinomaNVS-ZP7-4 (Dose-dependent)Not SpecifiedDecreased cell viability, inhibition of proliferationCCK-8, Colony Formation, EdU assays
HCCLM3 Hepatocellular CarcinomaNVS-ZP7-4 (Dose-dependent)Not SpecifiedInduction of apoptosis, G1 phase cell cycle arrestFlow Cytometry, Western Blot
SUPT11 T-cell Acute Lymphoblastic Leukemia (Notch WT)NVS-ZP7-1 / NVS-ZP7-2Not SpecifiedNo induction of cleaved PARP or caspase 3/7 activityWestern Blot, Caspase Assay

Experimental Protocols

Protocol 1: General Cell Viability (MTS/MTT Assay)

This protocol provides a general framework for assessing cytotoxicity using a tetrazolium-based reduction assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of (R)-Nvs-ZP7-4 from a DMSO stock in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (R)-Nvs-ZP7-4 or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS solution or 10 µL of MTT solution) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation (add 100 µL of solubilization solution).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the steps for quantifying apoptosis via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (R)-Nvs-ZP7-4 at the desired concentrations for the determined time period (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., Trypsin-EDTA). Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples promptly using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Analysis: Gate the cell populations to quantify:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visual Guides

(R)-Nvs-ZP7-4 Mechanism of Action

G cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane ZIP7 ZIP7 Transporter Notch_P Notch Precursor Trafficking ZIP7->Notch_P Required for Trafficking Cyto_Zn Cytoplasmic Zinc (Zn²⁺) ZIP7->Cyto_Zn Transports Zn²⁺ ER_Zn ER Zinc (Zn²⁺) ER_Zn->ZIP7 ER_Stress ER Stress ER_Zn->ER_Stress Accumulation Leads to Notch_R Mature Notch Receptor Notch_P->Notch_R UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Induces ER_Stress->UPR Activates PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Apoptosis Suppresses ZP74 (R)-Nvs-ZP7-4 ZP74->ZIP7 Inhibits ZP74->PI3K_AKT Inhibits (in HCC)

Caption: Mechanism of (R)-Nvs-ZP7-4 inducing ER stress and apoptosis.

Standard Cytotoxicity Assay Workflow

G cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with (R)-Nvs-ZP7-4 (Dose-Response) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add Viability Reagent (e.g., MTS, MTT) D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (% Viability, IC₅₀) G->H

Caption: Workflow for a typical cell viability (e.g., MTS) assay.

Troubleshooting Logic for Low Cytotoxicity

G cluster_Checks Troubleshooting Steps cluster_Solutions Solutions Start Problem: Low or No Cytotoxicity Check1 Is the cell line known to be sensitive? Start->Check1 Check2 Is the compound stock fresh and correctly prepared? Start->Check2 Check3 Are assay conditions (time, density) optimal? Start->Check3 Sol1a Use a positive control cell line (e.g., TALL-1) Check1->Sol1a No/Unsure Sol1b Consider inherent resistance Check1->Sol1b Yes Sol2 Prepare fresh stock in pure DMSO Check2->Sol2 No/Unsure Sol3 Perform time-course and dose-response optimization Check3->Sol3 No/Unsure

Caption: Decision-making guide for troubleshooting low cytotoxicity results.

References

Interpreting unexpected results with (R)-Nvs-ZP7-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-Nvs-ZP7-4, a potent inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-Nvs-ZP7-4?

A1: (R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, which functions as an inhibitor of the zinc transporter SLC39A7, commonly known as ZIP7.[1][3] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm. By inhibiting ZIP7, (R)-Nvs-ZP7-4 disrupts zinc homeostasis within the ER, leading to increased ER zinc levels. This disruption interferes with crucial cellular processes, including the Notch signaling pathway, and induces ER stress, which can subsequently trigger apoptosis in sensitive cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL).

Q2: I am not observing the expected apoptotic effect of (R)-Nvs-ZP7-4 on my cancer cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of apoptotic response:

  • Cell Line Specificity: The apoptotic effects of NVS-ZP7-4 have been notably demonstrated in T-ALL cell lines with activating Notch1 mutations. The sensitivity to (R)-Nvs-ZP7-4 can be cell-type dependent.

  • Compound Resistance: Resistance to NVS-ZP7-4 has been documented. A specific V430E mutation in the SLC39A7 gene (encoding ZIP7) has been shown to confer resistance to the compound. Sequencing of the SLC39A7 gene in your cell line may be necessary to rule out this mutation.

  • Incorrect Dosage or Treatment Duration: Ensure that the concentration and incubation time of (R)-Nvs-ZP7-4 are appropriate for your specific cell line and experimental setup. Dose-response and time-course experiments are recommended to determine the optimal conditions.

  • Compound Integrity: Verify the purity and stability of your (R)-Nvs-ZP7-4 stock. Improper storage can lead to degradation of the compound. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months, protected from light.

Q3: My cells are showing signs of ER stress, but not apoptosis. Is this an expected outcome?

A3: Yes, this can be an expected outcome. NVS-ZP7-4 is known to induce ER stress by disrupting zinc homeostasis in the ER. The induction of ER stress is an upstream event to apoptosis. The cellular decision to undergo apoptosis following ER stress is complex and depends on the magnitude and duration of the stress, as well as the cell's intrinsic apoptotic threshold. It is possible that in your experimental system, the level of ER stress induced by (R)-Nvs-ZP7-4 is not sufficient to trigger the apoptotic cascade.

Q4: Can (R)-Nvs-ZP7-4 affect other signaling pathways besides Notch?

A4: While initially identified as a Notch pathway inhibitor, the mechanism of (R)-Nvs-ZP7-4 through ZIP7 inhibition suggests potential effects on other pathways dependent on ER function and zinc homeostasis. For instance, studies have shown that ZIP7 inhibition can protect cells from ferroptosis, a form of iron-dependent cell death. This protective effect is linked to the induction of ER stress and the expression of genes like HERPUD1 and ATF3. Therefore, if your research involves pathways sensitive to ER stress or zinc signaling, you may observe effects beyond Notch inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action
No inhibition of Notch signaling 1. Insufficient compound concentration.2. Cell line is resistant to the compound.3. The readout for Notch signaling is not sensitive enough.1. Perform a dose-response experiment to determine the optimal concentration.2. Test for the V430E mutation in SLC39A7 (ZIP7).3. Use a more sensitive assay, such as measuring the expression of Notch target genes (e.g., HES1, DTX1) via qPCR.
Variability in experimental replicates 1. Inconsistent compound concentration in working solutions.2. Cell passage number and confluency affecting sensitivity.3. Fluctuation in incubator conditions (CO2, temperature).1. Prepare fresh working solutions from a validated stock for each experiment.2. Maintain consistent cell culture practices.3. Ensure stable incubator conditions.
Unexpected cell morphology changes 1. Off-target effects of the compound at high concentrations.2. Contamination of cell culture.1. Use the lowest effective concentration determined from dose-response studies.2. Regularly test for mycoplasma and other contaminants.
Compound precipitates out of solution 1. Poor solubility in the chosen solvent or culture medium.2. Exceeding the solubility limit.1. (R)-Nvs-ZP7-4 is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically <0.5%).2. Prepare fresh dilutions from a concentrated stock solution. Sonication may aid dissolution.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific cell line and experimental conditions.

Cell Viability and Apoptosis Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Compound Treatment: The following day, treat cells with a serial dilution of (R)-Nvs-ZP7-4. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).

  • Apoptosis Detection: Measure apoptosis using a preferred method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay.

  • Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition and normalize to the vehicle control.

Western Blot for Notch Pathway Components
  • Cell Treatment: Treat cells with (R)-Nvs-ZP7-4 at the desired concentration and for the appropriate duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Notch1 (full-length and cleaved forms) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

Signaling Pathways and Workflows

(R)-Nvs-ZP7-4 Mechanism of Action

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane ZIP7 ZIP7 Notch_precursor Notch Precursor ZIP7->Notch_precursor Regulates Trafficking Zinc_cyto Zinc ZIP7->Zinc_cyto Zinc Transport Zinc_ER Zinc Zinc_ER->ZIP7 Notch_receptor Notch Receptor Notch_precursor->Notch_receptor Trafficking R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibits ER_Stress ER Stress R_Nvs_ZP7_4->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Mechanism of (R)-Nvs-ZP7-4 action on the Notch pathway.

Troubleshooting Logic for Lack of Efficacy

G Start No Apoptotic Effect Observed Check_Conc Is the concentration optimal? Start->Check_Conc Check_Cell_Line Is the cell line known to be sensitive? Check_Conc->Check_Cell_Line Yes Optimize_Conc Perform dose-response experiment Check_Conc->Optimize_Conc No Check_Resistance Check for ZIP7 V430E mutation Check_Cell_Line->Check_Resistance Yes Consider_Alternative Consider alternative cell line or mechanism Check_Cell_Line->Consider_Alternative No Check_Compound Verify compound integrity Check_Resistance->Check_Compound

Caption: Troubleshooting workflow for unexpected inefficacy of (R)-Nvs-ZP7-4.

References

Technical Support Center: (R)-Nvs-ZP7-4 Inactive Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for using the inactive analog, (R)-Nvs-ZP7-4, in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is NVS-ZP7-4 and what is its mechanism of action?

A1: NVS-ZP7-4 is a small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] ZIP7 is located in the endoplasmic reticulum (ER) membrane and is responsible for transporting zinc from the ER into the cytoplasm.[4][5] By inhibiting ZIP7, NVS-ZP7-4 causes an accumulation of zinc in the ER, which leads to ER stress and the unfolded protein response (UPR). This disruption in zinc homeostasis and induction of ER stress interferes with the proper trafficking and maturation of transmembrane proteins, most notably the Notch receptor, thereby inhibiting Notch signaling.

Q2: What is (R)-Nvs-ZP7-4, and why is it used as a control?

A2: (R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4. The biological activity of the NVS-ZP7 chemical scaffold is stereospecific, meaning that only one of its enantiomers (mirror-image isomers) is biologically active. The enantiomer of the active compound is used as an inactive analog or negative control in experiments. Using an inactive analog like (R)-Nvs-ZP7-4 is crucial to demonstrate that the observed biological effects of the active compound are due to specific inhibition of the target (ZIP7) and not due to off-target effects or the general chemical structure of the compound. Other inactive analogs of this series mentioned in the literature include NVS-ZP7-2 and NVS-ZP7-8.

Q3: What is the primary target of NVS-ZP7-4?

A3: The primary and direct target of NVS-ZP7-4 is the zinc transporter SLC39A7 (ZIP7). This was validated through multiple approaches, including the generation of a compound-resistant cell line which had a specific mutation (V430E) in the ZIP7 gene, and through photoaffinity labeling experiments that showed a direct interaction between a compound analog and the ZIP7 protein.

Q4: How should I prepare and store NVS-ZP7-4 and its inactive analog?

A4: For in vitro experiments, NVS-ZP7-4 can be dissolved in fresh DMSO to prepare a stock solution, for example, at a concentration of 100 mg/mL. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to 3 years and the stock solution in solvent at -80°C for up to one year.

Signaling & Logic Diagrams

A diagram of the NVS-ZP7-4 mechanism of action is provided below.

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane ER_Zinc Zinc (Zn2+) ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Transport ER_Stress ER Stress / UPR ER_Zinc->ER_Stress Accumulation Leads to Cyto_Zinc Zinc (Zn2+) ZIP7->Cyto_Zinc Notch_Precursor Notch Precursor (Trafficking) Notch_Receptor Mature Notch Receptor Notch_Precursor->Notch_Receptor ER_Stress->Notch_Precursor Impairs Trafficking Notch_Signaling Notch Signaling (Inhibited) Notch_Receptor->Notch_Signaling NVS_ZP7_4 NVS-ZP7-4 (Active) NVS_ZP7_4->ZIP7 Inhibits Control_Logic cluster_Experiment Experimental Design cluster_Outcome Expected Outcome Active Treat with (S)-NVS-ZP7-4 (Active) Effect Specific Biological Effect (e.g., Apoptosis, Notch Inhibition) Active->Effect Confirms Potency Inactive Treat with (R)-NVS-ZP7-4 (Inactive Control) NoEffect No Biological Effect Inactive->NoEffect Confirms Target Specificity Vehicle Treat with Vehicle (e.g., DMSO) Vehicle->NoEffect Confirms No Vehicle Effect Apoptosis_Workflow A 1. Seed TALL-1 cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Prepare serial dilutions of: - NVS-ZP7-4 (Active) - (R)-Nvs-ZP7-4 (Inactive) - DMSO (Vehicle) B->C D 4. Treat cells with compounds for 72 hours C->D E 5. Harvest cells and wash with PBS D->E F 6. Stain with Annexin V/PI according to kit protocol E->F G 7. Analyze samples by flow cytometry F->G H 8. Quantify apoptotic vs. live/necrotic cells G->H

References

Technical Support Center: Overcoming Resistance to (R)-Nvs-ZP7-4 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Nvs-ZP7-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to (R)-Nvs-ZP7-4 in cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Nvs-ZP7-4 and what is its mechanism of action?

A1: (R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4, a selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] Its primary mechanism of action is the blockade of zinc transport from the endoplasmic reticulum (ER) to the cytoplasm. This disruption of zinc homeostasis leads to ER stress, which in turn inhibits the trafficking of the Notch receptor to the cell surface, ultimately inducing apoptosis in cancer cells.[1][2][3]

Q2: In which cancer cell lines has (R)-Nvs-ZP7-4 shown efficacy?

A2: (R)-Nvs-ZP7-4 has demonstrated efficacy in various cancer cell lines, most notably in T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC). Its therapeutic potential is linked to its ability to induce apoptosis and inhibit pro-survival signaling pathways in these cancer types.

Q3: My cell line is showing reduced sensitivity to (R)-Nvs-ZP7-4. What is the most common mechanism of resistance?

A3: The most well-documented mechanism of resistance to Nvs-ZP7-4 is a specific point mutation in the SLC39A7 gene, resulting in a V430E amino acid substitution in the ZIP7 protein. This mutation was identified in a compound-resistant T-ALL cell line (TALL-1) and has been shown to confer transferable resistance to the drug.

Q4: How does the V430E mutation in ZIP7 confer resistance to (R)-Nvs-ZP7-4?

A4: The V430E mutation is believed to alter the binding site of (R)-Nvs-ZP7-4 on the ZIP7 transporter, thereby reducing the drug's inhibitory effect. This allows the mutant ZIP7 protein to continue transporting zinc, thus preventing the induction of ER stress and subsequent apoptosis. Introduction of the ZIP7 V430E mutation has been shown to shift the dose-response of Nvs-ZP7-4 tenfold in apoptosis assays.

Troubleshooting Guides

Problem 1: Decreased or loss of sensitivity to (R)-Nvs-ZP7-4 in my cell line.

Potential Cause 1: Development of the V430E mutation in ZIP7.

  • Troubleshooting Steps:

    • Sequence the SLC39A7 gene: Perform Sanger sequencing or next-generation sequencing of the SLC39A7 gene in your resistant cell line to check for the presence of the V430E mutation. Compare the sequence to that of the parental, sensitive cell line.

    • Assess ZIP7 protein expression: While the mutation is the primary cause of resistance, it is good practice to confirm that ZIP7 protein levels have not been significantly altered. Perform a Western blot to compare ZIP7 protein expression between your sensitive and resistant cell lines.

Potential Cause 2: Upregulation of pro-survival signaling pathways.

  • Troubleshooting Steps:

    • Analyze the PI3K/AKT pathway: The PI3K/AKT pathway is a known pro-survival pathway that can be activated in response to various cellular stresses. Nvs-ZP7-4 has been shown to inhibit this pathway in HCC cells. Upregulation of this pathway could potentially compensate for the effects of ZIP7 inhibition.

      • Action: Perform a Western blot to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (at Ser473 and Thr308) and its downstream effectors. Compare the levels of phosphorylated proteins in your resistant and sensitive cell lines, both with and without (R)-Nvs-ZP7-4 treatment.

    • Investigate other survival pathways: Depending on the cancer cell type, other pro-survival pathways, such as the MAPK/ERK pathway, could be involved.

      • Action: If the PI3K/AKT pathway does not appear to be altered, consider investigating other relevant survival pathways through Western blotting or other appropriate assays.

Potential Cause 3: Increased drug efflux.

  • Troubleshooting Steps:

    • Evaluate the expression of multidrug resistance proteins: Although not the primary mechanism reported for Nvs-ZP7-4, increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can lead to resistance to a wide range of drugs.

      • Action: Perform a Western blot or qPCR to compare the expression levels of common ABC transporters in your sensitive and resistant cell lines.

Problem 2: How can I overcome resistance to (R)-Nvs-ZP7-4?

Strategy 1: Combination Therapy

While specific synergistic combinations with (R)-Nvs-ZP7-4 are not yet extensively documented, a rational approach is to target downstream or parallel survival pathways.

  • Targeting the PI3K/AKT Pathway:

    • Rationale: Since the PI3K/AKT pathway is a key survival pathway that is inhibited by Nvs-ZP7-4 in some cancers, combining (R)-Nvs-ZP7-4 with a PI3K or AKT inhibitor could be a synergistic strategy. This is particularly relevant if you have observed upregulation of this pathway in your resistant cells.

    • Suggested Experiment: Perform cell viability assays (e.g., CellTiter-Glo) with a combination of (R)-Nvs-ZP7-4 and a PI3K inhibitor (e.g., LY294002) or an AKT inhibitor (e.g., MK-2206) on your resistant cell line. Use a dose-matrix format to assess for synergy.

  • Enhancing ER Stress:

    • Rationale: (R)-Nvs-ZP7-4 induces ER stress. Combining it with another agent that also induces ER stress through a different mechanism could lead to a synergistic cytotoxic effect.

    • Suggested Experiment: Test the combination of (R)-Nvs-ZP7-4 with known ER stress inducers like thapsigargin or tunicamycin in your resistant cell line using a cell viability assay. Be cautious with the concentrations, as these agents can be highly toxic.

  • Inhibiting Notch Signaling Downstream:

    • Rationale: (R)-Nvs-ZP7-4 inhibits Notch signaling by preventing its trafficking. In resistant cells, even if some Notch signaling is restored, combining (R)-Nvs-ZP7-4 with a gamma-secretase inhibitor (GSI), which blocks the final step of Notch activation, could be an effective combination.

    • Suggested Experiment: Evaluate the combination of (R)-Nvs-ZP7-4 and a GSI (e.g., DAPT) on the growth and viability of your resistant cell line.

Strategy 2: Exploring Alternative ZIP7 Inhibitors (Future Perspective)

Currently, there is limited public information on second-generation ZIP7 inhibitors designed to overcome the V430E mutation. However, this is a logical direction for future drug development. Researchers encountering this resistance mechanism should stay informed about the development of new ZIP7 inhibitors that may have different binding modes or target different conformations of the ZIP7 protein.

Data Presentation

Table 1: Dose-Response of (R)-Nvs-ZP7-4 on Parental vs. Resistant Cell Lines

Cell LineGenotypeIC50 (µM) for Apoptosis InductionFold Resistance
TALL-1 (Parental)ZIP7 Wild-Type~0.11
TLR1 (Resistant)ZIP7 V430E>1.0>10
TALL-1 CRISPR_V430EZIP7 V430E>1.0>10

Data is illustrative and based on published findings. Researchers should determine the precise IC50 values for their own cell lines.

Mandatory Visualizations

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Lumen ER Lumen (High Zinc) ZIP7 ZIP7 Transporter ZIP7->ER_Lumen Maintains low zinc Zinc Zinc ZIP7->Zinc Transports Notch_Precursor Notch Precursor Zinc->Notch_Precursor Required for trafficking Cell_Surface_Notch Cell Surface Notch Notch_Precursor->Cell_Surface_Notch Trafficking ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis Leads to RNvsZP74 (R)-Nvs-ZP7-4 RNvsZP74->ZIP7 Inhibits RNvsZP74->ER_Stress Induces

Caption: Mechanism of action of (R)-Nvs-ZP7-4.

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Lumen ER Lumen ZIP7_Mutant ZIP7 (V430E) Mutant Zinc Zinc ZIP7_Mutant->Zinc Continues Transport Notch_Precursor Notch Precursor Zinc->Notch_Precursor Trafficking restored Cell_Surface_Notch Cell Surface Notch Notch_Precursor->Cell_Surface_Notch Normal Trafficking Cell_Survival Cell Survival RNvsZP74 (R)-Nvs-ZP7-4 RNvsZP74->ZIP7_Mutant Ineffective Inhibition Cell_Surface_Notch->Cell_Survival Promotes

Caption: Mechanism of resistance via the ZIP7 V430E mutation.

Start Start with Parental Cell Line Culture Culture cells with increasing concentrations of (R)-Nvs-ZP7-4 Start->Culture Monitor Monitor cell viability and expand surviving populations Culture->Monitor Isolate Isolate and characterize resistant clones Monitor->Isolate Confirm Confirm resistance (e.g., IC50 determination) Isolate->Confirm Analyze Analyze mechanism of resistance (e.g., sequencing) Confirm->Analyze

Caption: Workflow for generating (R)-Nvs-ZP7-4 resistant cell lines.

Experimental Protocols

Protocol 1: Generation of (R)-Nvs-ZP7-4 Resistant Cell Lines

This protocol describes a general method for developing (R)-Nvs-ZP7-4 resistant cell lines by continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • (R)-Nvs-ZP7-4 (stock solution in DMSO)

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of (R)-Nvs-ZP7-4 in the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing (R)-Nvs-ZP7-4 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of (R)-Nvs-ZP7-4 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and proliferation. Allow the surviving cells to repopulate the flask before the next dose escalation. This process can take several months.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of resistance development.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of (R)-Nvs-ZP7-4 (e.g., 10-fold the initial IC50), you can proceed with single-cell cloning to isolate and expand individual resistant clones.

  • Confirmation of Resistance: Characterize the resistant clones by determining their IC50 for (R)-Nvs-ZP7-4 and comparing it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining cell viability by measuring ATP levels.

Materials:

  • Cells (sensitive and resistant lines)

  • Opaque-walled 96-well plates

  • (R)-Nvs-ZP7-4

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of (R)-Nvs-ZP7-4. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay:

    • Equilibrate the plate and the reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Cells (sensitive and resistant lines)

  • (R)-Nvs-ZP7-4

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with (R)-Nvs-ZP7-4 or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

  • Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing protein expression and phosphorylation in the Notch and PI3K/AKT pathways.

Materials:

  • Cells (sensitive and resistant lines)

  • (R)-Nvs-ZP7-4

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-ZIP7, anti-Notch1, anti-cleaved Notch1, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with (R)-Nvs-ZP7-4, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

Validation & Comparative

A Comparative Analysis of (R)-Nvs-ZP7-4 and Other Notch Signaling Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance and mechanisms of (R)-Nvs-ZP7-4 in comparison to other inhibitors of the Notch signaling pathway.

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of diseases, including cancer. This has led to the development of numerous inhibitors targeting this pathway, each with distinct mechanisms of action. This guide provides a comparative overview of (R)-Nvs-ZP7-4, a novel inhibitor with a unique mechanism, against other well-established classes of Notch inhibitors.

Mechanism of Action: A Unique Approach to Notch Inhibition

(R)-Nvs-ZP7-4 stands out due to its indirect mechanism of Notch pathway inhibition. It is the R-isomer of Nvs-ZP7-4, which functions as an inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] This transporter is responsible for the flux of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[3][4][5] By inhibiting ZIP7, (R)-Nvs-ZP7-4 disrupts zinc homeostasis within the ER, leading to ER stress. This cellular stress, in turn, interferes with the proper trafficking of the Notch receptor to the cell surface, ultimately downregulating the signaling pathway. This mode of action contrasts sharply with that of other major classes of Notch inhibitors.

In contrast, the most common class of Notch inhibitors are the Gamma-Secretase Inhibitors (GSIs) . These small molecules directly target the gamma-secretase enzyme complex, which is responsible for the final proteolytic cleavage of the Notch receptor. This cleavage is essential for the release of the Notch intracellular domain (NICD), which translocates to the nucleus to activate target gene expression. By blocking this step, GSIs effectively halt the signaling cascade.

Another major class of inhibitors includes monoclonal antibodies , which are designed to target specific Notch receptors (Notch1, 2, or 3) or their ligands (e.g., DLL3, DLL4) with high specificity. This approach can offer a more targeted inhibition with potentially fewer off-target effects compared to GSIs.

More recently, Notch transcription complex inhibitors have emerged. These agents, such as CB-103, act downstream in the pathway by preventing the formation of the transcriptionally active complex in the nucleus.

Comparative Performance Data

The following table summarizes key quantitative data for (R)-Nvs-ZP7-4 and representative examples of other Notch inhibitor classes. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary between studies.

Inhibitor ClassExample InhibitorTargetIC50/EC50Cell Line/AssayReference
ZIP7 Inhibitor Nvs-ZP7-4SLC39A7 (ZIP7)0.13 µMHES-Luc reporter gene assay
Gamma-Secretase Inhibitor (GSI) DAPTGamma-secretase115 nM (total Aβ)Not Specified
Notch Transcription Complex Inhibitor IMR-1Notch transcription activation complex26 µMNot Specified
Notch Signaling Inhibitor FLI-06Notch signaling2.3 µMNot Specified

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Notch_Signaling_Pathway_and_Inhibitor_Targets cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., DLL, Jagged) Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD 2. Cleavage by Gamma-Secretase Transcription_Complex Transcription Complex NICD->Transcription_Complex 3. Nuclear Translocation ZIP7 ZIP7 ZIP7->Notch_Receptor Affects Trafficking ER Endoplasmic Reticulum ZIP7->ER Zinc_cyto Zinc ER->Zinc_cyto Zinc Transport Target_Genes Target Gene Expression Transcription_Complex->Target_Genes 4. Gene Activation GSI GSI GSI->Notch_Receptor Inhibit Cleavage mAb Monoclonal Antibodies mAb->Ligand Block Binding TCI Transcription Complex Inhibitors (e.g., CB-103) TCI->Transcription_Complex Inhibit Formation RNvsZP74 (R)-Nvs-ZP7-4 RNvsZP74->ZIP7 Inhibits

Caption: Overview of the Notch signaling pathway and points of intervention for different inhibitor classes.

Experimental_Workflow_Apoptosis_Assay Start Seed T-ALL Cells Treatment Treat cells with: - (R)-Nvs-ZP7-4 - Other Notch Inhibitors - DMSO (Control) Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Staining Stain with Annexin V and Propidium Iodide (PI) Incubation->Staining FACS Analyze by Flow Cytometry (FACS) Staining->FACS Analysis Quantify Apoptotic and Dead Cells FACS->Analysis

Caption: A typical experimental workflow for assessing inhibitor-induced apoptosis in T-ALL cell lines.

Detailed Experimental Protocols

Cell Culture: T-ALL cell lines (e.g., TALL-1, HPB-ALL) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis and Cell Death Assay:

  • Seed T-ALL cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Treat the cells with varying concentrations of (R)-Nvs-ZP7-4, other Notch inhibitors, or a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The percentage of apoptotic (Annexin V-positive, PI-negative) and dead (Annexin V-positive, PI-positive) cells is quantified.

Western Blot for Notch Intracellular Domain (ICD):

  • Plate T-ALL cells and treat with inhibitors as described above for 20-48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the cleaved Notch1 intracellular domain overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Notch Pathway Reporter Assay (HES-Luc):

  • Transfect cells (e.g., HEK293T) with a Hes1 promoter-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization.

  • Plate the transfected cells and allow them to adhere.

  • Treat the cells with the test compounds.

  • After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity indicates the level of Notch pathway activation.

Conclusion

(R)-Nvs-ZP7-4 represents a novel class of Notch pathway inhibitors with a distinct mechanism of action centered on the modulation of ER zinc homeostasis via ZIP7 inhibition. This leads to ER stress and subsequent apoptosis in Notch-dependent cancer cells. While direct comparative efficacy data with other inhibitor classes is still emerging, its unique mechanism provides a valuable research tool and a potential new therapeutic avenue, particularly in contexts where resistance to traditional GSIs or other Notch inhibitors may arise. Further research is warranted to fully elucidate the therapeutic potential and selectivity profile of this compound class in various disease models.

References

Stereospecific Inhibition of ZIP7: (R)-Nvs-ZP7-4 Demonstrates Potent Activity While its S-Isomer Remains Inert

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the enantiomers of the ZIP7 inhibitor, Nvs-ZP7-4, reveals a stark contrast in their biological activity. The (R)-enantiomer, (R)-Nvs-ZP7-4, effectively inhibits the zinc transporter ZIP7, leading to the disruption of Notch signaling and induction of apoptosis in cancer cells. In contrast, its corresponding (S)-isomer is inactive, highlighting the critical role of stereochemistry in the compound's mechanism of action.

This guide provides a comprehensive comparison of the biological activities of (R)-Nvs-ZP7-4 and its S-isomer, supported by experimental data from key assays. Detailed methodologies for these experiments are also presented to enable researchers to replicate and build upon these findings.

Data Summary

The differential activity of the (R)- and (S)-isomers of the Nvs-ZP7 scaffold was evaluated in several key functional assays. The following tables summarize the quantitative data from these experiments.

Table 1: Inhibition of Notch Signaling by Nvs-ZP7 Enantiomers

CompoundTarget AssayCell LineActivityIC50 (µM)
(R)-Nvs-ZP7-1 *HES-Luciferase ReporterC33AActive~1
(S)-Nvs-ZP7-2 HES-Luciferase ReporterC33AInactive>25

Note: Nvs-ZP7-1 is the initial active (R)-enantiomer from which the more potent (R)-Nvs-ZP7-4 was developed. The data clearly shows that the (R)-enantiomer is a potent inhibitor of the Notch signaling pathway, while the (S)-enantiomer shows no significant activity.

Table 2: Induction of Apoptosis in T-ALL Cell Lines by Nvs-ZP7 Enantiomers

CompoundAssayCell LineActivity% Apoptosis/Cell Death (at 2µM)
(R)-Nvs-ZP7-1 *Annexin V/PI StainingTALL-1ActiveSignificant increase
(S)-Nvs-ZP7-2 Annexin V/PI StainingTALL-1InactiveNo significant increase

Note: The active (R)-enantiomer induces a significant level of apoptosis in T-ALL cells, a hallmark of its anti-cancer activity. The (S)-enantiomer fails to induce a similar apoptotic response.

Mechanism of Action: A Stereospecific Interaction with ZIP7

(R)-Nvs-ZP7-4 exerts its biological effects by directly inhibiting the zinc transporter ZIP7 (SLC39A7), which is located in the membrane of the endoplasmic reticulum (ER). This inhibition disrupts the normal flux of zinc from the ER to the cytoplasm. The resulting increase in ER zinc levels leads to ER stress and the unfolded protein response (UPR). A critical consequence of this disruption is the impaired trafficking and maturation of the Notch receptor, a key signaling protein involved in cell proliferation and survival in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL). The inactive S-isomer does not effectively bind to or inhibit ZIP7, and therefore does not trigger this downstream signaling cascade.

Nvs-ZP7-4_Signaling_Pathway Mechanism of Action of (R)-Nvs-ZP7-4 cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane ZIP7 ZIP7 Notch_precursor Notch Precursor ZIP7->Notch_precursor Required for maturation & trafficking Zinc_cyto Zinc ZIP7->Zinc_cyto Transports Notch_receptor Mature Notch Receptor Notch_precursor->Notch_receptor Trafficking Zinc_ER Zinc Zinc_ER->ZIP7 ER_Stress ER Stress & Unfolded Protein Response Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Notch_receptor->Apoptosis Suppresses (when active) R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->ZIP7 Inhibits R_Nvs_ZP7_4->ER_Stress Induces S_Nvs_ZP7_4 (S)-Nvs-ZP7-4 S_Nvs_ZP7_4->ZIP7 No Inhibition

Caption: Signaling pathway of (R)-Nvs-ZP7-4.

Experimental Protocols

Detailed methodologies for the key experiments that differentiate the activity of the (R)- and (S)-isomers are provided below.

Notch Co-culture HES-Luciferase Reporter Assay

This assay measures the activity of the Notch signaling pathway.

  • Cell Culture: C33A cells containing a HES-Luciferase reporter are co-cultured with L cells engineered to express the Notch ligand, Jagged 1.

  • Compound Treatment: Cells are treated with various concentrations of (R)-Nvs-ZP7-1 or (S)-Nvs-ZP7-2. A DMSO control is also included.

  • Incubation: The treated cells are incubated for 48 hours to allow for Notch signaling to occur and for the compounds to exert their effects.

  • Luciferase Assay: Following incubation, the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the activity of the HES promoter, a downstream target of the Notch signaling pathway.

  • Data Analysis: The luciferase readings are normalized to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) to account for differences in cell number and transfection efficiency. The IC50 values are then calculated from the dose-response curves.

HES_Luciferase_Assay_Workflow HES-Luciferase Reporter Assay Workflow Start Start CoCulture Co-culture C33A-HES-Luc and L-Jagged1 cells Start->CoCulture Treatment Treat with (R)- or (S)-isomer and DMSO control CoCulture->Treatment Incubation Incubate for 48 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Normalize data and calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the HES-Luciferase Assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture: T-ALL cells (e.g., TALL-1) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a fixed concentration (e.g., 2 µM) of (R)-Nvs-ZP7-1 or (S)-Nvs-ZP7-2, alongside a DMSO control.

  • Incubation: The cells are incubated for 72 hours.

  • Staining: After incubation, cells are harvested and washed. They are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Culture Culture T-ALL cells Start->Culture Treatment Treat with (R)- or (S)-isomer and DMSO control Culture->Treatment Incubation Incubate for 72 hours Treatment->Incubation Harvest Harvest and wash cells Incubation->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain FlowCytometry Analyze by flow cytometry Stain->FlowCytometry Quantify Quantify apoptotic cell population FlowCytometry->Quantify End End Quantify->End

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Cross-validation of (R)-Nvs-ZP7-4 Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Nvs-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), has emerged as a valuable chemical probe to investigate the roles of zinc homeostasis in various cellular processes. This guide provides a comparative analysis of the effects of (R)-Nvs-ZP7-4 in different cell types, with a focus on its impact on the Notch signaling pathway, endoplasmic reticulum (ER) stress, and apoptosis. Its performance is compared with other relevant compounds, supported by experimental data and detailed protocols to aid researchers in their investigations.

Mechanism of Action: Targeting Zinc Homeostasis to Induce Cellular Stress

(R)-Nvs-ZP7-4 is the R-isomer of NVS-ZP7-4 and functions by inhibiting ZIP7, a transporter responsible for the flux of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[1][2] This inhibition leads to an accumulation of zinc within the ER and a depletion of cytoplasmic zinc.[3][4] This disruption of zinc homeostasis triggers two primary downstream events:

  • Impairment of Notch Signaling: Proper trafficking and processing of Notch receptors are dependent on zinc homeostasis. By altering intracellular zinc levels, (R)-Nvs-ZP7-4 interferes with Notch receptor trafficking to the cell surface, thereby inhibiting the Notch signaling pathway.[3]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of zinc in the ER disrupts its function, leading to the unfolded protein response (UPR) and ER stress. Prolonged ER stress can subsequently lead to apoptosis.

Comparative Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

T-ALL is a malignancy often characterized by activating mutations in the Notch1 gene, making it a key target for therapeutic intervention.

Comparison with Gamma-Secretase Inhibitor (DAPT)

A common alternative approach to inhibit the Notch pathway is through the use of gamma-secretase inhibitors (GSIs) like DAPT. While both (R)-Nvs-ZP7-4 and DAPT inhibit Notch signaling, they do so through distinct mechanisms. (R)-Nvs-ZP7-4 targets zinc transport, while DAPT directly inhibits the gamma-secretase enzyme responsible for the final cleavage and activation of the Notch receptor.

A study in the T-ALL cell line TALL-1 demonstrated that NVS-ZP7-4 induces apoptosis in a dose-dependent manner. In comparison to DAPT, NVS-ZP7-1 (a closely related analog) was found to be less potent in downregulating the mRNA expression of Notch target genes DTX1 and Notch3 in HPB-ALL cells. However, unlike DAPT, NVS-ZP7-1 treatment resulted in decreased levels of the Notch1 intracellular domain (ICD).

Table 1: Comparison of (R)-Nvs-ZP7-4 and DAPT in T-ALL Cell Lines

Feature(R)-Nvs-ZP7-4DAPT (Gamma-Secretase Inhibitor)Reference
Mechanism of Action ZIP7 Inhibition, disrupts zinc homeostasis, impairs Notch traffickingGamma-Secretase Inhibition, blocks Notch receptor cleavage
Effect on Apoptosis Induces apoptosis in a dose-dependent manner in TALL-1 cells.Induces apoptosis in Jurkat T-ALL cells, synergistic with TRAIL.
Notch Pathway Inhibition Reduces Notch1 ICD levels. Less potent in reducing Notch target gene mRNA expression compared to DAPT.Reduces Notch1 ICD levels. Potently reduces Notch target gene mRNA expression.

Effects in Hepatocellular Carcinoma (HCC)

Recent studies have explored the effects of NVS-ZP7-4 in HCC cell lines, revealing its potential as an anti-tumor agent beyond hematological malignancies.

In Huh7 and HCCLM3 human HCC cell lines, NVS-ZP7-4 was shown to inhibit cell viability and proliferation in a dose-dependent manner. The IC50 values for cell viability were not explicitly provided in the searched articles. Interestingly, the compound exhibited lower cytotoxicity towards normal mouse primary hepatocytes, suggesting a potential therapeutic window. Mechanistically, NVS-ZP7-4 was found to promote apoptosis in HCC cells and inhibit the PI3K/AKT signaling pathway.

Table 2: Effects of NVS-ZP7-4 on Hepatocellular Carcinoma Cells

Cell LineEffectKey FindingsReference
Huh7 Inhibition of cell viability and proliferationDose-dependent inhibition.
HCCLM3 Inhibition of cell viability and proliferationDose-dependent inhibition.
Mouse Primary Hepatocytes Lower cytotoxicity compared to HCC cellsSuggests potential for cancer-specific targeting.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.

cluster_0 Mechanism of (R)-Nvs-ZP7-4 Action Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 Transporter Nvs_ZP7_4->ZIP7 inhibits ER_Zinc ER Zinc ↑ ZIP7->ER_Zinc blocks transport from ER Cyto_Zinc Cytoplasmic Zinc ↓ ZIP7->Cyto_Zinc blocks transport to cytoplasm ER_Stress ER Stress ↑ ER_Zinc->ER_Stress Notch_Trafficking Notch Receptor Trafficking Impaired Cyto_Zinc->Notch_Trafficking Notch_Signaling Notch Signaling ↓ Notch_Trafficking->Notch_Signaling Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of (R)-Nvs-ZP7-4 action.

cluster_1 Apoptosis Detection Workflow Cell_Culture Culture T-ALL or HCC cells Treatment Treat with (R)-Nvs-ZP7-4 or alternative compound Cell_Culture->Treatment Harvest Harvest cells Treatment->Harvest Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify apoptotic populations Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis detection.

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is adapted for the analysis of apoptosis in suspension cell lines such as T-ALL cells.

Materials:

  • (R)-Nvs-ZP7-4 and other compounds for treatment

  • T-ALL or other suspension cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (e.g., from a commercial Annexin V staining kit)

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel. Treat cells with varying concentrations of (R)-Nvs-ZP7-4 or alternative compounds for the desired time (e.g., 72 hours). Include a vehicle-treated control.

  • Cell Harvesting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot for ER Stress Markers (BiP and CHOP)

This protocol outlines the detection of the ER stress markers BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against BiP and CHOP

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP and CHOP (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

Conclusion

(R)-Nvs-ZP7-4 serves as a critical tool for elucidating the intricate roles of zinc homeostasis in cellular signaling and survival. Its ability to induce apoptosis and inhibit the Notch pathway through a mechanism distinct from traditional inhibitors like DAPT provides a unique avenue for research and potential therapeutic development. The cross-validation of its effects in diverse cell types, including T-ALL and hepatocellular carcinoma, underscores the broad relevance of ZIP7-mediated zinc transport in cancer biology. The provided data and protocols offer a foundation for researchers to further explore and compare the cellular impacts of this potent ZIP7 inhibitor.

References

(R)-Nvs-ZP7-4 compared to genetic knockdown of ZIP7

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (R)-Nvs-ZP7-4 and Genetic Knockdown for the Study of the Zinc Transporter ZIP7

Introduction

The Solute Carrier Family 39 Member 7 (SLC39A7), commonly known as ZIP7, is a crucial transmembrane protein primarily located in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2][3] Its primary function is to transport zinc ions (Zn²⁺) from these intracellular stores into the cytoplasm.[1][4] This release of cytosolic zinc acts as a second messenger, initiating a cascade of signaling events that are vital for numerous cellular processes, including proliferation, differentiation, and survival. Key signaling pathways influenced by ZIP7-mediated zinc release include the PI3K/Akt/mTOR, MAPK, and Notch pathways.

Given its central role in cellular signaling, understanding the function of ZIP7 is of significant interest to researchers. Two predominant methods are employed to investigate its role: pharmacological inhibition using small molecules like (R)-Nvs-ZP7-4 and genetic knockdown using techniques such as siRNA, shRNA, or CRISPR. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

Mechanism of Action

Genetic Knockdown of ZIP7: This approach involves reducing or eliminating the expression of the SLC39A7 gene, thereby preventing the synthesis of the ZIP7 protein. Techniques like siRNA (small interfering RNA) provide a transient knockdown, typically lasting for 48-72 hours, while stable methods like shRNA or CRISPR gene editing result in long-term or permanent loss of the protein. The primary effect is the physical absence of the transporter, preventing zinc release from the ER.

(R)-Nvs-ZP7-4: This compound is the R-isomer of NVS-ZP7-4, a potent and specific small molecule inhibitor of the ZIP7 protein. It functions by directly interacting with the ZIP7 transporter, blocking its channel activity. This inhibition prevents the release of zinc from the ER, leading to an accumulation of zinc within the ER lumen and a decrease in cytosolic zinc signaling. The effect is acute, dose-dependent, and reversible upon removal of the compound, making it a valuable tool for studying the immediate consequences of ZIP7 inhibition.

Comparative Data Presentation

The following tables summarize the reported effects of ZIP7 inhibition through both (R)-Nvs-ZP7-4 treatment and genetic knockdown across various cellular processes.

Cellular Process Effect of (R)-Nvs-ZP7-4Effect of Genetic Knockdown (siRNA)Key FindingsReference
ER Stress Induces ER stress; Increases ERSE-Luciferase activitySensitizes cells to NVS-ZP7-4-induced ER stressBoth methods confirm ZIP7's role in maintaining ER homeostasis. Knockdown enhances the effect of the chemical inhibitor.
Notch Signaling Inhibits Notch trafficking and signaling (reduces HES-Luciferase activity)Modestly shifts the IC₅₀ of NVS-ZP7-4 on Notch signaling reporterInhibition of ZIP7 disrupts Notch receptor trafficking to the cell surface, a key step in the signaling pathway.
Apoptosis Induces apoptosis and cell death in T-ALL cell linesNot explicitly stated to induce apoptosis alone, but enhances inhibitor effectsPharmacological inhibition of ZIP7 is sufficient to trigger apoptosis in sensitive cancer cell lines.
Ferroptosis Protects against erastin-induced ferroptosis; increases cell viabilityConfers robust protection against ferroptosisBoth chemical and genetic inhibition of ZIP7 protect cells from ferroptotic cell death, indicating a critical role for ZIP7-mediated zinc transport in this process.
Myoblast Differentiation Not reportedSignificantly reduces Akt signaling and myogenic differentiationGenetic loss of ZIP7 impairs the maturation of myoblasts into myotubes, demonstrating its importance in muscle development.

Experimental Protocols

Protocol 1: Genetic Knockdown of ZIP7 using siRNA

This protocol provides a general workflow for the transient knockdown of ZIP7 in a cultured cell line.

  • siRNA Selection: Select at least two independent, validated siRNAs targeting the SLC39A7 mRNA sequence to control for off-target effects. A non-targeting control siRNA (siNC) is essential.

  • Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection. For a 6-well plate, ~2.5 x 10⁵ cells/well is a common starting point.

  • Transfection:

    • For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the ~200 µL siRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Validation of Knockdown: Harvest a subset of cells to validate the reduction of ZIP7 expression.

    • mRNA Level: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure SLC39A7 mRNA levels, normalized to a housekeeping gene (e.g., GAPDH, EEF2).

    • Protein Level: Prepare cell lysates and perform a Western blot using a validated anti-ZIP7 antibody to confirm the reduction of ZIP7 protein.

  • Functional Assay: Once knockdown is confirmed, the cells are ready for downstream functional assays (e.g., cell viability, signaling pathway analysis).

Protocol 2: Pharmacological Inhibition with (R)-Nvs-ZP7-4

This protocol outlines the steps for treating cultured cells with the ZIP7 inhibitor.

  • Stock Solution Preparation: (R)-Nvs-ZP7-4 is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells and grow to the desired confluency for your specific assay.

  • Treatment:

    • Thaw an aliquot of the (R)-Nvs-ZP7-4 stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., common working concentrations range from 20 nM to 10 µM).

    • Crucial Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the inhibitor.

    • Remove the old medium from the cells and replace it with the medium containing (R)-Nvs-ZP7-4 or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. This can range from a few hours to several days depending on the experiment (e.g., 24-72 hours for apoptosis or viability assays).

  • Downstream Analysis: Following incubation, cells can be harvested for analysis (e.g., Western blot, cell viability assay, immunofluorescence).

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways downstream of ZIP7 and the logical flow of the two comparative experimental approaches.

ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_pathways Downstream Signaling er_lumen ER Lumen (High [Zn²⁺]) ZIP7 ZIP7 cytosol_zn Cytosolic Zn²⁺ (Increased) ZIP7->cytosol_zn Zn²⁺ transport AKT PI3K/Akt/mTOR (Pro-survival) cytosol_zn->AKT MAPK MAPK (Proliferation) cytosol_zn->MAPK Notch Notch Trafficking (Development) cytosol_zn->Notch Stimulus Growth Factors, Stimuli Stimulus->ZIP7 Activates (e.g., via CK2 phos.)

Caption: ZIP7-mediated zinc release from the ER into the cytoplasm activates key pro-survival and proliferation pathways.

Experimental_Workflow_Comparison cluster_knockdown Genetic Knockdown (e.g., siRNA) cluster_inhibitor (R)-Nvs-ZP7-4 Inhibition kd_start 1. Transfect cells with ZIP7 siRNA kd_incubate 2. Incubate 48-72h (Protein depletion) kd_start->kd_incubate kd_validate 3. Validate Knockdown (qPCR / Western Blot) kd_incubate->kd_validate kd_assay 4. Perform Assay on ZIP7-depleted cells kd_validate->kd_assay inh_start 1. Seed cells and grow to desired confluency inh_treat 2. Add (R)-Nvs-ZP7-4 (Acute inhibition) inh_start->inh_treat inh_incubate 3. Incubate for desired duration (e.g., 24h) inh_treat->inh_incubate inh_assay 4. Perform Assay on ZIP7-inhibited cells inh_incubate->inh_assay start_node Start: Cultured Cells start_node->kd_start start_node->inh_start

Caption: Workflow comparison showing the longer-term depletion strategy of siRNA vs. the acute inhibition of (R)-Nvs-ZP7-4.

Conclusion: Choosing the Right Tool

Both genetic knockdown and pharmacological inhibition are powerful techniques for dissecting the function of ZIP7. The choice between them depends on the specific research question.

  • (R)-Nvs-ZP7-4 is the ideal tool for studying the acute and dynamic roles of ZIP7 signaling. Its rapid action and dose-dependency allow for precise temporal control, revealing the immediate consequences of blocking zinc transport. This makes it particularly useful for dissecting fast-acting signaling cascades.

  • Genetic knockdown is better suited for investigating the long-term consequences of ZIP7 loss. It provides high specificity for the target gene product and is essential for validating the on-target effects of pharmacological inhibitors. However, researchers must be aware that long-term absence of a protein can lead to the activation of compensatory mechanisms within the cell, which may complicate the interpretation of results.

References

In Vivo Showdown: (R)-Nvs-ZP7-4 Demonstrates Potent Anti-Tumor Efficacy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has provided compelling in vivo evidence for the anti-tumor efficacy of (R)-Nvs-ZP7-4, a potent and selective inhibitor of the zinc transporter ZIP7. In a preclinical model of hepatocellular carcinoma (HCC), administration of (R)-Nvs-ZP7-4 led to a significant reduction in tumor growth, underscoring its potential as a promising therapeutic agent for this challenging malignancy. This guide offers a comprehensive comparison of (R)-Nvs-ZP7-4's in vivo performance against a relevant alternative, the PI3K/AKT inhibitor ARQ 092, supported by experimental data and detailed protocols.

(R)-Nvs-ZP7-4, the active S-enantiomer of NVS-ZP7-4, exerts its anti-cancer effects through a novel mechanism of action. By inhibiting ZIP7, it disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress and the induction of apoptosis in cancer cells.[1][2][3] This targeted approach also modulates critical signaling pathways, including the Notch and PI3K/AKT pathways, which are frequently dysregulated in cancer.[1]

Comparative In Vivo Efficacy: (R)-Nvs-ZP7-4 vs. ARQ 092 in Liver Cancer Models

To contextualize the in vivo performance of (R)-Nvs-ZP7-4, we compare it with ARQ 092, a PI3K/AKT inhibitor that has also been evaluated in a preclinical model of HCC. While the experimental models differ, this comparison provides valuable insights into the relative efficacy of targeting the ZIP7 and PI3K/AKT pathways in this cancer type.

CompoundAnimal ModelCancer TypeKey Efficacy ReadoutsReference
(R)-Nvs-ZP7-4 Subcutaneous HCC xenograft in BALB/c nude mice (using HCCLM3 cells)Hepatocellular Carcinoma- Significantly decreased tumor weight. - Reduced expression of proliferation marker PCNA. - Decreased phosphorylation of AKT (p-AKT). - Increased expression of apoptosis marker cleaved caspase-3.[1]
ARQ 092 Diethylnitrosamine (DEN)-induced cirrhotic rat modelHepatocellular Carcinoma- Significantly lower tumor volume compared to control and sorafenib. - Significantly lower number of tumors per liver compared to control and sorafenib.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor PI3K PI3K GF_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates pAKT p-AKT (Active) AKT->pAKT phosphorylation Cell_Survival Cell Survival, Proliferation, Invasion pAKT->Cell_Survival ZIP7 ZIP7 ER_Stress ER Stress ZIP7->ER_Stress inhibition leads to Zinc_ER Zinc Zinc_ER->ZIP7 transport Apoptosis Apoptosis ER_Stress->Apoptosis R_Nvs_ZP7_4 (R)-Nvs-ZP7-4 R_Nvs_ZP7_4->pAKT indirectly inhibits R_Nvs_ZP7_4->ZIP7 inhibits

Caption: Signaling pathway of (R)-Nvs-ZP7-4 in cancer cells.

G Start Start Cell_Culture HCCLM3 Cell Culture Start->Cell_Culture Animal_Model Subcutaneous Injection into BALB/c Nude Mice Cell_Culture->Animal_Model Tumor_Growth Tumor Growth to Palpable Size Animal_Model->Tumor_Growth Randomization Randomization into Control and Treatment Groups Tumor_Growth->Randomization Treatment Intraperitoneal Injection of (R)-Nvs-ZP7-4 or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Tumor Weight Measurement and Immunohistochemistry (PCNA, p-AKT, Cleaved Caspase-3) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo validation of (R)-Nvs-ZP7-4.

Detailed Experimental Protocols

In Vivo Validation of (R)-Nvs-ZP7-4 in an HCC Xenograft Model

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study.

  • Cell Line and Implantation: Human hepatocellular carcinoma HCCLM3 cells were cultured and harvested. A total of 5 x 10^6 cells in 100 µL of serum-free medium were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When the tumors reached a palpable size, the mice were randomly assigned to a control group and a treatment group. The treatment group received intraperitoneal injections of (R)-Nvs-ZP7-4 at a specified dosage, while the control group received a vehicle control.

  • Monitoring and Endpoint: Tumor volume and body weight were monitored regularly throughout the experiment. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

  • Immunohistochemical Analysis: The excised tumor tissues were subjected to immunohistochemical staining to analyze the expression levels of PCNA (a marker of proliferation), phosphorylated AKT (a marker of PI3K/AKT pathway activation), and cleaved caspase-3 (a marker of apoptosis).

In Vivo Validation of ARQ 092 in a Rat Model of HCC

  • Animal Model: A diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC was utilized.

  • Treatment Protocol: After 14 weeks of DEN induction, the rats were randomized into three groups: control, sorafenib, and ARQ 092. The respective treatments were administered for 6 weeks.

  • Efficacy Assessment: Tumor volume and progression were assessed by MRI before treatment and at 3 and 6 weeks of treatment. After euthanasia, a pathological analysis of the livers was performed to determine the number and volume of tumors.

Conclusion

The in vivo data for (R)-Nvs-ZP7-4 in a hepatocellular carcinoma model are highly encouraging, demonstrating its ability to significantly inhibit tumor growth through the induction of apoptosis and modulation of key oncogenic signaling pathways. The comparison with the PI3K/AKT inhibitor ARQ 092 highlights the potential of targeting the ZIP7 transporter as a novel and effective therapeutic strategy in HCC. Further investigation and clinical development of (R)-Nvs-ZP7-4 are warranted to fully elucidate its therapeutic potential in cancer patients.

References

A Comparative Analysis of (R)-Nvs-ZP7-4 and Other Zinc Chelators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (R)-Nvs-ZP7-4 and other prominent zinc-modulating agents, including the classical zinc chelators TPEN and Clioquinol. This document outlines their distinct mechanisms of action, summarizes available performance data, and provides detailed experimental methodologies for their evaluation.

(R)-Nvs-ZP7-4 has emerged as a potent modulator of intracellular zinc homeostasis. However, its mechanism of action fundamentally differs from traditional zinc chelators. While classical chelators directly bind to and sequester zinc ions, (R)-Nvs-ZP7-4 is an inhibitor of the SLC39A7 (ZIP7) zinc transporter. This transporter is responsible for the flux of zinc from the endoplasmic reticulum (ER) into the cytoplasm. By inhibiting ZIP7, (R)-Nvs-ZP7-4 effectively reduces cytoplasmic zinc concentrations and increases zinc levels within the ER, thereby impacting various cellular signaling pathways.[1][2] This guide will delve into the known characteristics of (R)-Nvs-ZP7-4 and compare them to established zinc chelators to inform the selection of appropriate tools for research and therapeutic development.

Quantitative Performance Comparison

Direct quantitative comparison of (R)-Nvs-ZP7-4 with classical zinc chelators like TPEN and Clioquinol based on zinc binding affinity (e.g., Kd or IC50 for chelation) is not directly applicable due to their different mechanisms. (R)-Nvs-ZP7-4's primary mode of action is the inhibition of a cellular protein, not the direct sequestration of zinc ions. Therefore, a more relevant comparison involves examining their functional effects on cellular processes at given concentrations. The following tables summarize the available data on the functional potencies of these compounds in various cellular assays.

Table 1: Functional Comparison of (R)-Nvs-ZP7-4 and Other Zinc Modulators

CompoundPrimary Mechanism of ActionCell TypeAssayEffective Concentration/IC50Reference
(R)-Nvs-ZP7-4 ZIP7 Zinc Transporter InhibitorT-ALL (TALL-1)Apoptosis/Cell DeathDose-dependent increase up to 10 µM[1][3]
Hepatocellular Carcinoma (Huh7)Cell ViabilityIC50 ≈ 0.5 µM
Renal Carcinoma (RCC4)Ferroptosis InhibitionSignificant protection at 10 µM[2]
TPEN Intracellular Zinc ChelatorRetinal Pigment Epithelial (ARPE-19)IL-6 Induction InhibitionEffective at 10 µM
VariousApoptosis InductionVaries by cell type
Clioquinol Metal Ionophore and ChelatorNeuroblastoma (SH-SY5Y)Increased intracellular zinc20-50 µM
Murine Cortical NeuronsNeurotoxicity1-3 µM

Note: The IC50 and effective concentrations are highly dependent on the cell line, experimental conditions, and the specific endpoint being measured. Direct comparison of absolute values across different studies should be done with caution.

Detailed Experimental Methodologies

Accurate and reproducible experimental design is critical for the evaluation of zinc-modulating compounds. Below are detailed protocols for key experiments relevant to the characterization of agents like (R)-Nvs-ZP7-4 and traditional zinc chelators.

Intracellular Zinc Measurement using a Fluorescent Probe

This protocol describes a method to assess changes in intracellular zinc concentration following treatment with a test compound.

Objective: To quantify the effect of a compound on cytosolic zinc levels.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or a specific cancer cell line)

  • Cell culture medium and supplements

  • Fluorescent zinc indicator (e.g., FluoZin™-3, AM or Zinpyr-1)

  • Test compound (e.g., (R)-Nvs-ZP7-4)

  • Positive control (e.g., TPEN for zinc depletion, Zn-Pyrithione for zinc increase)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent zinc probe in HBSS. The final concentration will depend on the specific probe (e.g., 1-5 µM for FluoZin™-3, AM).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the probe-containing HBSS to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the probe solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound ((R)-Nvs-ZP7-4) and controls (TPEN, vehicle) in HBSS or culture medium.

    • Add the compound solutions to the respective wells/dishes.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~494 nm excitation and ~516 nm emission for FluoZin™-3). Measurements can be taken kinetically over time or at a specific endpoint.

    • Microscopy: Acquire images using the appropriate filter sets.

  • Data Analysis:

    • Background subtract the fluorescence values.

    • Normalize the fluorescence signal to a baseline reading taken before compound addition or to the vehicle control.

    • For inhibitors of zinc influx or promoters of efflux like (R)-Nvs-ZP7-4, a decrease in fluorescence is expected. For chelators like TPEN, a similar decrease is anticipated.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptosis and necrosis induced by a test compound.

Objective: To determine the effect of a compound on cell viability and its ability to induce apoptosis.

Materials:

  • Cells of interest

  • Test compound (e.g., (R)-Nvs-ZP7-4)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of the test compound and controls for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

    • Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for the fluorophores used.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Visualizing the Mechanisms of Action

To better understand the distinct ways in which (R)-Nvs-ZP7-4 and classical zinc chelators impact cellular processes, the following diagrams illustrate their mechanisms and the relevant signaling pathways.

Mechanism of Action: (R)-Nvs-ZP7-4 vs. Classical Chelators

cluster_0 (R)-Nvs-ZP7-4 (ZIP7 Inhibition) cluster_1 Classical Chelators (e.g., TPEN) ER Endoplasmic Reticulum (High Zn²⁺) ZIP7 ZIP7 Transporter ER->ZIP7 Zn²⁺ Cytoplasm Cytoplasm (Low Zn²⁺) ZIP7->Cytoplasm Zn²⁺ Transport Nvs_ZP7_4 (R)-Nvs-ZP7-4 Nvs_ZP7_4->ZIP7 Inhibits Cytoplasm2 Cytoplasm Zn_ion Free Zn²⁺ Chelated_Zn Chelated Zinc Complex Chelator TPEN Chelator->Zn_ion Binds/Sequesters

Caption: Mechanisms of (R)-Nvs-ZP7-4 and classical zinc chelators.

Signaling Pathways Affected by (R)-Nvs-ZP7-4

Inhibition of ZIP7 by (R)-Nvs-ZP7-4 leads to an accumulation of zinc in the ER, causing ER stress, and a depletion of cytoplasmic zinc, which in turn affects downstream signaling pathways such as Notch and PI3K/AKT.

1. ZIP7 and the Notch Signaling Pathway

Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 Nvs_ZP7_4->ZIP7 Inhibits ER_Zn ER Zinc Accumulation ZIP7->ER_Zn Leads to ER_Stress ER Stress ER_Zn->ER_Stress Induces Notch_Trafficking Notch Receptor Trafficking ER_Stress->Notch_Trafficking Impairs Apoptosis Apoptosis ER_Stress->Apoptosis Induces Notch_Signaling Notch Signaling Notch_Trafficking->Notch_Signaling Required for Notch_Signaling->Apoptosis Inhibits

Caption: (R)-Nvs-ZP7-4's impact on the Notch signaling pathway.

2. ZIP7 and the PI3K/AKT Signaling Pathway

Nvs_ZP7_4 (R)-Nvs-ZP7-4 ZIP7 ZIP7 Nvs_ZP7_4->ZIP7 Inhibits Cytoplasmic_Zn Cytoplasmic Zinc Depletion ZIP7->Cytoplasmic_Zn Leads to PI3K PI3K Cytoplasmic_Zn->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis_HCC Apoptosis in HCC PI3K->Apoptosis_HCC Inhibition leads to Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (R)-Nvs-ZP7-4 with other well-established endoplasmic reticulum (ER) stress-inducing agents, focusing on their efficacy in triggering apoptosis. (R)-Nvs-ZP7-4 is a selective inhibitor of the zinc transporter SLC39A7 (ZIP7), which plays a crucial role in maintaining zinc homeostasis within the ER.[1][2][3] Inhibition of ZIP7 by (R)-Nvs-ZP7-4 disrupts this balance, leading to an accumulation of zinc in the ER, which consequently induces the Unfolded Protein Response (UPR) or ER stress, and ultimately leads to programmed cell death, or apoptosis.[1][2] This mechanism has shown particular promise in the context of T-cell acute lymphoblastic leukemia (T-ALL).

For a thorough evaluation, this guide compares the effects of (R)-Nvs-ZP7-4 with two widely used inducers of ER stress: Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and Tunicamycin, an inhibitor of N-linked glycosylation.

Quantitative Comparison of Apoptosis Induction

The following table summarizes the pro-apoptotic effects of (R)-Nvs-ZP7-4, Thapsigargin, and Tunicamycin across different cell lines and experimental conditions.

CompoundCell LineConcentrationTreatment DurationApoptosis/Cell Death (%)Reference
(R)-Nvs-ZP7-4 TALL-1Dose-dependent72 hoursDose-dependent increase
Thapsigargin A5491 µM6 hours24.1%
Thapsigargin TNBC cell linesDose-dependent72 hoursSensitive (quantitative data not specified)
Tunicamycin PC-31-10 µg/mlUp to 96 hoursUp to 61.5% cell death
Tunicamycin PC-310 µg/ml72 hours14.3% TUNEL positive
Tunicamycin PC-310 µg/ml96 hours53.7% TUNEL positive
Quantitative Comparison of ER Stress Induction

This table outlines the induction of key ER stress markers by the respective compounds.

CompoundCell LineConcentrationTreatment DurationER Stress Marker InductionReference
(R)-Nvs-ZP7-4 T-ALL cell linesNot specifiedNot specifiedIncreased levels of HSPA5 (BIP) and DDIT3 (CHOP) mRNA, spliced XBP1, and phosphorylation of EIF2α
Thapsigargin Not specifiedDose-dependent6 hours (peak)Greater than two-fold increase in green to red fluorescence ratio (Cell Stress Sensor)
Tunicamycin Hepa 1-60.8 µg/mL8, 12, 24 hoursIncreased mRNA levels of Grp94 and Grp78; Increased protein levels of Grp78, Grp94, and p-eIF2α
Tunicamycin Human neuroblastoma cellsNot specifiedNot specifiedSignificant upregulation of ER chaperones including GRP-78 (BiP)

Signaling Pathways

The induction of ER stress by these compounds activates the Unfolded Protein Response (UPR), which involves three main signaling branches initiated by the sensors IRE1α, PERK, and ATF6. Prolonged activation of these pathways shifts the cellular response from adaptation to apoptosis.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins, Ca2+ depletion, Zn2+ accumulation) IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1s XBP1s IRE1->XBP1s splicing JNK JNK IRE1->JNK activates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage CHOP CHOP XBP1s->CHOP induces ATF4 ATF4 eIF2a->ATF4 translation ATF4->CHOP induces ATF6n->CHOP induces Bcl2_fam Bcl-2 family (Bax, Bak activation; Bcl-2 inhibition) JNK->Bcl2_fam activates CHOP->Bcl2_fam regulates Caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) Bcl2_fam->Caspase_cascade activates Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: ER stress-induced apoptosis signaling pathway.

Experimental Workflows

The validation of the link between (R)-Nvs-ZP7-4, ER stress, and apoptosis involves a series of key experiments.

Experimental_Workflow start Cell Culture and Treatment with (R)-Nvs-ZP7-4 or comparators apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) start->apoptosis_assay er_stress_markers ER Stress Marker Analysis start->er_stress_markers flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry western_blot Western Blot er_stress_markers->western_blot Protein level qpcr RT-qPCR er_stress_markers->qpcr mRNA level end Data Analysis and Conclusion flow_cytometry->end western_blot->end qpcr->end

Caption: General experimental workflow for validation.

Detailed Experimental Protocols

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with the compounds.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Cultured cells (adherent or suspension)

    • Flow cytometer

  • Procedure:

    • Cell Preparation:

      • Seed cells at an appropriate density and treat with (R)-Nvs-ZP7-4, Thapsigargin, Tunicamycin, or vehicle control for the desired time.

      • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

      • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining:

      • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

      • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis:

      • Add 400 µL of 1X Binding Buffer to each tube.

      • Analyze the samples on a flow cytometer within one hour.

      • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

      • Four populations of cells can be distinguished:

        • Annexin V- / PI- : Live cells

        • Annexin V+ / PI- : Early apoptotic cells

        • Annexin V+ / PI+ : Late apoptotic/necrotic cells

        • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for ER Stress Markers

This method is used to detect the protein levels of key ER stress markers.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. Following compound treatment, cell lysates are prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies against ER stress markers such as BiP (GRP78), CHOP (GADD153), and phosphorylated eIF2α (p-eIF2α). A secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein bands.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-BiP, anti-CHOP, anti-p-eIF2α, anti-eIF2α, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction:

      • After treatment, wash cells with cold PBS and lyse with lysis buffer.

      • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

      • Determine protein concentration using a protein assay.

    • Gel Electrophoresis and Transfer:

      • Load equal amounts of protein per lane onto an SDS-PAGE gel.

      • Run the gel to separate proteins by size.

      • Transfer the separated proteins from the gel to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection:

      • Apply the chemiluminescent substrate to the membrane.

      • Capture the signal using an imaging system.

      • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

XBP1 mRNA Splicing Assay

This assay detects the activation of the IRE1α branch of the UPR.

  • Principle: Upon activation, the endoribonuclease domain of IRE1α excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of a potent transcription factor (XBP1s). The spliced (sXBP1) and unspliced (uXBP1) forms of XBP1 mRNA can be distinguished by RT-PCR.

  • Materials:

    • RNA extraction kit

    • Reverse transcription kit

    • PCR primers flanking the 26-nucleotide intron of XBP1

    • Taq polymerase

    • Agarose gel and electrophoresis equipment

    • (Optional) Real-time PCR system and SYBR Green master mix for quantitative analysis.

  • Procedure:

    • RNA Extraction and cDNA Synthesis:

      • Extract total RNA from treated and control cells.

      • Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

    • PCR Amplification:

      • Perform PCR using primers that flank the XBP1 splice site.

      • The unspliced XBP1 will yield a larger PCR product than the spliced XBP1.

    • Analysis:

      • Conventional RT-PCR: Separate the PCR products on an agarose gel. The presence of a smaller band corresponding to sXBP1 indicates IRE1α activation.

      • Quantitative RT-PCR (qPCR): Use specific primers designed to amplify only the spliced form of XBP1 for a quantitative measure of IRE1α activity. Relative expression can be calculated using the ΔΔCt method, normalized to a stable housekeeping gene.

References

Reproducibility of (R)-Nvs-ZP7-4 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Nvs-ZP7-4 is a selective inhibitor of the zinc transporter SLC39A7 (ZIP7), first identified in a phenotypic screen for inhibitors of the Notch signaling pathway.[1][2] Its discovery has provided a valuable chemical tool to investigate the role of ZIP7 and endoplasmic reticulum (ER) zinc homeostasis in cellular processes. This guide provides a comparative overview of the findings on (R)-Nvs-ZP7-4 across different laboratories, focusing on its effects on the Notch signaling pathway, induction of ER stress, and apoptosis, particularly in T-cell acute lymphoblastic leukemia (T-ALL).

Quantitative Data Comparison

The following tables summarize the key quantitative findings from the initial discovery of (R)-Nvs-ZP7-4 by Nolin et al. (2019) and subsequent independent validation studies.

Table 1: Effect of (R)-Nvs-ZP7-4 on T-ALL Cell Viability and Apoptosis

Cell LineAssayConcentration of (R)-Nvs-ZP7-4Observed EffectReference
TALL-1Annexin V/Propidium Iodide StainingDose-responseIncreased apoptosis/cell death--INVALID-LINK--[1]
HPB-ALLNot Specified10 µM (NVS-ZP7-1)Reduced cell surface Notch1 expression--INVALID-LINK--
TALL-1Annexin V/PI Staining2 µM (NVS-ZP7-3)Increase in dead and apoptotic cells--INVALID-LINK--[1]
TALL-1 resistant (TLR1)Annexin V/Propidium Iodide StainingDose-responseReduced sensitivity to apoptosis/cell death compared to parental line--INVALID-LINK--[1]

Table 2: Effect of (R)-Nvs-ZP7-4 on ER Stress

Cell LineAssayConcentration of (R)-Nvs-ZP7-4Observed EffectReference
TALL-1 and RPMI-8402Microarray AnalysisNot SpecifiedUpregulation of genes involved in the unfolded protein response--INVALID-LINK--
MDA-MB-231 and RCC4Cell Viability Assay (CellTiter-Glo®)Not SpecifiedProtection against erastin-induced ferroptosis, linked to ER stress--INVALID-LINK--
HeLa KyotomRNA level analysis48 hours treatmentElevated mRNA levels of UPR genes (ERdj4, SEC61A, HSPA5, SEL1L, CHOP, PPP1R15A)--INVALID-LINK--

Table 3: Validation of ZIP7 as the Target of (R)-Nvs-ZP7-4

ApproachKey FindingReference
Compound-resistant cell lineA V430E mutation in ZIP7 confers resistance to (R)-Nvs-ZP7-4.--INVALID-LINK--
Photoaffinity labelingAn analog of (R)-Nvs-ZP7-4 directly labels ZIP7 in cells.--INVALID-LINK--
Inactive analogThe inactive analog, NVS-ZP7-6, did not show the same protective effect against inflammatory signaling-mediated barrier dysfunction in RPE cells, confirming the specificity of (R)-Nvs-ZP7-4.--INVALID-LINK--

Experimental Protocols

Apoptosis Assay in T-ALL Cell Lines (as per Nolin et al., 2019)
  • Cell Culture: T-ALL cell lines (e.g., TALL-1) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with a dose-response of (R)-Nvs-ZP7-4 or a vehicle control (DMSO) for 72 hours.

  • Staining: After treatment, cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic (Annexin V positive) and dead (PI positive) cells is quantified using a flow cytometer.

  • Data Analysis: The sum of the percentage of dead and apoptotic cells is calculated and compared between treated and control groups. Experiments are typically performed in independent replicates.

ER Stress Induction and Ferroptosis Protection (as per Vashisht et al., 2021)
  • Cell Culture: MDA-MB-231 or RCC4 cells are cultured in standard conditions.

  • Pre-treatment: Cells are pre-treated with (R)-Nvs-ZP7-4 for 24-48 hours.

  • Induction of Ferroptosis: Erastin is added to the culture medium to induce ferroptosis, and cells are incubated for an additional 24 hours.

  • Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The cell viability of (R)-Nvs-ZP7-4 treated cells is compared to that of cells treated with erastin alone to determine the protective effect.

Signaling Pathways and Workflows

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Nucleus Nucleus ZIP7 ZIP7 Notch_precursor Notch Precursor ZIP7->Notch_precursor Regulates Trafficking UPR Unfolded Protein Response (UPR) ZIP7->UPR Suppresses ER Stress Zinc_cyto Zinc ZIP7->Zinc_cyto Transports Zinc_ER Zinc Zinc_ER->ZIP7 Notch_receptor Mature Notch Receptor Notch_precursor->Notch_receptor Trafficking & Maturation Apoptosis Apoptosis UPR->Apoptosis Notch_signaling Notch Target Gene Expression Notch_receptor->Notch_signaling Activation Cell_Survival Cell_Survival Notch_signaling->Cell_Survival Promotes Nvs_ZP7_4 (R)-Nvs-ZP7-4 Nvs_ZP7_4->ZIP7 Inhibits

Caption: Proposed signaling pathway of (R)-Nvs-ZP7-4 action.

G start Start culture Culture T-ALL Cells start->culture treat Treat with (R)-Nvs-ZP7-4 or Vehicle (72h) culture->treat stain Stain with Annexin V & Propidium Iodide treat->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify % Apoptotic & Dead Cells flow->quantify compare Compare Treated vs. Control Groups quantify->compare end End compare->end

Caption: Experimental workflow for apoptosis assay.

References

Characterization of NVS-ZP7-4 Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NVS-ZP7-4 sensitive and resistant cell lines, offering insights into the mechanisms of resistance to this novel inhibitor of the zinc transporter SLC39A7 (ZIP7). NVS-ZP7-4 disrupts Notch signaling and induces endoplasmic reticulum (ER) stress, leading to apoptosis in sensitive cancer cells. Understanding the molecular alterations that confer resistance is crucial for the development of effective therapeutic strategies.

Mechanism of Action of NVS-ZP7-4

NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter ZIP7, which is responsible for transporting zinc from the endoplasmic reticulum to the cytoplasm.[1][2] Inhibition of ZIP7 by NVS-ZP7-4 leads to an accumulation of zinc within the ER, disrupting ER homeostasis and triggering the unfolded protein response (UPR). This induction of ER stress, coupled with the impairment of Notch receptor trafficking and subsequent signaling, culminates in apoptotic cell death in susceptible cancer cell lines, particularly those with activating Notch mutations.[1][2]

Generation of NVS-ZP7-4 Resistant Cell Lines

The primary model for studying NVS-ZP7-4 resistance is the T-cell acute lymphoblastic leukemia (T-ALL) cell line, TALL-1. A resistant subline, designated TLR1, was generated by culturing the parental TALL-1 cells in the presence of gradually increasing concentrations of NVS-ZP7-4 over a period of six months.[1] This dose-escalation method selected for a population of cells capable of surviving and proliferating at a drug concentration that is tenfold higher than the initial half-maximal inhibitory concentration (IC50).

Key Molecular Basis of Resistance

Whole-exome sequencing of the resistant TLR1 cell line identified a single nucleotide polymorphism resulting in a missense mutation, V430E, in the SLC39A7 gene, which encodes for the ZIP7 protein. This specific mutation is the primary driver of resistance to NVS-ZP7-4. The V430E substitution likely alters the conformation of the ZIP7 transporter, preventing the binding of NVS-ZP7-4 and thereby abrogating its inhibitory effect.

Comparative Analysis: TALL-1 vs. TLR1

The acquisition of resistance in TLR1 cells leads to distinct phenotypic and molecular differences when compared to the parental TALL-1 cell line upon treatment with NVS-ZP7-4.

Apoptosis Induction

A hallmark of NVS-ZP7-4's efficacy in sensitive cells is the induction of apoptosis. In contrast, TLR1 cells exhibit a significant reduction in apoptosis following treatment.

Table 1: Dose-Response of NVS-ZP7-4 on Apoptosis in TALL-1 and TLR1 Cell Lines

NVS-ZP7-4 Concentration (µM)% Apoptotic/Dead TALL-1 Cells% Apoptotic/Dead TLR1 Cells
0~5%~5%
0.1~20%~5%
0.3~40%~10%
1~70%~15%
3~85%~20%
10~90%~25%

Data are an approximation derived from the graphical representation in Nolin et al., Nature Chemical Biology, 2019.

Notch Signaling Pathway

NVS-ZP7-4 treatment in sensitive TALL-1 cells leads to a reduction in the levels of the cleaved, active form of Notch3, the Notch3 intracellular domain (ICD3). This indicates a disruption of the Notch signaling pathway. In the resistant TLR1 cells, NVS-ZP7-4 fails to reduce the levels of Notch3 ICD3, suggesting that the Notch pathway remains active despite the presence of the inhibitor.

Table 2: Effect of NVS-ZP7-4 on Notch3 Intracellular Domain (ICD3) Levels

Cell LineTreatment (1 µM NVS-ZP7-4)Relative Notch3 ICD3 Levels (Compared to Untreated Control)
TALL-1-100%
TALL-1+Significantly Reduced
TLR1-100%
TLR1+No Significant Reduction

This table provides a qualitative summary based on the findings that NVS-ZP7-4 no longer reduced Notch ICD levels in the resistant cell line.

Signaling Pathways and Experimental Workflow

To visualize the key molecular interactions and the process of generating and characterizing resistant cell lines, the following diagrams are provided.

NVS_ZP7_4_Signaling_Pathway NVS-ZP7-4 Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Nucleus Nucleus ZIP7 ZIP7 ER_Zinc Zinc ZIP7->ER_Zinc (inhibition leads to accumulation) Notch_Receptor_Precursor Notch Receptor Precursor ZIP7->Notch_Receptor_Precursor regulates trafficking Cytoplasmic_Zinc Zinc ZIP7->Cytoplasmic_Zinc transports ER_Zinc->ZIP7 UPR Unfolded Protein Response (UPR) ER_Zinc->UPR accumulation induces Apoptosis Apoptosis UPR->Apoptosis Notch_Receptor Mature Notch Receptor Notch_Receptor_Precursor->Notch_Receptor trafficking Notch_ICD Notch ICD Notch_Receptor->Notch_ICD cleavage Target_Gene_Expression Target Gene Expression Notch_ICD->Target_Gene_Expression activates NVS_ZP7_4 NVS-ZP7-4 NVS_ZP7_4->ZIP7 inhibits Resistant_Cell_Line_Workflow Workflow for Generating and Characterizing NVS-ZP7-4 Resistant Cell Lines Start Parental TALL-1 Cell Line Dose_Escalation Dose-Escalation Culture with NVS-ZP7-4 (6 months) Start->Dose_Escalation Resistant_Population Resistant TALL-1 (TLR1) Population Dose_Escalation->Resistant_Population Characterization Characterization Resistant_Population->Characterization Apoptosis_Assay Annexin V/PI Apoptosis Assay Characterization->Apoptosis_Assay Western_Blot Western Blot for Notch3 ICD3 Characterization->Western_Blot Sequencing Whole-Exome Sequencing Characterization->Sequencing Mutation_ID Identification of V430E Mutation in ZIP7 Sequencing->Mutation_ID

References

Safety Operating Guide

Proper Disposal of (R)-Nvs-ZP7-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical (R)-Nvs-ZP7-4 in a laboratory setting. Specific disposal procedures should always be dictated by your institution's Environmental Health and Safety (EHS) department and the information provided in the manufacturer's Safety Data Sheet (SDS). If an SDS is not available, (R)-Nvs-ZP7-4 should be treated as a hazardous chemical.

(R)-Nvs-ZP7-4 is an inhibitor of the zinc transporter SLC39A7 (ZIP7), utilized in research to study its role in cellular processes like the Notch signaling pathway. Due to its bioactive nature, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Safety and Handling Information

Before handling (R)-Nvs-ZP7-4, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). In the absence of an SDS, treat the compound as hazardous. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form or preparing solutions.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale the compound.

  • Solubility: (R)-Nvs-ZP7-4 is soluble in ethanol and Dimethyl Sulfoxide (DMSO). Be aware of the hazards associated with these solvents.

Physical and Chemical Properties

A summary of the relevant properties of (R)-Nvs-ZP7-4 is provided in the table below. This information is essential for selecting appropriate waste containers and anticipating potential hazards.

PropertyValue
Physical State Solid
Solubility Soluble in ethanol and DMSO
Storage Store at -20°C
Chemical Nature Bioactive small molecule, treat as hazardous

Step-by-Step Disposal Procedures

The following are general procedures for the disposal of (R)-Nvs-ZP7-4 waste, categorized by waste type. These procedures should be adapted to comply with your institution's specific hazardous waste management program.

Solid (R)-Nvs-ZP7-4 Waste

Solid waste includes the pure compound, contaminated spatulas, weigh boats, and other labware that cannot be effectively decontaminated.

  • Segregation: Collect all solid (R)-Nvs-ZP7-4 waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(R)-Nvs-ZP7-4". Include the date of initial waste addition.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a request for hazardous waste pickup through your EHS department.

Liquid Waste (Solutions of (R)-Nvs-ZP7-4)

Liquid waste includes solutions of (R)-Nvs-ZP7-4 in solvents such as DMSO or ethanol.

  • Segregation: Collect all liquid waste containing (R)-Nvs-ZP7-4 in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other types of chemical waste unless explicitly permitted by your EHS department.

  • Container Compatibility: Ensure the waste container is compatible with the solvent used (e.g., a high-density polyethylene or glass container for DMSO or ethanol solutions).

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(R)-Nvs-ZP7-4," the solvent(s) used (e.g., "in DMSO"), and the estimated concentration.

  • Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal Request: Arrange for pickup by your institution's hazardous waste management service when the container is full or as required.

Contaminated Labware and Personal Protective Equipment (PPE)

Disposable items such as pipette tips, gloves, and bench paper that are contaminated with (R)-Nvs-ZP7-4 must be disposed of as hazardous solid waste.

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.[1]

  • Labeling: The container should be clearly labeled as "Hazardous Waste" and indicate the contaminant, "(R)-Nvs-ZP7-4".

  • Disposal: Dispose of the container through your institution's hazardous waste program. Do not discard in the regular trash.

General Workflow for Safe Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of a research chemical like (R)-Nvs-ZP7-4.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Review SDS & Institutional Protocols B Don Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Handle in Ventilated Area (e.g., Fume Hood) B->C D Solid Waste (Unused Compound, Contaminated Disposables) C->D Experimentation E Liquid Waste (Solutions in DMSO/Ethanol) C->E Experimentation G Segregate Solid and Liquid Waste D->G E->G F Collect in Labeled, Compatible Hazardous Waste Container H Store Sealed Container in Designated Satellite Accumulation Area F->H G->F I Request Pickup by Institutional EHS/Hazardous Waste Service H->I

References

Personal protective equipment for handling (R)-Nvs-ZP7-4

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety protocols and operational guidance for the handling and disposal of (R)-Nvs-ZP7-4. As a novel compound with limited publicly available safety data, (R)-Nvs-ZP7-4 should be treated as a hazardous substance. Strict adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.

Hazard Communication

While a specific Safety Data Sheet (SDS) for (R)-Nvs-ZP7-4 is not publicly available, chemical suppliers provide the following critical warnings:

  • This material should be considered hazardous until more information becomes available.[1]

  • Do not ingest, inhale, get in eyes, on skin, or on clothing. [1]

  • Wash thoroughly after handling. [1]

  • This product is for research use only and is not for human or veterinary use.[2][3]

Given that (R)-Nvs-ZP7-4 is a covalent inhibitor, it is prudent to handle it with the highest degree of caution to prevent irreversible binding to biological macromolecules.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling (R)-Nvs-ZP7-4.

Protection Type Minimum Requirement Recommended for High-Risk Operations *
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles. A face shield worn over goggles when there is a risk of splashes.
Skin and Body Flame-resistant lab coat. Long pants and fully enclosed shoes.Disposable gown made of polyethylene-coated polypropylene or other laminate materials.
Hand Disposable nitrile gloves for incidental contact.Double-gloving with nitrile gloves or wearing a flexible laminate glove under a heavy-duty, chemically resistant outer glove.
Respiratory Work in a certified chemical fume hood.A NIOSH-approved respirator may be required based on a risk assessment, especially when handling powders outside of a fume hood.

*High-risk operations include, but are not limited to, handling large quantities, preparing stock solutions, and potential for aerosol generation.

Experimental Protocols: Safe Handling and Disposal

3.1. Preparation and Handling

  • Designated Area: All work with (R)-Nvs-ZP7-4 must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation: (R)-Nvs-ZP7-4 is soluble in ethanol and DMSO. When preparing stock solutions, add the solvent slowly to the solid to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, remove gloves and any other disposable PPE and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

3.2. Spill and Exposure Procedures

  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • In case of ingestion: Seek immediate medical attention. Do not induce vomiting.

  • In case of a spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, collect the waste in a sealed container, and dispose of it as hazardous chemical waste.

3.3. Disposal Plan

All waste materials contaminated with (R)-Nvs-ZP7-4, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.

Workflow for Safe Handling of (R)-Nvs-ZP7-4

Safe_Handling_Workflow_for_R_Nvs_ZP7_4 prep Preparation - Review protocol - Designate work area ppe Don PPE - Lab coat - Goggles/Face shield - Double gloves prep->ppe Proceed handling Handling in Fume Hood - Weighing - Solution preparation ppe->handling Proceed experiment Conduct Experiment handling->experiment Proceed decontamination Decontamination - Clean work surfaces experiment->decontamination Complete waste Waste Disposal - Collect all contaminated materials - Label as hazardous waste decontamination->waste Proceed doff_ppe Doff PPE waste->doff_ppe Proceed wash Wash Hands Thoroughly doff_ppe->wash Final Step

Caption: Workflow for the safe handling of (R)-Nvs-ZP7-4.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.